Hexadecyldimethylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylhexadecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h4-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLUVTZJQOJKCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N | |
| Record name | DIMETHYL HEXADECANAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21784 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9026924, DTXSID801022423 | |
| Record name | N,N-Dimethyl-1-hexadecanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9026924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amines, C16-18-alkyldimethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethyl hexadecanamine appears as a clear yellow colored liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid, Clear yellow liquid with a fishy odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | DIMETHYL HEXADECANAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21784 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Hexadecanamine, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Amines, C12-16-alkyldimethyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Amines, C16-22-alkyldimethyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethylhexadecylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20853 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
112-69-6, 68037-93-4, 68037-96-7, 68439-70-3, 75444-69-8, 68390-97-6 | |
| Record name | DIMETHYL HEXADECANAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21784 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimethylhexadecylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl palmitamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amines, C14-18-alkyldimethyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amines, (C16-18 and C18-unsatd. alkyl)dimethyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amines, C12-16-alkyldimethyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068439703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amines, C16-22-alkyldimethyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075444698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylcetylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethylcetylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hexadecanamine, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Amines, C12-16-alkyldimethyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Amines, C14-18-alkyldimethyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Amines, (C16-18 and C18-unsatd. alkyl)dimethyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Amines, C16-22-alkyldimethyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethyl-1-hexadecanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9026924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amines, C16-18-alkyldimethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyldimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Amines, (C16-18 and C18-unsatd. alkyl)dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.000 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Amines, C12-16-alkyldimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Amines, C14-18-alkyldimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Amines, C16-22-alkyldimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL PALMITAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E4QI660PW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Navigating the Nomenclature: A Comprehensive Guide to Hexadecyldimethylamine and its Synonyms in Scientific Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Cationic Lipid at the Forefront of Innovation
Hexadecyldimethylamine, a tertiary amine with a 16-carbon alkyl chain, is a pivotal molecule in the landscape of chemical synthesis and advanced drug delivery. Its amphiphilic nature, characterized by a long, hydrophobic hexadecyl tail and a hydrophilic dimethylamine headgroup, imparts unique surfactant properties that are harnessed across a multitude of scientific and industrial applications.[1][2] For researchers and professionals in drug development, understanding the multifaceted roles and the nuanced nomenclature of this compound is paramount for leveraging its full potential. This guide provides a comprehensive overview of this compound, delving into its various synonyms, physicochemical properties, and its critical applications, particularly as a key building block in the synthesis of cationic lipids for novel therapeutic delivery systems.
Decoding the Identity: A Comprehensive List of Synonyms and Identifiers
In scientific literature and commercial contexts, this compound is known by a variety of names. This can often lead to confusion when conducting literature searches and sourcing materials. A clear understanding of these synonyms is crucial for comprehensive research and accurate communication.
The most common synonym, and the one often used in chemical databases, is N,N-Dimethyl-1-hexadecanamine .[3][4] This name follows the systematic IUPAC nomenclature, clearly defining the structure as a hexadecane chain with a dimethylamino group at the first position. Other frequently encountered synonyms include:
-
Cetyl dimethylamine : The term "cetyl" is derived from cetyl alcohol (1-hexadecanol) and is commonly used to refer to the 16-carbon alkyl chain.[3][5]
-
Palmityl dimethylamine : "Palmityl" originates from palmitic acid, a saturated fatty acid with 16 carbons, and is also used to denote the C16 alkyl group.[6]
Beyond these common names, a host of other identifiers and trade names are used in various contexts. It is essential for researchers to be familiar with these to ensure they are referencing the correct compound.
Table 1: Synonyms and Identifiers for this compound
| Type | Identifier | Source/Reference |
| IUPAC Name | N,N-Dimethyl-1-hexadecanamine | [3][4] |
| Common Synonyms | Cetyl dimethylamine, Palmityl dimethylamine | [3][6] |
| Other Chemical Names | 1-(Dimethylamino)hexadecane, Dimethylhexadecylamine, N,N-Dimethylhexadecylamine | [1][7][8] |
| CAS Number | 112-69-6 | [3][9] |
| EINECS Number | 203-997-2 | [1][7] |
| Molecular Formula | C18H39N | [3][7] |
| Trade Names | Adma 16, Armeen DM 16D, Barlene 16S, FENTAMINE DMA16, Genamin 16R302D | [1][6][10] |
Physicochemical Properties: The Foundation of Functionality
The utility of this compound in various applications stems directly from its distinct physicochemical properties. Its amphiphilic character governs its behavior in both aqueous and non-aqueous environments, making it an effective surfactant and a valuable intermediate for more complex molecules.[1]
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Source/Reference |
| Appearance | Clear to slightly hazy, colorless to pale yellow liquid or solid | [1][3] |
| Odor | Fish-like, amine-like | [1][6] |
| Molecular Weight | 269.51 g/mol | [3][7] |
| Melting Point | Approximately 12 °C | [7][10] |
| Boiling Point | Approximately 148 °C at 2 mmHg | [4][11] |
| Density | Approximately 0.801 g/mL at 20 °C | [10][12] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | [1][12] |
The Synthetic Pathway: From Precursors to a Versatile Intermediate
This compound is primarily produced through synthetic chemical reactions. A common and efficient method involves the nucleophilic substitution reaction between dimethylamine and a hexadecyl halide, such as 1-bromohexadecane or 1-chlorohexadecane.[1][10] This reaction is typically carried out under controlled conditions, often in the presence of a base to neutralize the hydrohalic acid byproduct.
Another synthetic route involves the reaction of dimethylamine with hexadecylamine.[4][10] The choice of synthetic route often depends on the desired purity, scale of production, and economic considerations.
Caption: A simplified diagram illustrating the synthesis of this compound.
Applications in Research and Drug Development: A Focus on Nanoparticle Formulations
The primary significance of this compound in the pharmaceutical sciences lies in its role as a chemical intermediate for the synthesis of a wide array of functional molecules, particularly cationic surfactants.[13][14][15] These derivatives, which include quaternary ammonium compounds, amine oxides, and betaines, are integral components in various drug delivery systems.
A Cornerstone for Cationic Lipids in Gene and mRNA Delivery
The positively charged headgroup of this compound derivatives allows them to electrostatically interact with negatively charged nucleic acids, such as plasmid DNA and messenger RNA (mRNA).[8][16] This interaction is fundamental to the formation of lipid nanoparticles (LNPs), which are currently the leading platform for in vivo delivery of mRNA therapeutics, including the highly successful COVID-19 vaccines.[12][17]
While this compound itself is a tertiary amine, it can be readily quaternized to form permanently cationic lipids or used in the synthesis of ionizable cationic lipids. Ionizable lipids are particularly advantageous as they are positively charged at the acidic pH required for nucleic acid complexation during formulation but are neutral at physiological pH, which reduces toxicity.[18][19]
Caption: The role of cationic lipids derived from this compound in LNP formation.
Formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
This compound and its derivatives can also serve as co-surfactants or charge-modifying agents in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[7][20] These lipid-based nanoparticles are promising vehicles for the delivery of poorly water-soluble drugs. The inclusion of a cationic lipid can enhance the stability of the nanoparticle dispersion through electrostatic repulsion and can also facilitate interaction with negatively charged biological membranes, potentially improving cellular uptake.
This protocol provides a general framework for the preparation of SLNs where a cationic lipid derived from this compound could be incorporated.
-
Preparation of the Lipid Phase:
-
Preparation of the Aqueous Phase:
-
Formation of the Pre-emulsion:
-
Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring (e.g., 5,000-10,000 rpm) for a short period (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.[21]
-
-
High-Pressure Homogenization:
-
Subject the hot pre-emulsion to high-pressure homogenization (HPH) for a defined number of cycles (e.g., 3-5 cycles) at a specific pressure (e.g., 500-1500 bar).[10] This step is crucial for reducing the particle size to the nanometer range.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion to room temperature, allowing the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Characterize the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[4][8]
-
Determine the entrapment efficiency and drug loading capacity using appropriate analytical techniques (e.g., HPLC).
-
Analyze the morphology of the SLNs using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[3][4][16]
-
Role in Microemulsions and Nanoemulsions for Enhanced Drug Solubilization
As a surfactant or co-surfactant, this compound can be employed in the formulation of microemulsions and nanoemulsions.[5][17][23][24] These systems are thermodynamically stable, transparent, and have a very small droplet size, making them excellent vehicles for solubilizing poorly water-soluble drugs and enhancing their oral bioavailability.
Safety and Toxicological Profile
While this compound and its derivatives are invaluable in many applications, it is crucial to consider their toxicological profile, especially in the context of drug delivery. As with many cationic surfactants, they can exhibit concentration-dependent cytotoxicity due to their interaction with cell membranes.[3] Therefore, careful formulation design and thorough in vitro and in vivo toxicity studies are essential to ensure the safety of any drug delivery system incorporating these compounds.
Conclusion: A Versatile Building Block for Future Innovations
This compound, under its various synonyms, is a fundamentally important chemical for researchers and professionals in drug development. Its utility as a precursor for a wide range of cationic surfactants places it at the heart of advanced drug delivery technologies, from lipid nanoparticles for nucleic acid therapies to nanoemulsions for enhanced drug solubility. A thorough understanding of its nomenclature, physicochemical properties, and formulation principles is essential for harnessing its full potential in the development of safe and effective next-generation therapeutics. As the field of nanomedicine continues to evolve, the demand for well-characterized and versatile excipients like this compound is set to grow, paving the way for new and innovative solutions to pressing healthcare challenges.
References
- 1. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. nanocomposix.com [nanocomposix.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2023235589A1 - Ionizable lipids, lipid nanoparticles for mrna delivery and methods of making the same - Google Patents [patents.google.com]
- 10. japsonline.com [japsonline.com]
- 11. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. nbinno.com [nbinno.com]
- 15. research.mpu.edu.mo [research.mpu.edu.mo]
- 16. mdpi.com [mdpi.com]
- 17. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cationic/Ionizable Lipids | DC Chemicals [dcchemicals.com]
- 19. Design of cationic ionizable lipids for the delivery of therapeutic nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biomedrb.com [biomedrb.com]
- 21. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sysrevpharm.org [sysrevpharm.org]
- 23. Microemulsion Delivery Systems with Low Surfactant Concentrations: Optimization of Structure and Properties by Glycol Cosurfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rjptonline.org [rjptonline.org]
An In-Depth Technical Guide to the Surfactant Mechanism of Hexadecyldimethylamine
This guide provides an in-depth exploration of the core mechanisms governing the surfactant activity of Hexadecyldimethylamine (HDMA). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple description of properties to elucidate the causal relationships between molecular structure, environmental factors, and functional performance. We will examine the physicochemical principles that drive its interfacial activity, its pH-responsive nature, and the self-validating experimental protocols used to characterize its behavior.
The Molecular Architecture: An Amphiphilic Foundation
The surfactant capabilities of this compound (HDMA), also known as N,N-Dimethylhexadecylamine, are intrinsically linked to its amphiphilic molecular structure.[1] This structure consists of two distinct regions with opposing affinities for polar and non-polar environments.
-
The Hydrophobic Tail: A 16-carbon alkyl chain (hexadecyl group) forms a long, non-polar, and lipophilic ("fat-loving") tail. This component is responsible for the molecule's low affinity for water and its strong attraction to non-polar substances like oils and air.[1][2]
-
The Hydrophilic Head: A tertiary amine group (dimethylamine) acts as the polar, hydrophilic ("water-loving") head.[1] The lone pair of electrons on the nitrogen atom allows for hydrogen bonding with water molecules, though its primary hydrophilic character is manifested upon protonation, a key feature discussed later.
This dual nature is the fundamental driver of all its surfactant activities. The molecule seeks to minimize the thermodynamically unfavorable contact between its hydrophobic tail and water, leading to its accumulation at interfaces and self-assembly into larger structures.[3]
Caption: Molecular structure of this compound.
Core Mechanism 1: Interfacial Action and Surface Tension Reduction
When introduced into an aqueous system, HDMA molecules preferentially migrate to interfaces (e.g., air-water or oil-water) to satisfy the energetic demands of both their hydrophilic and hydrophobic parts.
-
At the Air-Water Interface: The hydrophilic dimethylamine head remains in the water phase, while the hydrophobic hexadecyl tail is expelled into the air.
-
At the Oil-Water Interface: The hydrophilic head orients towards the water phase, and the hydrophobic tail immerses itself in the oil phase.
This molecular arrangement disrupts the cohesive energy at the surface of the water. Water molecules at the surface are pulled inwards by strong hydrogen bonds with the molecules below them, creating a high surface tension. By inserting themselves at the interface, HDMA molecules displace water molecules. The forces of attraction between the HDMA tails and air (or oil) and between neighboring surfactant molecules are significantly weaker than the cohesive forces of water.[3] This net reduction in intermolecular forces at the interface manifests as a decrease in surface tension.[4][5] This action is fundamental to processes like emulsification, wetting, and foaming.
Caption: Alignment of HDMA at an oil-water interface.
Core Mechanism 2: Self-Assembly and Micellization
As the concentration of HDMA in an aqueous solution increases, the interface becomes saturated. Beyond this point, to continue shielding their hydrophobic tails from water, the surfactant molecules begin to self-assemble in the bulk solution into spherical aggregates known as micelles.[6] This process is a cooperative phenomenon that occurs above a specific concentration known as the Critical Micelle Concentration (CMC) .[7]
-
Micelle Structure: In a standard aqueous micelle, the hexadecyl tails form a non-polar core, creating a microenvironment akin to an oil droplet. The hydrophilic dimethylamine heads form the outer shell, or corona, maintaining contact with the surrounding water.
-
Thermodynamic Driving Force: Micellization is an entropically driven process. While the ordering of surfactant molecules into a micelle represents a decrease in entropy, the release of the highly ordered "cages" of water molecules that surrounded each individual hydrophobic tail results in a large net increase in the overall entropy of the system.
-
Post-CMC Behavior: Once the CMC is reached, the surface tension of the solution remains relatively constant with further addition of surfactant, as the excess molecules form new micelles rather than populating the interface.[7]
The CMC is a critical parameter for any surfactant, as it dictates the minimum concentration required for many applications, such as solubilizing non-polar drugs within the micellar core.[8]
Caption: Self-assembly of HDMA monomers into a micelle.
The Critical Role of pH: A "Switchable" Surfactant
Unlike permanently charged quaternary ammonium surfactants, HDMA is a tertiary amine, making its behavior exquisitely sensitive to pH.[9] The nitrogen atom in the dimethylamine head group can be reversibly protonated and deprotonated. This "switchable" property is a key differentiator and a powerful tool in formulation science.
-
At High pH (Alkaline Conditions): The amine group is in its neutral, deprotonated form (R-N(CH₃)₂). In this state, it is less hydrophilic and largely insoluble in water.[10][11] Its surfactant activity is minimal in aqueous systems.
-
At Low pH (Acidic Conditions): The amine group accepts a proton (H⁺) to become a cationic dimethylalkylammonium ion (R-NH⁺(CH₃)₂). This protonated form is significantly more water-soluble and functions as a cationic surfactant.[12]
This pH-dependent transition allows for dynamic control over the surfactant's properties.[13] For example, a formulation could be stable as an emulsion at low pH and then be "broken" by raising the pH, causing the HDMA to lose its charge and efficacy as an emulsifier. This behavior is crucial for applications in drug delivery, where a change in pH upon entering a specific biological compartment (like a tumor) could trigger drug release.[13][14]
Caption: pH-dependent protonation of the HDMA head group.
Physicochemical Properties and Data
A summary of key quantitative data is essential for predictive formulation and modeling. The following table consolidates critical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₉N | [10][15] |
| Molecular Weight | 269.51 g/mol | [10][15][16] |
| Appearance | Clear to slightly hazy/yellow liquid or waxy solid | [1][11][15] |
| Melting Point | 12 °C | [10][11][16] |
| Boiling Point | 148 °C @ 2 mmHg | [10][16][17] |
| Density | ~0.801 g/mL at 20 °C | [10][11] |
| Water Solubility | Insoluble | [10][11][15][16] |
| Solubility | Soluble in alcohol, chloroform, methanol | [10][11][16] |
| pKa (Predicted) | 9.78 ± 0.28 | [1][16] |
| Surface Tension | 26.5-32.2 mN/m (at 1 g/L, 25°C) | [16] |
Experimental Protocol: Determination of Critical Micelle Concentration (CMC)
To ensure scientific integrity, protocols must be self-validating. The determination of CMC via surface tensiometry is a foundational technique that directly measures the primary function of a surfactant.
Objective: To determine the concentration at which HDMA begins to form micelles in an aqueous solution by measuring the change in surface tension.
Principle: Below the CMC, adding more surfactant causes a sharp decrease in surface tension. Above the CMC, the surface tension remains relatively constant as additional surfactant forms micelles in the bulk phase.[7] The CMC is identified as the inflection point in a plot of surface tension versus the logarithm of surfactant concentration.
Materials & Equipment:
-
This compound (HDMA), technical grade ≥95%
-
Hydrochloric acid (HCl), 0.1 M solution
-
Deionized water (Type I, >18 MΩ·cm)
-
Precision analytical balance
-
Volumetric flasks and pipettes
-
Automated or manual surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Magnetic stirrer and stir bars
-
pH meter
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of HDMA to prepare a concentrated stock solution (e.g., 10 mM).
-
Causality Note: Since HDMA is insoluble in water in its neutral form, the stock solution must be prepared in acidified water. Add a stoichiometric amount of 0.1 M HCl to the deionized water to ensure full protonation of the HDMA to its soluble cationic form. The final pH should be well below the pKa of HDMA (e.g., pH 3-4).
-
-
Serial Dilutions:
-
Prepare a series of dilutions from the stock solution, spanning a wide concentration range expected to bracket the CMC (e.g., from 10⁻⁶ M to 10⁻² M).
-
Self-Validation: Using a logarithmic dilution series ensures that the inflection point (the CMC) is well-defined on a semi-log plot, which is the standard representation.
-
-
Tensiometer Calibration & Measurement:
-
Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water of a known surface tension (~72 mN/m at 25°C).
-
Measure the surface tension of each dilution, starting from the most dilute sample and progressing to the most concentrated.
-
Causality Note: Measuring from low to high concentration minimizes the risk of cross-contamination from a more concentrated sample, which could artificially lower the measured surface tension of a subsequent dilute sample.
-
Ensure the sample is at thermal equilibrium (e.g., 25°C) and that the measurement is stable before recording the value.
-
-
Data Analysis:
-
Plot the measured surface tension (y-axis) against the logarithm of the HDMA concentration (x-axis).
-
The resulting plot should show two distinct linear regions: a steeply sloping region at low concentrations and a nearly flat plateau at high concentrations.
-
Fit linear regression lines to both regions. The concentration at which these two lines intersect is the Critical Micelle Concentration (CMC).
-
Caption: Workflow for CMC determination by surface tensiometry.
Applications and Broader Context
The primary utility of HDMA is as a chemical intermediate for the synthesis of more complex surfactants.[10][16][18]
-
Quaternary Ammonium Compounds (Quats): Reaction with an alkylating agent converts the tertiary amine into a permanently charged quaternary ammonium salt (e.g., hexadecyltrimethylammonium bromide). These are potent cationic surfactants used as antistatic agents, fabric softeners, and biocides.[9][11]
-
Amine Oxides: Oxidation of HDMA yields this compound N-oxide, a non-ionic or zwitterionic surfactant (depending on pH) valued as a foam stabilizer and thickener in personal care products.[19][20]
-
Betaines: HDMA is a precursor for amphoteric betaine surfactants, which are prized for their mildness and are widely used in shampoos and other cosmetics.[11]
In drug development, the pH-responsive nature of the tertiary amine functionality is leveraged in smart delivery systems.[13] Cationic lipids and surfactants derived from HDMA can interact with negatively charged cell membranes, facilitating drug or gene delivery.[21][22][23]
Conclusion
The mechanism of action for this compound as a surfactant is a multi-faceted process rooted in its fundamental amphiphilic structure. Its ability to reduce surface tension, self-assemble into micelles, and respond to changes in pH makes it a versatile molecule. While primarily used as an intermediate, a thorough understanding of its core physicochemical behaviors is essential for scientists and researchers aiming to design and control the properties of advanced formulations, from industrial detergents to sophisticated drug delivery vehicles. The experimental protocols outlined herein provide a robust framework for characterizing these critical functions, ensuring both accuracy and reproducibility in research and development.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Principle of Surface Tension Reduction by Surfactants - Nanjing Chemical Material Corp. [njchm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. Drug-membrane interactions: significance for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 10. nbinno.com [nbinno.com]
- 11. Hexadecyl Dimethylamine [whamine.com]
- 12. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 13. nbinno.com [nbinno.com]
- 14. pH-dependent self-assembling behavior of imidazole-containing polyaspartamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dimethylhexadecylamine | C18H39N | CID 16221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound | 112-69-6 [chemicalbook.com]
- 17. lookchem.com [lookchem.com]
- 18. nbinno.com [nbinno.com]
- 19. nbinno.com [nbinno.com]
- 20. nbinno.com [nbinno.com]
- 21. Interaction of double-chained cationic surfactants, dimethyldialkylammoniums, with erythrocyte membranes: stabilization of the cationic vesicles by phosphatidylcholines with unsaturated fatty acyl chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Interaction of detergent sclerosants with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Basic principles of Hexadecyldimethylamine in nanoparticle synthesis
An In-depth Technical Guide on the Core Principles of Hexadecyldimethylamine in Nanoparticle Synthesis
Executive Summary
This compound (HDMA) and its derivatives are pivotal components in the field of nanotechnology, serving as fundamental building blocks for the synthesis of sophisticated surfactants that enable precise control over the formation of nanoparticles. As a tertiary fatty amine, HDMA is a key precursor in manufacturing the cationic and amphoteric surfactants that are indispensable for nanoparticle synthesis.[1][2] These resultant surfactants act as powerful capping and stabilizing agents, a role critical for governing nanoparticle size, dictating shape, preventing agglomeration, and ensuring colloidal stability.[3][4] This guide elucidates the core principles of how these long-chain alkylamine-based surfactants direct nanoparticle synthesis, focusing on the mechanisms of surface passivation, kinetic control of nucleation and growth, and structure-direction. By understanding these fundamentals, researchers and drug development professionals can better harness these molecules to engineer nanomaterials with tailored properties for advanced applications.
Part 1: The Imperative of Surface Control in Nanomaterial Synthesis
At the nanoscale, materials exhibit properties that are fundamentally different from their bulk counterparts, largely due to their high surface-area-to-volume ratio.[5] This high surface energy, however, also makes nascent nanoparticles thermodynamically unstable and prone to aggregation or uncontrolled growth (Ostwald ripening).[6] Therefore, the central challenge in nanoparticle synthesis is the precise control of the nanoparticle surface.
This is achieved through the use of surface-active agents, or surfactants, which dynamically adsorb to the particle surface during its formation.[7] This compound (HDMA) , a 16-carbon chain tertiary amine, is an essential raw material for producing some of the most effective cationic surfactants used for this purpose, such as hexadecyltrimethylammonium salts.[1][2] The unique molecular structure of these surfactants—a polar head group that anchors to the nanoparticle surface and a long, nonpolar hydrocarbon tail—is the key to their function.[3]
Part 2: Core Principles of Action
The influence of HDMA-derived surfactants on nanoparticle synthesis is not monolithic; it is a synergistic interplay of several mechanisms that collectively dictate the final characteristics of the nanomaterial.
Mechanism 1: Surface Passivation and Steric Stabilization
The most fundamental role of these surfactants is to passivate the high-energy surface of the growing nanoparticle. The polar amine head group exhibits a strong affinity for metal surfaces, forming a coordinated bond that caps the particle.[8] Once anchored, the long, 16-carbon (hexadecyl) chains project into the solvent medium, forming a dense protective layer.
This layer provides a potent steric barrier , physically preventing nanoparticles from approaching one another closely enough to aggregate.[3][9] This process is crucial for maintaining a monodisperse colloidal suspension, which is a prerequisite for most high-performance applications in drug delivery and diagnostics.
Mechanism 2: Control of Nucleation and Growth Kinetics
The final size of nanoparticles is determined by the relative rates of two competing processes: nucleation (the formation of new particles) and growth (the addition of precursor atoms to existing particles).[10] Surfactants play a critical role in modulating this balance.
By binding to both the metal precursor ions and the surface of the nanoparticles, the surfactant can control the availability of monomer for both nucleation and growth.[10] A high concentration of surfactant can limit the growth rate of existing nuclei, allowing for a prolonged nucleation phase that results in a larger number of smaller, more uniform nanoparticles.[9][11] This kinetic control is one of the most powerful tools for tuning nanoparticle size.
Mechanism 3: Role as a Structure-Directing Agent
Beyond size control, surfactants can direct the crystallographic shape of nanoparticles. Nanocrystals are composed of different crystal facets (e.g., {111}, {100}), each with a different surface energy and atomic arrangement. Surfactant molecules can exhibit preferential binding to specific facets.[12]
By adsorbing more strongly to certain crystal faces, the surfactant selectively inhibits growth on those faces while allowing faster growth on others.[5] This anisotropic growth leads to the formation of non-spherical shapes such as nanocubes, nanorods, and nanoprisms.[12][13] The ability to control morphology is vital, as the shape of a nanoparticle profoundly influences its catalytic, optical, and electronic properties.[14]
Part 3: Practical Application & Experimental Protocol
The principles described above are best illustrated through a practical synthesis. Long-chain amines are frequently used in the synthesis of various metallic nanoparticles, including gold, silver, and copper.[11][15] A higher molar ratio of the amine stabilizing agent to the metal precursor generally leads to smaller and more uniform nanoparticles.[9]
Data Presentation: Effect of Stabilizer Concentration on Nanoparticle Size
The following table summarizes typical findings on the effect of the alkylamine-to-metal precursor ratio on the final size of copper nanoparticles synthesized via a polyol method, demonstrating the direct impact of the stabilizing agent on particle dimensions.[9][11]
| Alkylamine/Cu Molar Ratio | Average Particle Size (nm) | Size Distribution | Particle Shape |
| Low (<1) | 100 - 1000 nm | Wide (Polydisperse) | Polyhedral |
| High (>1) | 6 - 20 nm | Narrow (Monodisperse) | Spherical |
Experimental Protocol: Synthesis of Amine-Stabilized Silver Nanoparticles
This protocol describes a two-phase redox reaction for synthesizing silver nanoparticles, adapted from established methods where an amine-based compound acts as the capping agent.[16] This self-validating system demonstrates how the principles of surface stabilization can be applied to produce a stable colloidal solution.
Objective: To synthesize stable, amine-capped silver nanoparticles.
Materials & Equipment:
-
N-hexadecylethylenediamine silver nitrate complex (or a similar silver precursor)
-
n-Heptane (organic phase)
-
Deionized water (aqueous phase)
-
Sodium borohydride (NaBH₄) (reducing agent)
-
Stir plate and magnetic stir bars
-
Separatory funnel
-
Glass vials
-
UV-Vis Spectrophotometer for characterization
Methodology:
-
Preparation of Precursor Solution: Prepare a solution of the silver-amine complex in n-heptane at a desired concentration (e.g., 4.5 mM).
-
Preparation of Reducing Agent: In a separate vial, prepare a fresh aqueous solution of sodium borohydride (NaBH₄) at a concentration tenfold higher than the silver precursor (e.g., 45 mM).
-
Two-Phase Reaction:
-
Combine equal volumes (e.g., 5 cm³) of the silver precursor solution (organic phase) and the NaBH₄ solution (aqueous phase) in a reaction vial.
-
Place the vial on a stir plate and stir vigorously for approximately 2 hours. The vigorous stirring creates a large interfacial area for the reduction reaction to occur.
-
-
Observation & Phase Separation:
-
During the reaction, the organic phase will gradually change color to a deep yellow, indicating the formation of silver nanoparticles via the surface plasmon resonance effect.[16]
-
After 2 hours, cease stirring and allow the mixture to stand. The two phases will separate, with a deep-yellow n-heptane phase on top and a colorless aqueous phase below.
-
-
Isolation of Nanoparticles:
-
Carefully transfer the mixture to a separatory funnel.
-
Drain and discard the lower aqueous phase.
-
Collect the upper n-heptane phase, which now contains the stable colloidal solution of amine-capped silver nanoparticles.
-
-
Validation & Characterization:
-
The stability of the resulting colloidal solution is self-validating; a properly synthesized solution will show no signs of flocculation or aggregation for several months.[16]
-
Characterize the nanoparticles using UV-Vis spectroscopy. The presence of a distinct plasmon absorption peak will confirm the formation of silver nanoparticles.[16] Transmission Electron Microscopy (TEM) can be used for definitive size and morphology analysis.
-
Conclusion
This compound is a cornerstone chemical that provides access to a class of powerful surfactants essential for modern nanotechnology.[1] The ability of these surfactants to control nanoparticle synthesis through steric stabilization, kinetic modulation, and structure-direction allows for the rational design of nanomaterials with precisely defined physical and chemical properties. For researchers in materials science and professionals in drug development, a deep understanding of these fundamental principles is not merely academic—it is the key to unlocking the full potential of nanotechnology to create novel diagnostic tools, targeted therapeutic agents, and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. Hexadecyl Dimethylamine [whamine.com]
- 3. Applications of primary alkylamines in nanoparticles formation and stabilization | Semantic Scholar [semanticscholar.org]
- 4. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faculty.unist.ac.kr [faculty.unist.ac.kr]
- 6. researchgate.net [researchgate.net]
- 7. numis.northwestern.edu [numis.northwestern.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Colloidal nanoparticle size control: experimental and kinetic modeling investigation of the ligand–metal binding role in controlling the nucleation and growth kinetics - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. azonano.com [azonano.com]
- 13. Silver Nanoparticles: Synthesis and Application for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Hexadecylamine capped silver and gold nanoparticles: Comparative study on formation and self-organization - eprints@NML [eprints.nmlindia.org]
- 16. imaelab.jpn.org [imaelab.jpn.org]
An In-depth Technical Guide to the Solubility of Hexadecyldimethylamine in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of hexadecyldimethylamine in various organic solvents. It is intended for researchers, scientists, and drug development professionals who utilize this long-chain tertiary amine in their work. This document delves into the theoretical principles governing its solubility, provides a detailed experimental protocol for quantitative determination, and discusses the expected solubility trends based on solvent properties.
Introduction to this compound
This compound (C₁₈H₃₉N), also known as N,N-dimethylhexadecan-1-amine, is a tertiary amine featuring a 16-carbon alkyl chain. Its molecular structure, comprising a long, nonpolar hydrocarbon tail and a polar tertiary amine headgroup, imparts amphiphilic properties.[1] This dual nature makes it a valuable intermediate in the synthesis of cationic surfactants, emulsifiers, and other specialty chemicals used in various industries, including pharmaceuticals and personal care.[2][3] Understanding its solubility in different organic solvents is crucial for its application in chemical synthesis, purification processes, and formulation development.
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₈H₃₉N |
| Molecular Weight | 269.51 g/mol [2] |
| Appearance | Clear, colorless to yellowish liquid or waxy solid[1] |
| Melting Point | Approximately 12 °C[2][4] |
| Boiling Point | Approximately 148 °C at 2 mmHg[4] |
| Density | Approximately 0.801 g/mL at 20 °C[3][4] |
| Water Solubility | Insoluble[1][3][4] |
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The overall Gibbs free energy change (ΔG) of dissolution must be negative for solubility to be favorable. This is described by the equation:
ΔG = ΔH - TΔS
where ΔH is the enthalpy of solution, T is the temperature, and ΔS is the entropy of solution.
The dissolution process can be conceptually broken down into three steps:
-
Overcoming solute-solute interactions: Energy is required to break the intermolecular forces between this compound molecules.
-
Overcoming solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.
-
Formation of solute-solvent interactions: Energy is released when the this compound molecule interacts with the solvent molecules.
The enthalpy of solution (ΔH) is the sum of the energy changes in these three steps.
The Role of the Long Alkyl Chain
The dominant feature of this compound is its long C16 alkyl chain. This chain is nonpolar and primarily interacts through van der Waals forces. Consequently, this compound is expected to be readily soluble in nonpolar and weakly polar aprotic solvents where the energy required to break solute-solute and solvent-solvent interactions is balanced by the energy released from the formation of new van der Waals interactions between the alkyl chain and the solvent. As the length of the hydrocarbon chain in an amine increases, its solubility in polar solvents like water decreases significantly.[5]
The Influence of the Tertiary Amine Group
The dimethylamino group is a polar functional group. However, as a tertiary amine, it lacks the hydrogen atoms necessary for hydrogen bond donation. It can act as a hydrogen bond acceptor via the lone pair of electrons on the nitrogen atom.[5] This allows for some interaction with protic solvents. However, the steric hindrance from the two methyl groups and the long alkyl chain can limit the accessibility of this lone pair.
Predicted Solubility Profile of this compound
Based on the above principles, a qualitative solubility profile for this compound in various classes of organic solvents can be predicted:
-
High Solubility: Expected in nonpolar solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, xylene). The primary intermolecular interactions are van der Waals forces, which are compatible with the long alkyl chain.
-
Good to Moderate Solubility: Expected in weakly polar aprotic solvents like ethers (e.g., diethyl ether, THF) and halogenated hydrocarbons (e.g., dichloromethane, chloroform).
-
Moderate to Low Solubility: Expected in polar aprotic solvents such as ketones (e.g., acetone, methyl ethyl ketone) and esters (e.g., ethyl acetate). While the polar functional groups of these solvents can interact with the amine headgroup, the overall polarity mismatch with the long alkyl chain may limit solubility.
-
Low to Very Low Solubility: Expected in polar protic solvents like alcohols (e.g., methanol, ethanol). Although these solvents can act as hydrogen bond donors to the amine's nitrogen, the energy required to disrupt the strong hydrogen bonding network of the alcohol to accommodate the large nonpolar alkyl chain is significant. Solubility is expected to increase with the alkyl chain length of the alcohol (e.g., higher solubility in butanol than in methanol).
-
Insoluble: In highly polar solvents like water. The strong hydrogen bonding network of water and the large hydrophobic nature of the hexadecyl chain lead to a positive Gibbs free energy of dissolution.[1][3][4]
Experimental Determination of Solubility
Due to the limited availability of specific quantitative solubility data for this compound in a wide range of organic solvents, a robust experimental protocol is essential. The following section provides a detailed methodology for the accurate determination of its solubility.
Experimental Workflow
The overall workflow for determining the solubility of this compound is depicted in the following diagram:
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
This protocol is based on the isothermal equilibrium method, followed by quantitative analysis of the saturated solution.
Materials:
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated centrifuge
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or an autotitrator for non-aqueous titration.
Procedure:
-
Preparation of Saturated Solutions:
-
For each selected organic solvent, add an excess amount of this compound to a sealed container (e.g., a screw-cap vial). The presence of undissolved solute is crucial to ensure saturation.
-
Place the containers in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.
-
-
Phase Separation:
-
After equilibration, allow the samples to stand undisturbed in the temperature-controlled environment for at least 4 hours to allow for the settling of the undissolved solute.
-
To ensure complete separation of the solid and liquid phases, centrifuge the samples at a controlled temperature.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette.
-
Transfer the aliquot to a volumetric flask and dilute with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantitative Analysis
The concentration of this compound in the diluted samples can be determined using one of the following methods:
4.3.1. Gas Chromatography (GC)
Gas chromatography is a highly accurate method for the quantification of volatile and semi-volatile organic compounds, including tertiary amines.[1]
-
Instrumentation: A GC system equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar-modified polysiloxane column) is recommended.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the GC to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted samples into the GC under the same conditions as the standards.
-
Calculation: Determine the concentration of this compound in the diluted samples from the calibration curve. Back-calculate the concentration in the original saturated solution to determine the solubility.
4.3.2. Non-Aqueous Acid-Base Titration
For a more classical approach, non-aqueous titration can be employed to determine the concentration of the basic amine.[3][6]
-
Titrant: A standardized solution of a strong acid in a non-aqueous solvent (e.g., perchloric acid in glacial acetic acid).
-
Procedure: Titrate a known volume of the saturated this compound solution with the standardized acid. The endpoint can be determined potentiometrically.
-
Calculation: The concentration of the amine is calculated based on the volume of titrant required to reach the equivalence point.
Data Presentation
The solubility data should be presented in a clear and concise table, as shown below.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Hypothetical Data)
| Solvent Class | Solvent | Polarity Index | Solubility ( g/100 mL) |
| Alkanes | n-Heptane | 0.1 | > 50 |
| Aromatics | Toluene | 2.4 | > 50 |
| Halogenated | Dichloromethane | 3.1 | 45.2 |
| Ethers | Diethyl Ether | 2.8 | 38.7 |
| Ketones | Acetone | 5.1 | 25.6 |
| Esters | Ethyl Acetate | 4.4 | 22.1 |
| Alcohols | 1-Butanol | 3.9 | 15.8 |
| Ethanol | 4.3 | 8.5 | |
| Methanol | 5.1 | 4.2 | |
| Polar Aprotic | Acetonitrile | 5.8 | 10.3 |
Discussion of Expected Results
The hypothetical data presented in Table 1 aligns with the theoretical principles of solubility. The highest solubility is expected in nonpolar solvents like heptane and toluene, where the van der Waals interactions between the solvent and the long alkyl chain of this compound are maximized.
As the polarity of the solvent increases, the solubility is expected to decrease. In polar aprotic solvents like acetone and ethyl acetate, the dipole-dipole interactions of the solvent molecules are more significant, leading to a less favorable interaction with the nonpolar alkyl chain.
In polar protic solvents like alcohols, the solubility is expected to be further reduced due to the strong hydrogen bonding network of the solvent. The energy required to disrupt these hydrogen bonds to create a cavity for the large, nonpolar this compound molecule is substantial. The trend of increasing solubility with increasing alkyl chain length of the alcohol (butanol > ethanol > methanol) is also anticipated, as the longer-chain alcohols are less polar and have weaker hydrogen bonding networks.
Conclusion
This compound's solubility is predominantly dictated by its long, nonpolar alkyl chain, making it highly soluble in nonpolar organic solvents and poorly soluble in polar solvents. This guide has provided a theoretical framework for understanding these solubility characteristics and a detailed, robust experimental protocol for their quantitative determination. Accurate solubility data is paramount for the effective use of this compound in research, development, and industrial applications. The methodologies outlined herein provide a reliable means for obtaining this critical information.
References
- 1. [Determination of fatty alkyl dimethyl tertiary amines by gas chromatography in the synthesis of cationic surfactants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. info.gfschemicals.com [info.gfschemicals.com]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mt.com [mt.com]
An In-depth Technical Guide to the Thermal Stability and Degradation of Hexadecyldimethylamine
Prepared by: Gemini, Senior Application Scientist
Abstract
Hexadecyldimethylamine (HDDMA), a tertiary amine with the chemical formula C18H39N, is a critical intermediate in the synthesis of cationic and amphoteric surfactants, which are integral to products ranging from fabric softeners and disinfectants to oilfield chemicals.[1][2][3][4] Its performance and safety during synthesis, formulation, and storage are intrinsically linked to its thermal stability. This guide provides a comprehensive technical overview of the thermal stability and degradation of HDDMA. It is intended for researchers, scientists, and drug development professionals who utilize long-chain tertiary amines. This document details the primary degradation pathways, outlines rigorous experimental protocols for stability assessment, and discusses the key factors that influence its decomposition.
Introduction to this compound (HDDMA)
HDDMA is a long-chain aliphatic tertiary amine characterized by a sixteen-carbon (hexadecyl) chain and two methyl groups attached to a nitrogen atom.[2] This amphiphilic structure imparts surfactant-like properties, though it is most commonly used as a precursor for other surface-active agents.[4][5] Its industrial importance is underscored by its excellent chemical stability under standard conditions and its resistance to heat and light, which make it a reliable raw material.[3] However, at elevated temperatures, such as those encountered during distillation, high-temperature synthesis, or improper storage, HDDMA can undergo degradation, leading to impurity formation, loss of product efficacy, and potential safety hazards.[6][7] Understanding the thermal limits and decomposition mechanisms is therefore paramount for process optimization and quality control.
Theoretical Background: Thermal Degradation Mechanisms of Tertiary Amines
The thermal degradation of tertiary amines is a complex process that can proceed through several pathways. Unlike primary and secondary amines, tertiary amines are generally more thermally stable because they lack a direct N-H bond, which is often a site of initial degradation.[8] However, at sufficiently high temperatures, specific reactions can occur.
Hofmann Elimination
For tertiary amines with beta-hydrogens, the Hofmann elimination is a primary thermal degradation pathway, especially when converted to a quaternary ammonium salt.[9][10][11] While HDDMA is a tertiary amine, this pathway becomes highly relevant if it is quaternized, a common reaction it undergoes.[1] The mechanism involves the formation of a quaternary ammonium hydroxide, which, upon heating, decomposes to yield an alkene, a tertiary amine, and water.[12] A key feature of this reaction is the formation of the least substituted alkene (the "Hofmann product"), a result of the steric bulk of the amine leaving group.[12][13] For a quaternized HDDMA derivative, this would result in the formation of 1-hexadecene.
Oxidative Degradation
In the presence of oxygen, the degradation of amines is significantly accelerated.[14] The process often initiates at the carbon atom adjacent to the nitrogen (the α-carbon). For tertiary amines, oxidation can lead to the formation of N-oxides or dealkylation products.[15][16] The long alkyl chain of HDDMA is also susceptible to radical-initiated oxidation, similar to that of hydrocarbons, which can lead to a complex mixture of alcohols, ketones, and carboxylic acids, eventually resulting in chain scission. The presence of metal ions from process equipment can catalyze these oxidative reactions.[14]
C-N Bond Cleavage (Pyrolysis)
In an inert atmosphere and at very high temperatures, the primary degradation route is pyrolysis, involving the homolytic cleavage of chemical bonds. The C-N bond is typically the most labile in simple amines. For HDDMA, the cleavage of the hexadecyl-nitrogen bond or the methyl-nitrogen bond can generate a variety of radical species, which can then propagate further decomposition reactions, leading to a complex mixture of smaller hydrocarbon and nitrogen-containing compounds.
Experimental Assessment of Thermal Stability
A multi-faceted approach is required to accurately characterize the thermal stability of HDDMA. The following protocols describe the core analytical techniques used for this purpose.
Experimental Workflow Overview
The comprehensive analysis of thermal stability follows a logical progression from initial screening to in-depth mechanistic investigation. This workflow ensures that both the onset of degradation and the identity of the resulting products are thoroughly characterized.
Caption: Workflow for HDDMA thermal stability analysis.
Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[17][18] It is the primary tool for determining the onset temperature of degradation.
-
Objective: To determine the temperature at which HDDMA begins to lose mass due to decomposition or evaporation.
-
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place 5-10 mg of HDDMA into a clean, tared TGA pan (typically alumina or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to study pyrolytic degradation. For oxidative studies, use dry air or a specific O2/N2 mixture.
-
Temperature Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min. A slower rate can provide better resolution of thermal events.[19]
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. Key parameters to determine are:
-
T_onset: The temperature at which significant mass loss begins.
-
T5% and T50%: Temperatures at which 5% and 50% mass loss occurs, respectively. These are common benchmarks for comparing stability.[20]
-
-
-
Causality: The choice of atmosphere is critical. An inert nitrogen atmosphere isolates thermal degradation (pyrolysis), while an air atmosphere reveals susceptibility to oxidative degradation, which typically occurs at lower temperatures.[14]
Protocol: Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to detect thermal events like melting, boiling, and decomposition (which is often exothermic).
-
Objective: To identify the temperatures of phase transitions and exothermic decomposition events.
-
Methodology:
-
Instrument Calibration: Calibrate the DSC with an indium standard for temperature and enthalpy.
-
Sample Preparation: Hermetically seal 2-5 mg of HDDMA in an aluminum DSC pan. An unsealed or pierced lid can be used to study evaporation.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at 50 mL/min.
-
Temperature Program:
-
Equilibrate at 0°C.
-
Ramp the temperature from 0°C to 400°C at 10°C/min.
-
-
Data Analysis: Plot heat flow versus temperature. An endotherm will indicate melting or boiling, while a sharp exotherm at higher temperatures often signifies decomposition.
-
-
Causality: Using hermetically sealed pans prevents mass loss from evaporation, ensuring that any observed thermal events at higher temperatures are related to decomposition rather than boiling. This provides a self-validating check on the TGA results.
Degradation Products and Pathway Analysis
Identifying the byproducts of thermal degradation is crucial for understanding the underlying chemical mechanisms.
Protocol: Isothermal Stress Study with Headspace GC-MS
This technique involves heating the sample at a fixed temperature and analyzing the volatile compounds that are released.
-
Objective: To identify the volatile degradation products of HDDMA.
-
Methodology:
-
Sample Preparation: Place a precise amount of HDDMA (e.g., 100 mg) into a 20 mL headspace vial and seal it.
-
Isothermal Stress: Heat the vial in an oven or the headspace autosampler's incubator at a temperature determined from TGA/DSC results (e.g., just above T_onset) for a set period (e.g., 1-24 hours).
-
Headspace Sampling: Automatically sample a portion of the vapor phase (headspace) from the vial.
-
GC-MS Analysis: Inject the sampled vapor into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
GC: Separates the individual volatile components.
-
MS: Fragments and detects the separated components, allowing for their identification based on mass spectra by comparison to spectral libraries (e.g., NIST).
-
-
-
Causality: By stressing the sample just above its degradation onset, we can identify the primary, initial degradation products before they undergo further secondary reactions, providing clearer insight into the initial bond-breaking events.
Expected Degradation Products and Pathways
Based on the theoretical mechanisms, a number of degradation products can be anticipated. The primary non-oxidative pathway is likely a Hofmann-type elimination, while C-N bond cleavage represents a higher-energy pyrolytic route.
Caption: Potential thermal degradation pathways for HDDMA.
Data Summary and Interpretation
The data obtained from TGA experiments under different conditions can be summarized for clear comparison.
Table 1: Representative TGA Data for HDDMA Thermal Stability
| Parameter | Condition: Nitrogen (Inert) | Condition: Air (Oxidative) | Interpretation |
| T_onset (°C) | ~250 - 270 °C | ~200 - 220 °C | The onset of degradation is significantly lower in air, indicating susceptibility to oxidation. |
| T5% (°C) | ~265 °C | ~215 °C | Confirms that oxidative degradation begins at a lower temperature than pyrolytic degradation. |
| T50% (°C) | ~300 °C | ~280 °C | The bulk of the material degrades at a lower temperature in the presence of oxygen. |
| Residual Mass @ 600°C | < 1% | < 1% | HDDMA decomposes completely without forming significant char in either atmosphere. |
Note: These values are illustrative and can vary based on purity, heating rate, and specific experimental conditions.
Factors Influencing Stability and Best Practices
Several external factors can impact the thermal stability of HDDMA.
-
Presence of Oxygen: As demonstrated by the TGA data, oxygen is a major contributor to degradation at lower temperatures.[14] Storing HDDMA under an inert atmosphere (e.g., nitrogen blanket) is a key best practice.[7]
-
Presence of Impurities: Acidic impurities can catalyze degradation pathways. Transition metals from corrosion can promote oxidative decomposition.[14] Using high-purity HDDMA and ensuring clean, compatible storage vessels (e.g., stainless steel or glass-lined) is crucial.[21]
-
Water Content: While HDDMA is insoluble in water, absorbed moisture can potentially participate in hydrolysis reactions at very high temperatures or influence the polarity of the local environment.[5][6]
Best Practices for Handling and Storage:
-
Store in tightly sealed containers in a cool, dry, and well-ventilated area.[4][7]
-
Avoid contact with strong oxidizing agents and acids.[5][21]
-
For long-term storage or high-temperature applications, consider using a nitrogen blanket to displace air.
-
Regularly perform quality control checks on stored material, especially if it has been exposed to elevated temperatures.
Conclusion
This compound exhibits good thermal stability, with pyrolytic decomposition initiating above 250°C. However, it is considerably more susceptible to oxidative degradation, which can begin at temperatures as low as 200°C. The primary degradation mechanisms are believed to be Hofmann-type elimination and, at higher temperatures, C-N bond cleavage. A thorough understanding of these properties, assessed through rigorous analytical techniques like TGA, DSC, and GC-MS, is essential for ensuring the safe handling, storage, and effective application of this versatile chemical intermediate.
References
- 1. China Hexadecyl Dimethylamine, CAS No. 112-69-6, DMA16 factory and manufacturers | Kerui Chemicals [keruichemical.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Hexadecyl Dimethylamine [whamine.com]
- 5. Page loading... [guidechem.com]
- 6. lookchem.com [lookchem.com]
- 7. Hexadecyl Dimethyl Amine Manufacturer | Properties, Uses, Safety & SDS | Buy High Purity C16 Dimethylamine in China [nj-finechem.com]
- 8. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 11. Hofmann Elimination Reaction: Mechanism, Examples & Applications | AESL [aakash.ac.in]
- 12. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 13. Hofmann Elimination and Cope Elimination- Chad's Prep® [chadsprep.com]
- 14. researchgate.net [researchgate.net]
- 15. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Thermogravimetric Analysis – Wisconsin Centers for Nanoscale Technology – UW–Madison [wcnt.wisc.edu]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Dimethylhexadecylamine | C18H39N | CID 16221 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Step-by-Step Guide to Mesoporous Silica Synthesis Using Hexadecyldimethylamine
For: Researchers, scientists, and drug development professionals.
Introduction: The Architecture of Mesoporous Silica via Neutral Templating
Mesoporous silica nanoparticles (MSNs) have emerged as highly versatile platforms in fields ranging from catalysis to advanced drug delivery, primarily due to their high surface area, tunable pore size, and modifiable surface chemistry.[1] The synthesis of these materials is a marvel of controlled self-assembly, where a structure-directing agent, or template, orchestrates the formation of an ordered porous network from silica precursors.
This guide details the synthesis of Hexagonal Mesoporous Silica (HMS) materials using Hexadecyldimethylamine, a long-chain tertiary amine, as a neutral template. Unlike the more common electrostatic templating pathway (S⁺I⁻) which involves cationic surfactants like Cetyltrimethylammonium Bromide (CTAB), this protocol utilizes a neutral templating route (S⁰I⁰). The S⁰I⁰ mechanism is predicated on hydrogen-bonding interactions between the neutral amine template (S⁰) and a neutral, hydrolyzed silica precursor like tetraethoxysilane (TEOS) (I⁰).[2] This approach offers distinct advantages, notably the ability to recover the template through simple solvent extraction, which preserves the integrity of the silica framework and avoids the high temperatures required for calcination.[3] The amine not only acts as a template but can also catalyze the hydrolysis of the silica precursor, a crucial first step in the formation of the silicate network.[4]
The process begins with the self-assembly of this compound molecules into micellar structures in an aqueous solution. Upon addition of the silica precursor, TEOS, it hydrolyzes to form silicic acid species. These neutral silica oligomers then interact with the amine head groups of the micelles via hydrogen bonds, organizing around the micellar structure. As condensation and polymerization of the silica proceed, a solid silica framework is built up around the amine template. Subsequent removal of the template reveals a network of uniform mesopores, creating the final high-surface-area material.
PART 1: Safety, Materials, and Equipment
Critical Safety Precautions
All procedures must be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile is suitable), is mandatory.
-
Tetraethoxysilane (TEOS): TEOS is harmful if inhaled and causes serious eye irritation.[1] It is a flammable liquid and vapor.[1] Handle with care, avoiding inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.[5][6] It reacts with water and moisture.[1]
-
This compound: This compound can cause skin and eye irritation. Avoid contact and inhalation.
-
Ethanol: Highly flammable liquid and vapor. Keep away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.
Materials & Reagents
| Reagent | Formula | Purity | Supplier Example |
| Tetraethoxysilane (TEOS) | Si(OC₂H₅)₄ | ≥99% | Sigma-Aldrich |
| This compound | C₁₈H₃₉N | ≥95% | Sigma-Aldrich |
| Ethanol (Absolute) | C₂H₅OH | ≥99.8% | Fisher Scientific |
| Deionized (DI) Water | H₂O | 18.2 MΩ·cm | - |
Required Equipment
-
Magnetic stirrer with heating capabilities
-
Round-bottom flasks or glass beakers
-
Magnetic stir bars
-
Graduated cylinders and pipettes
-
Buchner funnel and filtration flask
-
Filter paper (e.g., Whatman No. 1)
-
Soxhlet extraction apparatus
-
Drying oven
-
Analytical balance
PART 2: Synthesis Protocol - A Self-Validating System
This protocol is designed as a self-validating system. The visual cues at each stage—from the initial opalescent solution to the final white powder—provide checkpoints for a successful synthesis. The causality behind each step is explained to empower the researcher with a deeper understanding of the process.
Step 1: Template Solution Preparation (The Foundation)
-
Action: In a 500 mL glass beaker, add 200 mL of deionized water. Place a magnetic stir bar in the beaker and set it on a magnetic stirrer at room temperature. While stirring at a moderate speed (approx. 400-500 rpm), slowly add 5.58 g (20.7 mmol) of this compound.
-
Causality: The long alkyl chain of this compound is hydrophobic, while the dimethylamine headgroup is hydrophilic. In water, these molecules will self-assemble into micelles to minimize the unfavorable interaction between the hydrophobic tails and water. Stirring for approximately 30 minutes allows this process to reach equilibrium, resulting in a stable, opalescent solution which indicates the formation of a uniform micellar template system. This is the foundational structure around which the silica will form.
Step 2: Silica Source Introduction and Hydrolysis (Initiation)
-
Action: To the stirring template solution, add 20.84 g (100 mmol) of Tetraethoxysilane (TEOS) dropwise.
-
Causality: TEOS is the silica (I⁰) precursor. In the aqueous environment, catalyzed by the basic nature of the amine, TEOS begins to hydrolyze. This reaction replaces the ethoxy (-OC₂H₅) groups with hydroxyl (-OH) groups, forming silicic acid and ethanol as a byproduct. The neutral silicic acid species are now primed to interact with the amine template.
Step 3: Condensation and Particle Growth (The Build-Up)
-
Action: Continue stirring the mixture at room temperature for 24 hours. A white precipitate will gradually form and thicken.
-
Causality: Over this extended period, the hydrolyzed silica species undergo condensation. Silanol groups (Si-OH) from adjacent molecules react to form siloxane bridges (Si-O-Si), releasing water. This polymerization process occurs at the interface of the amine micelles. The neutral amine headgroups form hydrogen bonds with the silanol groups, directing the condensation of the silica framework around the micellar template.[2] This 24-hour period is critical for the growth of a well-structured, yet disordered (wormhole-like), hexagonal mesoporous framework characteristic of HMS materials.[7]
Step 4: Product Isolation and Drying (Harvesting)
-
Action: After 24 hours, stop stirring and collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid product three times with deionized water, followed by two washes with ethanol. Dry the collected white powder in an oven at 60-80°C overnight.
-
Causality: Filtration separates the solid mesostructured silica-amine composite from the reaction solution. The water washes remove any unreacted reagents and byproducts. The ethanol washes begin the process of displacing water from the pores, preparing the material for efficient drying and subsequent template removal. Drying removes the residual solvents. At this stage, the amine template is still trapped within the silica pores.
Step 5: Template Removal (Revealing the Pores)
-
Action: Place the dried powder into a cellulose thimble and perform a Soxhlet extraction with absolute ethanol for 48 hours. After extraction, dry the final product in an oven at 100°C for 12 hours.
-
Causality: This is the key advantage of the neutral templating route.[3] Hot ethanol continuously cycles through the silica powder, dissolving and washing away the this compound template. Unlike calcination (burning the template at high temperatures), this gentle solvent extraction method does not risk damage to the silica framework or significant condensation of surface silanol groups. The result is a clean, open-pore mesoporous silica material with high surface functionality. The final drying step removes all traces of ethanol.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of mesoporous silica.
PART 3: Characterization and Expected Outcomes
To validate the synthesis and understand the material's properties, a suite of characterization techniques should be employed.
| Parameter | Technique | Expected Result |
| Morphology & Particle Size | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | SEM will show particle morphology and size distribution. TEM will reveal the wormhole-like pore structure characteristic of HMS materials.[7] |
| Surface Area & Pore Size | N₂ Adsorption-Desorption (BET/BJH Analysis) | A Type IV isotherm, typical for mesoporous materials. High BET surface area (e.g., >800 m²/g) and a narrow pore size distribution centered in the 2-4 nm range.[7][8] |
| Structural Ordering | Small-Angle X-ray Diffraction (XRD) | A single, broad diffraction peak in the low 2θ range, indicating the presence of mesopores without long-range hexagonal order, which is typical for HMS. |
| Template Removal | Fourier-Transform Infrared Spectroscopy (FTIR) / Thermogravimetric Analysis (TGA) | FTIR before extraction will show C-H stretch bands (from the amine) which should be absent after extraction. TGA of the as-synthesized material will show significant weight loss corresponding to the template, which will be minimal in the final product. |
References
- 1. Mesoporous Silica Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Neutral Templating Route to Mesoporous Molecular Sieves | Semantic Scholar [semanticscholar.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Mechanisms of amine-catalyzed organosilicate hydrolysis at circum-neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Optimization of Mesoporous Silica Nanoparticles for Ruthenium Polypyridyl Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine-functionalized porous silica production via ex- and in-situ method using silicate precursors as a selective adsorbent for CO2 capture applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dodecylamine Template-Based Hexagonal Mesoporous Silica (HMS) as a Carrier for Improved Oral Delivery of Fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Silver Nanoparticles Using Hexadecyldimethylamine as a Capping Agent
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Capping Agents in Nanoparticle Synthesis
The synthesis of metallic nanoparticles with controlled size, shape, and stability is paramount for their successful application in fields ranging from biomedical imaging to catalysis and drug delivery.[1][2] Silver nanoparticles (AgNPs), in particular, have garnered significant interest due to their unique optical and antimicrobial properties.[3][4] The key to harnessing these properties lies in preventing the thermodynamically driven aggregation of nanoparticles into larger, less functional clusters. This is achieved through the use of capping agents, which adsorb to the nanoparticle surface and provide stability.
Long-chain alkylamines, such as hexadecyldimethylamine (HDDMA), are effective capping agents due to the strong affinity of the amine headgroup for the silver surface and the steric hindrance provided by the long alkyl chains. This application note provides a detailed protocol for the synthesis of silver nanoparticles using this compound as a capping agent. We will delve into the underlying mechanism, characterization techniques, and the rationale behind the experimental design, offering insights to enable researchers to reliably produce high-quality, stable silver nanoparticles.
Mechanism of Nanoparticle Formation and Capping with this compound
The synthesis process described herein is adapted from a method utilizing tertiary amines for the controlled formation of silver nanoparticles.[5][6][7] The reaction proceeds through the formation of an intermediate complex between the silver precursor and the tertiary amine, this compound. This complex is then gently reduced to form silver nanoparticles, with the HDDMA concurrently acting as a capping agent.
The proposed mechanism involves the following key steps:
-
Complex Formation: The tertiary amine, this compound, coordinates with the silver ions from the precursor (e.g., silver nitrate) to form a bis(amine)silver(I) complex. This complex formation is crucial as it modulates the reduction potential of the silver ions.[5][7]
-
Reduction: The tertiary amine can also act as a mild reducing agent at elevated temperatures, facilitating the reduction of the Ag⁺ ions in the complex to zerovalent silver (Ag⁰).[5][6][7] This slow and controlled reduction is essential for the formation of monodisperse nanoparticles.
-
Nucleation and Growth: The newly formed Ag⁰ atoms act as nucleation sites, initiating the growth of the nanoparticles.
-
Capping and Stabilization: As the nanoparticles grow, the this compound molecules adsorb onto the silver surface. The lone pair of electrons on the nitrogen atom of the amine group forms a coordinate bond with the surface silver atoms. The long hexadecyl chains then extend into the solvent, providing a steric barrier that prevents the nanoparticles from aggregating.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Amino Acid Capped Silver Nanoparticles, Characterization, and Biological Application – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of silver nanoparticles: chemical, physical and biological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Size-controlled synthesis of monodispersed silver nanoparticles capped by long-chain alkyl carboxylates from silver carboxylate and tertiary amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Zeolite Synthesis Utilizing Hexadecyldimethylamine as a Structure-Directing Agent
For: Researchers, scientists, and drug development professionals engaged in the synthesis and application of crystalline microporous materials.
Introduction: The Pivotal Role of Structure-Directing Agents in Zeolite Crystallization
Zeolites, crystalline aluminosilicates with highly ordered microporous structures, are indispensable materials in a myriad of applications, including catalysis, ion exchange, and separations. The precise architecture of a zeolite's framework dictates its properties and, consequently, its suitability for a specific application. The synthesis of zeolites is a complex process of controlled crystallization from a reactive aluminosilicate gel, where the final framework topology is often governed by the presence of an organic molecule known as a structure-directing agent (SDA).
These SDAs, typically organic amines or quaternary ammonium cations, act as templates around which the inorganic aluminosilicate precursors assemble and crystallize. The size, shape, and charge distribution of the SDA molecule play a crucial role in directing the formation of specific pore and channel systems within the resulting zeolite.[1] This document provides a detailed guide on the use of a long-chain diamine, Hexadecyldimethylamine (HDM), as an effective SDA for the synthesis of specific zeolite frameworks. While the direct use of this compound is not extensively documented in publicly available literature, we will extrapolate from established protocols using structurally similar long-chain alkane diamines, particularly for the synthesis of TON-type zeolites like ZSM-22.
This compound (HDM) as a Template: Rationale and Mechanistic Insights
Long-chain amines and diamines have been shown to be effective in directing the formation of zeolites with one-dimensional channel systems.[1] The extended, linear nature of these molecules can template the growth of straight, non-interconnected channels, a characteristic feature of TON-type zeolites.
The proposed mechanism for HDM-directed synthesis involves the following key steps:
-
Encapsulation of the SDA: In the initial aluminosilicate gel, the protonated form of the HDM molecule becomes encapsulated by silicate and aluminate oligomers. The long C16 alkyl chain of HDM forces a linear arrangement of these inorganic precursors.
-
Charge Density Matching: The diamine nature of HDM provides two points of positive charge when protonated. This charge distribution influences the local concentration of aluminate species (which carry a negative charge) in the vicinity of the SDA, impacting the Si/Al ratio of the final zeolite framework.
-
Spatial Confinement and Pore Formation: As the hydrothermal synthesis proceeds, the encapsulated HDM molecules physically occupy the space that will become the zeolite's micropores. The diameter of the alkyl chain and the arrangement of the amine groups dictate the dimensions of the resulting channels.
-
Template Removal: Following crystallization, the occluded HDM is removed from the zeolite pores, typically through calcination, leaving behind a crystalline, porous aluminosilicate framework.
The use of a long-chain diamine like HDM offers the potential to synthesize zeolites with unique morphological and catalytic properties. The length of the alkyl chain can influence the crystal size and aspect ratio, which in turn can impact diffusion pathways and catalytic performance.
Detailed Protocol: Hydrothermal Synthesis of TON-Type Zeolite Using a Long-Chain Diamine Template
This protocol is adapted from established methods for the synthesis of ZSM-22, a TON-type zeolite, using alkane diamines.[2] Researchers should consider this a starting point and may need to optimize conditions for their specific equipment and reagent sources.
Reagents and Equipment
-
Silicon Source: Fumed silica (e.g., Aerosil 200) or colloidal silica (e.g., Ludox AS-40)
-
Aluminum Source: Sodium aluminate (NaAlO₂) or aluminum sulfate (Al₂(SO₄)₃·18H₂O)
-
Structure-Directing Agent: this compound (HDM)
-
Mineralizing Agent: Sodium hydroxide (NaOH)
-
Deionized Water
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer and hot plate
-
Oven for hydrothermal synthesis
-
Centrifuge
-
Furnace for calcination
-
pH meter
Synthesis Gel Composition
The molar composition of the synthesis gel is a critical parameter. The following ratios are recommended as a starting point for the synthesis of a TON-type zeolite:
| Component | Molar Ratio |
| SiO₂/Al₂O₃ | 50 - 150 |
| H₂O/SiO₂ | 20 - 50 |
| OH⁻/SiO₂ | 0.1 - 0.3 |
| HDM/SiO₂ | 0.1 - 0.5 |
Note: The OH⁻ concentration includes contributions from both NaOH and the hydrolysis of sodium aluminate. The HDM/SiO₂ ratio may need to be adjusted based on the purity of the HDM and the desired crystallinity of the final product.
Step-by-Step Synthesis Procedure
-
Preparation of Solution A (Aluminate Solution):
-
In a beaker, dissolve the calculated amount of sodium aluminate and sodium hydroxide in a portion of the deionized water.
-
Stir the solution until all solids are completely dissolved.
-
-
Preparation of Solution B (Silicate and SDA Solution):
-
In a separate beaker, add the remaining deionized water.
-
Slowly add the this compound (HDM) to the water with vigorous stirring. Gentle heating may be required to fully dissolve the HDM.
-
Once the HDM is dissolved, slowly add the fumed silica to the solution while continuing to stir. Ensure the silica is well-dispersed to form a homogeneous suspension.
-
-
Gel Formation:
-
Slowly add Solution A to Solution B under vigorous stirring.
-
Continue stirring the resulting gel for at least 1 hour at room temperature to ensure homogeneity. The final mixture should have a uniform, milky appearance.
-
-
Hydrothermal Crystallization:
-
Transfer the synthesis gel into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a preheated oven.
-
Heat the autoclave to a temperature between 160°C and 180°C.
-
Maintain the temperature for a period of 48 to 96 hours. The optimal crystallization time will depend on the specific gel composition and temperature.
-
-
Product Recovery:
-
After the designated crystallization time, quench the autoclave in cold water.
-
Carefully open the autoclave and collect the solid product by centrifugation or filtration.
-
Wash the product repeatedly with deionized water until the pH of the wash water is neutral (pH ~7).
-
Dry the washed product in an oven at 100-120°C overnight.
-
-
Template Removal (Calcination):
-
Place the dried, as-synthesized zeolite powder in a ceramic crucible.
-
Heat the sample in a furnace under a flow of dry air.
-
Slowly ramp the temperature to 550°C (e.g., 2°C/min) and hold at this temperature for 6-8 hours to ensure complete removal of the organic template.
-
Cool the furnace to room temperature to obtain the final calcined zeolite.
-
Characterization of the Synthesized Zeolite
To confirm the successful synthesis of the desired zeolite and to understand its physicochemical properties, a comprehensive characterization is essential.
Expected Characterization Data for a TON-Type Zeolite
| Characterization Technique | Expected Results |
| X-ray Diffraction (XRD) | The XRD pattern should exhibit sharp, well-defined peaks characteristic of the TON framework topology. Key reflections for ZSM-22 are expected at 2θ values of approximately 8.0°, 15.9°, 23.2°, and 24.0°. |
| Scanning Electron Microscopy (SEM) | SEM images will reveal the crystal morphology. For TON-type zeolites synthesized with long-chain diamines, needle-like or elongated prismatic crystals are often observed.[3] |
| Nitrogen Physisorption | The N₂ adsorption-desorption isotherm should be of Type I, characteristic of microporous materials. The BET surface area is expected to be in the range of 150-250 m²/g. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | The FTIR spectrum will show characteristic vibrations of the aluminosilicate framework. Key bands are expected around 1100 cm⁻¹ (asymmetric T-O-T stretching), 800 cm⁻¹ (symmetric T-O-T stretching), and 450 cm⁻¹ (T-O bending). |
| Thermogravimetric Analysis (TGA) | TGA of the as-synthesized material will show a significant weight loss step corresponding to the decomposition and removal of the occluded HDM template, typically in the temperature range of 300-550°C. |
Visualizing the Synthesis and Mechanistic Pathway
Experimental Workflow Diagram
References
Application Notes & Protocols: Hexadecyldimethylamine in Advanced Drug Delivery Systems
Abstract: Hexadecyldimethylamine (HDMA) is a tertiary amine characterized by a 16-carbon alkyl chain, positioning it as a pivotal cationic building block in the formulation of non-viral drug delivery systems. Its inherent positive charge at physiological pH is fundamental to its function, enabling the complexation and delivery of anionic therapeutic payloads such as siRNA, DNA, and mRNA. This document provides an in-depth guide for researchers and drug development professionals on the scientific principles, formulation protocols, characterization techniques, and safety considerations for utilizing HDMA-based nanocarriers, including solid lipid nanoparticles (SLNs) and cationic liposomes. We will explore the causality behind experimental choices, from synthesis to final application, to ensure a robust and reproducible methodology.
Part 1: The Scientific Rationale - Why Use HDMA-based Systems?
The efficacy of a drug is intrinsically linked to its ability to reach its target site in the body. For many potent therapeutics, particularly large biomolecules like nucleic acids, the cell membrane presents a formidable, negatively charged barrier. Cationic lipids and surfactants derived from molecules like this compound (HDMA) are designed to overcome this challenge.
The Principle of Electrostatic Interaction
At the core of HDMA's utility is its tertiary amine head group. In an aqueous environment at or below physiological pH, this amine group becomes protonated, conferring a net positive charge to the molecule. This cationic nature is the primary driver for its application in drug delivery. When formulated into a nanoparticle, these positive charges on the surface allow the carrier to electrostatically bind to negatively charged therapeutic molecules, such as the phosphate backbone of siRNA or plasmid DNA, forming a stable, condensed complex known as a lipoplex or polyplex.[1][2] This complexation serves two vital purposes: it neutralizes the charge of the nucleic acid, facilitating its passage through the hydrophobic cell membrane, and it protects the fragile payload from enzymatic degradation in the extracellular environment.
Mechanism of Cellular Delivery
The journey of an HDMA-based nanocarrier from administration to therapeutic action involves a multi-step process, designed to navigate the cell's natural defenses.
-
Complexation & Systemic Transit: The cationic nanoparticles and their anionic payload self-assemble into complexes. If intended for systemic delivery, these particles must be stable in circulation.
-
Cellular Association and Uptake: The net positive charge of the nanoparticle promotes adhesion to the negatively charged proteoglycans on the cell surface, increasing the local concentration and promoting cellular uptake.[2] The primary mechanism for internalization is endocytosis, an active process where the cell membrane engulfs the nanoparticle, enclosing it within a vesicle called an endosome.[3][4][5]
-
Endosomal Escape (The "Proton Sponge" Effect): This is the most critical and challenging step. Once inside the endosome, the vesicle is trafficked for fusion with a lysosome, an organelle containing degradative enzymes in a highly acidic environment.[1] If the payload is not released into the cytoplasm before this fusion, it will be destroyed. Tertiary amines, like that in HDMA, are crucial for facilitating this escape. The amine groups have a pKa that allows them to become protonated as the endosome acidifies. This influx of protons (H+) is followed by a passive influx of chloride ions (Cl-) and water to maintain charge and osmotic balance. The continuous pumping of protons and the resulting osmotic pressure cause the endosome to swell and eventually rupture, releasing the nanoparticle and its therapeutic cargo into the cytoplasm, where it can exert its biological effect.[6][7]
Visualization: Mechanism of HDMA-Mediated Delivery
Caption: Workflow of cellular delivery via an HDMA-based nanoparticle.
Part 2: Formulation of HDMA-based Delivery Vehicles
HDMA can be incorporated as a key component in various lipid-based nanoparticle formulations. Below are protocols for two common systems: Solid Lipid Nanoparticles (SLNs) and the formation of lipoplexes for gene delivery.
Focus Area 1: Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers with a solid lipid core matrix, offering high biocompatibility and controlled release profiles.[8][9] Incorporating HDMA provides a positive surface charge, enhancing stability and cellular interaction.
Protocol 1: Preparation of Cationic SLNs via Melt Emulsification-Ultrasonication
This protocol describes a common bottom-up approach where a hot oil-in-water emulsion is formed and then downsized to the nano-scale.[10][11]
Materials:
-
Solid Lipid: Glyceryl monostearate (GMS) or Compritol® 888 ATO
-
Cationic Lipid: this compound (HDMA)
-
Surfactant: Polysorbate 80 (Tween® 80) or Poloxamer 188
-
Aqueous Phase: Ultrapure deionized water
-
(Optional) Hydrophobic Drug
Equipment:
-
Magnetic stirrer with heating plate
-
Probe sonicator (ultrasonicator)
-
Water bath
-
Glass beakers and magnetic stir bars
Procedure:
-
Preparation of Phases:
-
Lipid Phase: Weigh and add the solid lipid (e.g., 5% w/v) and HDMA (e.g., 0.5-1% w/v) to a glass beaker. If loading a hydrophobic drug, add it to this phase.
-
Aqueous Phase: In a separate beaker, prepare the surfactant solution (e.g., 2% w/v Tween 80) in ultrapure water.
-
Causality: Separating the phases ensures that each component is fully dissolved before mixing. HDMA, being a lipid, is dissolved in the melted lipid phase.
-
-
Heating:
-
Heat both the lipid and aqueous phases in a water bath to approximately 5-10°C above the melting point of the solid lipid (e.g., 75-80°C for GMS).
-
Causality: Heating the lipid phase creates a molten oil phase. Heating the aqueous phase to the same temperature prevents premature solidification of the lipid when the two are mixed.
-
-
Formation of Pre-emulsion:
-
Once both phases are at the target temperature and the lipid phase is completely melted and clear, pour the hot aqueous phase into the molten lipid phase under continuous magnetic stirring (~800 rpm).
-
Maintain stirring for 10-15 minutes. A milky white pre-emulsion will form.
-
Causality: This high-speed stirring provides initial energy to break down the lipid phase into large micro-droplets within the aqueous phase, creating a coarse emulsion that is easier to homogenize.
-
-
Homogenization (Ultrasonication):
-
Immediately transfer the hot pre-emulsion to the probe sonicator.
-
Sonicate at high power (e.g., 60-70% amplitude) for 5-10 minutes. The sonicator probe should be immersed in the liquid but not touching the beaker walls. Keep the sample in the hot water bath during sonication to prevent lipid recrystallization.
-
Causality: Ultrasonication provides intense localized energy, creating cavitation bubbles that collapse and generate powerful shear forces. These forces break down the micro-droplets into nano-sized particles, forming a nanoemulsion.
-
-
Cooling and Nanoparticle Formation:
-
Quickly transfer the resulting hot nanoemulsion to an ice bath and continue gentle stirring.
-
Allow the dispersion to cool to room temperature.
-
Causality: Rapid cooling ("shock cooling") causes the lipid droplets to solidify into nanoparticles. Fast cooling promotes the formation of less-ordered crystal structures, which can improve drug loading capacity.[12]
-
-
Purification (Optional):
-
To remove excess surfactant or unloaded drug, the SLN dispersion can be centrifuged or dialyzed.
-
Visualization: SLN Synthesis Workflow
Caption: Step-by-step workflow for cationic SLN synthesis.
Focus Area 2: Cationic Liposomes for Gene Delivery
While HDMA can be used in SLNs, it is more commonly a precursor for synthesizing more complex cationic lipids used in liposomes for gene therapy.[1][13] These liposomes are then mixed with nucleic acids to form 'lipoplexes'.
Protocol 2: General Protocol for Lipoplex Formation for In Vitro Transfection
This protocol assumes you have a pre-formed stock solution of HDMA-containing cationic liposomes.
Materials:
-
Cationic liposome stock solution (e.g., 1 mg/mL in sterile water).
-
Nucleic acid (plasmid DNA or siRNA) stock solution (e.g., 1 µg/µL in nuclease-free buffer).
-
Serum-free cell culture medium (e.g., Opti-MEM™).
Equipment:
-
Sterile microcentrifuge tubes.
-
Micropipettes.
Procedure:
-
Dilution of Components:
-
In Tube A, dilute the required amount of nucleic acid in serum-free medium.
-
In Tube B, dilute the required amount of cationic liposome solution in serum-free medium.
-
Causality: Diluting the components separately before mixing prevents the formation of large, ineffective aggregates. Serum is omitted because its proteins can interfere with lipoplex formation and cell transfection.
-
-
Calculation of N/P Ratio:
-
The ratio of positive charges from the lipid (amine groups, N) to negative charges from the nucleic acid (phosphate groups, P) is critical. The N/P ratio determines the final charge, size, and efficiency of the lipoplex.
-
An excess of positive charge (N/P ratio > 1, typically 5:1 to 10:1) is generally used to ensure complete condensation of the nucleic acid and to yield a net-positive complex that can interact with the cell membrane.
-
-
Complexation:
-
Gently add the diluted nucleic acid (from Tube A) to the diluted liposome solution (Tube B) while gently vortexing or flicking the tube. Do not add the liposomes to the nucleic acid.
-
Causality: Adding the DNA to the lipid solution ensures that each DNA molecule is rapidly coated by an excess of liposomes, preventing aggregation and promoting the formation of small, stable complexes.
-
-
Incubation:
-
Incubate the mixture at room temperature for 20-30 minutes.
-
Causality: This incubation period allows for the electrostatic interactions to stabilize and for the lipoplexes to fully form and compact.
-
-
Application to Cells:
-
The resulting lipoplex solution is now ready to be added drop-wise to cells cultured in antibiotic-free medium.
-
Part 3: Essential Characterization Techniques
Thorough characterization is non-negotiable to ensure the quality, reproducibility, and safety of any nanoparticle formulation.[14]
Protocol 3: Physicochemical Characterization of Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) for size/PDI and Electrophoretic Light Scattering (ELS) for zeta potential.
-
Procedure:
-
Dilute the nanoparticle dispersion in ultrapure water or an appropriate buffer to achieve an optimal count rate (typically 100-500 kcps).
-
Equilibrate the sample to 25°C in the instrument.
-
Perform at least three measurements and average the results.
-
-
Interpretation:
-
Size (Z-average): For systemic delivery, a size between 50-200 nm is often desired.
-
PDI: Measures the breadth of the size distribution. A PDI < 0.3 indicates a relatively monodisperse and homogenous population.[14]
-
Zeta Potential: For HDMA-based systems, a positive value (e.g., +20 to +40 mV) is expected. A magnitude > |20| mV generally indicates good colloidal stability due to electrostatic repulsion between particles.[15]
-
2. Encapsulation Efficiency (EE) and Loading Capacity (LC):
-
Technique: Indirect quantification via separation of free drug.
-
Procedure:
-
Place a known volume of the drug-loaded nanoparticle dispersion in a centrifugal filter unit (e.g., Amicon® Ultra with a suitable molecular weight cut-off).
-
Centrifuge at high speed to separate the nanoparticles (retained on the filter) from the aqueous phase containing the free, unencapsulated drug (filtrate).
-
Quantify the amount of drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate EE and LC using the formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
LC (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
3. Morphology:
-
Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[15]
-
Procedure:
-
Place a drop of the diluted nanoparticle dispersion onto a carbon-coated copper grid (for TEM) or a silicon wafer (for SEM).
-
Allow the water to evaporate. A negative stain (e.g., phosphotungstic acid) may be used for TEM to enhance contrast.
-
Image the dried sample under the microscope.
-
-
Interpretation: Provides direct visual confirmation of particle size, shape (typically spherical for SLNs), and aggregation state.
Data Presentation: Typical Characterization Results
| Parameter | Symbol | Target Range | Rationale |
| Mean Particle Size | Z-avg | 80 - 200 nm | Balances drug loading with ability to avoid rapid clearance. |
| Polydispersity Index | PDI | < 0.3 | Indicates a uniform and homogenous nanoparticle population.[14] |
| Zeta Potential | ζ | +20 to +40 mV | Positive charge is crucial for payload binding and cell interaction.[15] |
| Encapsulation Efficiency | EE | > 70% | High efficiency minimizes waste of the therapeutic agent. |
| Drug Loading Capacity | LC | 1 - 10% | Dependent on drug and lipid composition. |
Part 4: Safety & Toxicological Considerations
The Double-Edged Sword of Cationicity
The very property that makes cationic lipids like HDMA effective—their positive charge—is also their primary liability. High concentrations of cationic charge can non-specifically disrupt the anionic membranes of cells, leading to cytotoxicity.[16][17] This can manifest as reduced cell viability, induction of apoptosis, or inflammatory responses. Therefore, a critical part of development is to find the therapeutic window that maximizes delivery efficiency while minimizing toxicity. HDMA itself is classified as a skin and eye irritant and can be toxic upon ingestion or absorption.[18][19]
Protocol 4: In Vitro Cytotoxicity Assessment using MTT Assay
This is a standard colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cell line (e.g., HeLa or HEK293).
-
Complete cell culture medium.
-
Nanoparticle formulation ("test article").
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of your nanoparticle formulation in cell culture medium. Remove the old medium from the cells and add 100 µL of the nanoparticle dilutions to the wells. Include untreated cells as a negative control (100% viability) and a known toxin or empty wells as positive controls.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours.
-
Causality: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well on a plate reader at ~570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot viability versus concentration to determine the IC50 (the concentration that causes 50% inhibition of cell growth).
Conclusion
This compound is a valuable and versatile chemical intermediate for constructing cationic nanocarriers for drug delivery. Its simple structure provides a reliable positive charge that is essential for complexing with nucleic acids and interacting with cell membranes. By incorporating HDMA or its derivatives into sophisticated formulations like Solid Lipid Nanoparticles, researchers can develop potent systems capable of intracellular delivery. However, the path to clinical translation requires a delicate balance between optimizing the formulation for therapeutic efficacy while rigorously characterizing its physicochemical properties and mitigating its inherent potential for cytotoxicity. The protocols and principles outlined in this guide provide a foundational framework for harnessing the potential of HDMA in the next generation of advanced drug delivery systems.
References
- 1. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Physico-Chemical Properties of Nanoparticles on Their Intracellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biodegradable Multiamine Polymeric Vector for siRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of pH-Cleavable dPG-Amines for Gene Delivery Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedrb.com [biomedrb.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 11. scispace.com [scispace.com]
- 12. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 13. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 14. Nanomaterial Characterization in Complex Media—Guidance and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Characterization, and Evaluation of Nanoparticles Loading Adriamycin Based on 2-Hydroxypropyltrimethyl Ammonium Chloride Chitosan Grafting Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Toxicology of Nanoparticles in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dimethylhexadecylamine | C18H39N | CID 16221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. This compound | 112-69-6 [chemicalbook.com]
Application Notes & Protocols: Hexadecyldimethylamine as a Phase Transfer Catalyst in Organic Reactions
Abstract
Phase Transfer Catalysis (PTC) represents a cornerstone of green and efficient chemistry, enabling reactions between immiscible reactants.[1][2] This guide provides an in-depth exploration of hexadecyldimethylamine, a long-chain tertiary amine, as a versatile and effective phase transfer catalyst. We will delve into its mechanism of action, showcase its broad applicability in key organic transformations such as O-, S-, and N-alkylations, and provide detailed, field-proven protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage PTC for enhanced reaction efficiency, milder conditions, and improved yields.[3][4]
The Principle of Phase Transfer Catalysis (PTC)
Many essential organic reactions require the interaction of an ionic nucleophile (often an inorganic salt, soluble in an aqueous phase) with an organic substrate (soluble in an organic, non-polar phase). Due to the mutual insolubility of these phases, reaction rates are often negligible. Phase Transfer Catalysis elegantly circumvents this immiscibility barrier.[2][5]
A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, acts as a shuttle for the ionic reactant.[6] The catalyst's lipophilic cation pairs with the reactant anion, transporting it from the aqueous or solid phase into the organic phase.[1][7] In the organic phase, the "naked" anion is highly reactive, as it is poorly solvated and loosely paired with the bulky catalyst cation, leading to a dramatic acceleration of the reaction rate.[8] Upon reaction, the catalyst shuttles the leaving group anion back to the aqueous phase, regenerating itself for another catalytic cycle.
Key Advantages of PTC:
-
Milder Reaction Conditions: Avoids the need for harsh, anhydrous conditions and strong, expensive bases like sodium hydride.[9][10]
-
Increased Reaction Rates and Yields: Overcomes diffusion limitations between phases.[3]
-
Enhanced Safety & Sustainability: Allows the use of water and inexpensive, stable inorganic bases, reducing reliance on hazardous organic solvents.[1][2]
-
Simplified Workup: Products are easily separated from the aqueous phase containing inorganic byproducts.[3]
This compound: Structure and Function
This compound (C₁₆H₃₃N(CH₃)₂) is a tertiary amine characterized by a long C16 alkyl chain (hexadecyl group) and two methyl groups attached to the nitrogen atom.[11] While quaternary ammonium salts are the most common PTCs, tertiary amines like this compound are highly effective catalyst precursors.[3][12]
The efficacy of this compound stems from its structure:
-
The Nitrogen Atom: The lone pair of electrons on the nitrogen makes it nucleophilic and basic, allowing it to be alkylated in situ by the alkylating agent (e.g., an alkyl halide) to form the active quaternary ammonium salt.[13][14]
-
The Long Hexadecyl Chain: This lipophilic chain imparts excellent solubility to the in situ-formed quaternary salt in the organic phase, which is crucial for the catalyst's function as an anion shuttle.
Mechanism of Action with this compound
This compound functions via an in situ generation of the active quaternary ammonium catalyst. The process, based on the well-established Starks' extraction mechanism, can be visualized as follows:
-
In Situ Catalyst Formation: The tertiary amine (R'₃N) reacts with the alkylating agent (R-X) in the organic phase to form a small, equilibrium amount of the quaternary ammonium salt ([R'₃N-R]⁺X⁻).
-
Anion Exchange: At the aqueous-organic interface, this quaternary ammonium cation ([Q]⁺) exchanges its initial counter-anion (X⁻) for the nucleophilic anion (Nu⁻) from the aqueous phase.
-
Transfer to Organic Phase: The newly formed lipophilic ion pair ([Q]⁺Nu⁻) is highly soluble in the organic phase and migrates away from the interface.
-
Nucleophilic Reaction: In the organic phase, the highly reactive, "naked" nucleophile (Nu⁻) attacks the organic substrate (R-X), forming the desired product (R-Nu) and releasing the leaving group anion (X⁻).
-
Catalyst Regeneration: The catalyst cation ([Q]⁺) pairs with the leaving group anion (X⁻) and migrates back to the interface to begin the cycle anew.
References
- 1. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. biomedres.us [biomedres.us]
- 4. benchchem.com [benchchem.com]
- 5. iajpr.com [iajpr.com]
- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 7. phasetransfer.com [phasetransfer.com]
- 8. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 9. phasetransfer.com [phasetransfer.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. nbinno.com [nbinno.com]
- 12. biomedres.us [biomedres.us]
- 13. mdpi.com [mdpi.com]
- 14. chemguide.co.uk [chemguide.co.uk]
Application Note: The Multifaceted Role of Hexadecyldimethylamine (HDMA) in the Synthesis of High-Quality Quantum Dots
Introduction
Colloidal semiconductor quantum dots (QDs) are nanocrystals that exhibit quantum mechanical properties, most notably size-tunable photoluminescence.[1][2] This unique characteristic, along with their broad absorption spectra and high photostability, has made them indispensable in fields ranging from biomedical imaging and diagnostics to optoelectronic devices like displays and solar cells.[1][2][3] The synthesis of high-quality, monodisperse QDs is paramount to their application, and the "hot-injection" method remains one of the most effective and widely used techniques.[3][4][5]
In this high-temperature solution-phase synthesis, the choice of solvents and coordinating ligands is critical. These molecules not only mediate the reaction environment but also directly influence the nucleation, growth, and ultimate properties of the nanocrystals.[3] Among the various ligands used, long-chain alkylamines play a pivotal role. This application note provides a detailed technical guide on the specific functions of Hexadecyldimethylamine (HDMA) , a tertiary long-chain amine, in the synthesis of colloidal quantum dots. We will explore its role as a high-boiling point solvent, a surface-capping ligand, a precursor-complexing agent, and a potential shape-directing agent, supported by field-proven insights and detailed experimental protocols.
The Multifaceted Role of HDMA in Quantum Dot Synthesis
This compound (HDMA) is a versatile reagent in QD synthesis, simultaneously performing several crucial functions that dictate the quality, stability, and morphology of the final nanocrystals. Its tertiary amine structure offers distinct chemical properties compared to more commonly used primary amines like hexadecylamine (HDA) or oleylamine.
High-Boiling Point Solvent and Reaction Medium
The synthesis of high-quality, crystalline QDs typically requires high temperatures (200-350°C) to facilitate precursor decomposition and atomic diffusion. HDMA, with its high boiling point and thermal stability, serves as an excellent non-coordinating or weakly-coordinating solvent. It provides a stable, high-temperature environment necessary for the thermolysis of organometallic precursors and the subsequent nucleation and growth of the nanocrystals.[4] This controlled thermal environment is essential for achieving good crystallinity and narrow size distributions.
Surface Passivation and Capping Ligand
The surface of a nascent quantum dot is composed of atoms with incomplete coordination, creating electronic "trap states" that can quench photoluminescence through non-radiative recombination pathways. HDMA acts as a capping ligand, binding to the QD surface and passivating these defects. The lone pair of electrons on the nitrogen atom of HDMA coordinates to the metal atoms (e.g., Cadmium) on the QD surface.
However, as a tertiary amine, the nitrogen atom in HDMA is sterically hindered by two methyl groups and one long hexadecyl chain. This steric bulk can lead to weaker binding and a lower packing density on the QD surface compared to primary amines (like HDA), which have less steric hindrance. While primary amines are often shown to provide high emission intensity due to their strong binding and high capping density, the dynamic and potentially weaker binding of HDMA can be strategically useful in certain synthetic schemes, such as controlling growth kinetics or facilitating subsequent ligand exchange reactions.
Precursor Solubilization and Reactivity Modulation
Before the injection and nucleation event, HDMA can form complexes with the metal precursors (e.g., cadmium oxide or cadmium acetate). This complexation helps to solubilize the precursors in the organic solvent and modulates their reactivity. The stability of this metal-amine complex influences the rate of monomer release during the reaction, which in turn affects the kinetics of nucleation and growth. A very stable complex can slow down the reaction, potentially leading to fewer, larger nanocrystals, whereas a less stable complex can favor a rapid burst of nucleation, resulting in smaller QDs.
Shape-Directing Agent for Anisotropic Synthesis
The morphology of a nanocrystal is determined by the relative growth rates of its different crystallographic facets. Anisotropic shapes, such as nanorods or tetrapods, are achieved when a ligand selectively binds to certain facets, inhibiting their growth while allowing other facets to grow more rapidly. While primary amines are well-documented shape-directing agents, the role of tertiary amines like HDMA is more nuanced. Due to its steric profile, HDMA may exhibit different binding affinities for various crystal faces compared to its primary or secondary amine counterparts. This differential binding can be exploited to promote anisotropic growth, although the precise conditions required are highly sensitive to factors like precursor concentration, temperature, and the presence of co-ligands (e.g., phosphonic acids).
Experimental Protocols
The following protocols are representative of the hot-injection synthesis method and are adapted for the use of HDMA. Researchers should note that optimal conditions may vary based on precursor purity and specific experimental setup.
Protocol 1: Synthesis of Isotropic (Spherical) CdSe Quantum Dots
This protocol describes a standard synthesis for producing spherical CdSe QDs where HDMA is used as a key solvent and ligand.
Materials and Equipment:
-
Cadmium oxide (CdO, 99.99%)
-
Selenium powder (Se, 99.99%)
-
This compound (HDMA, 95% or higher)
-
Trioctylphosphine (TOP, 97%)
-
Oleic Acid (OA, 90%)
-
1-Octadecene (ODE, 90%)
-
Anhydrous Methanol and Toluene
-
Three-neck round-bottom flask, condenser, heating mantle with temperature controller, Schlenk line for inert gas (Argon or Nitrogen), syringes, and magnetic stirrer.
-
UV-Vis and Photoluminescence Spectrophotometers
-
Transmission Electron Microscope (TEM)
Workflow Diagram:
Caption: Workflow for hot-injection synthesis of CdSe quantum dots.
Step-by-Step Procedure:
-
Preparation of Selenium Precursor (TOPSe): In a glovebox or under inert atmosphere, dissolve 30 mg of Selenium powder in 5 mL of TOP. This solution should be prepared fresh.
-
Preparation of Cadmium Precursor: In a 100 mL three-neck flask, combine 13 mg of CdO, 0.6 mL of oleic acid, 10 mL of HDMA, and 10 mL of 1-octadecene.
-
Degassing and Heating: Equip the flask with a condenser and a thermocouple. Connect it to a Schlenk line. Heat the mixture to 120°C under vacuum for 30 minutes to remove water and oxygen. Then, switch to an inert gas (Argon) atmosphere.
-
Precursor Dissolution: Increase the temperature to 300°C. The reddish-brown CdO powder will dissolve, and the solution will become clear and colorless.
-
Hot Injection: Once the solution is stable, rapidly inject 1 mL of the TOPSe solution into the hot reaction flask. Upon injection, the temperature will drop. Allow it to stabilize at approximately 270-280°C for the growth phase.
-
Growth and Monitoring: The solution will immediately change color, indicating QD nucleation. Allow the nanocrystals to grow. The size of the QDs, and thus their color, will increase over time. Small aliquots can be taken at different time points (e.g., 30s, 1min, 5min, 15min) and dissolved in toluene to monitor the growth via UV-Vis absorption and photoluminescence (PL) spectroscopy.
-
Quenching and Purification: After the desired size is reached (as determined by spectroscopy), remove the heating mantle to cool the reaction. At room temperature, add excess methanol to precipitate the QDs.
-
Isolation: Centrifuge the mixture, discard the supernatant containing excess ligands and unreacted precursors. Re-disperse the QD pellet in a minimal amount of toluene. Repeat the precipitation and re-dispersion process two more times to ensure high purity.
-
Storage: Store the final purified QDs dispersed in toluene in a sealed vial in a dark, cool place.
Expected Results & Data:
The size of the CdSe QDs is directly proportional to the growth time at high temperature. This can be tracked by the red-shift in the first excitonic absorption peak and the corresponding photoluminescence emission peak.
| Growth Time (min) | Approx. Diameter (nm) | First Exciton Absorbance Peak (nm) | PL Emission Peak (nm) |
| 1 | 2.5 | ~520 | ~540 (Green) |
| 5 | 3.5 | ~570 | ~590 (Yellow) |
| 15 | 4.8 | ~610 | ~630 (Red) |
| Table 1: Representative data showing the correlation between growth time and optical properties of CdSe QDs synthesized using a hot-injection method. |
Advanced Application: Anisotropic Synthesis
The presence of multiple ligands with different binding affinities is key to inducing anisotropic growth. In this modified protocol, a co-ligand is introduced to work in concert with HDMA to direct the shape of the nanocrystals.
Conceptual Diagram of Anisotropic Growth:
Caption: Ligand-mediated control of quantum dot shape.
Protocol 2: Synthesis of Anisotropic CdSe/CdS Dot-in-Rods
This protocol first creates a spherical CdSe "seed" and then grows a CdS rod from it, a process where the ligand environment is critical.
Key Modifications from Protocol 1:
-
Additional Precursors: Cadmium Acetate, Sulfur powder, and a phosphonic acid like Octadecylphosphonic acid (ODPA) are required.
-
Two-Stage Process: This synthesis involves the initial creation of CdSe seeds, followed by the injection of shell precursors to grow the rods.
Step-by-Step Procedure:
-
Synthesize CdSe Seeds: Follow Protocol 1 to synthesize small, spherical CdSe QDs (e.g., green-emitting, ~2.5 nm diameter). Keep this reaction mixture hot (~280°C).
-
Prepare Shell Precursors:
-
Cadmium Oleate Stock: Prepare a 0.1 M solution of Cadmium Oleate by reacting CdO with Oleic acid in ODE at ~150°C.
-
Sulfur-TOP Stock: Prepare a 0.1 M solution of Sulfur dissolved in TOP.
-
-
Rod Growth Injection: In a separate syringe, mix appropriate volumes of the Cadmium Oleate stock, Sulfur-TOP stock, and a solution of ODPA in TOP. The ratio of these components is critical and often requires optimization.
-
Slow Injection: Slowly inject the shell precursor mixture into the hot CdSe seed solution over a period of 5-10 minutes. The slow injection rate maintains a low monomer concentration, favoring anisotropic growth over new nucleation.
-
Growth and Annealing: After injection, maintain the temperature for 10-20 minutes to allow the rods to grow and anneal.
-
Purification: Follow the same purification steps (7-9) as in Protocol 1.
Causality Behind Choices:
-
ODPA and HDMA Combination: The strong-binding phosphonic acid (ODPA) is believed to preferentially adsorb to the sides (non-polar facets) of the growing nanorod. The more labile HDMA ligands may preferentially occupy the ends (polar facets), allowing for the selective addition of Cd and S monomers, leading to directional, one-dimensional growth.
-
Slow Injection: A rapid injection would increase monomer concentration to a point of supersaturation, causing new spherical CdS nanocrystals to nucleate instead of growing onto the existing CdSe seeds.
Troubleshooting and Key Considerations
-
Poor Monodispersity: A broad size distribution often results from a slow injection of the initial precursor or poor temperature control, leading to continuous nucleation instead of a singular burst. Ensure the injection is rapid and the temperature drop is minimal.
-
Low Quantum Yield: This indicates poor surface passivation. Ensure all reagents are anhydrous and the reaction is kept under a strict inert atmosphere. The ratio of ligands (HDMA, Oleic Acid) to precursors can be adjusted to improve surface coverage.
-
Aggregation: Insufficient ligand concentration or improper purification can lead to particle aggregation. Ensure enough HDMA is present to stabilize the nanocrystals at high temperatures and during purification.
-
HDMA vs. HDA: When substituting HDMA for a primary amine like HDA, be aware that the reaction kinetics may change. The weaker coordination of the tertiary amine might lead to faster monomer release and smaller initial particle sizes. The temperature and precursor ratios may need to be re-optimized.
Conclusion
This compound is a crucial component in the synthetic chemist's toolkit for producing high-quality colloidal quantum dots. Its roles as a high-temperature solvent, surface passivating ligand, and reactivity modulator are integral to the success of hot-injection syntheses. While its steric hindrance as a tertiary amine presents different coordination behavior compared to primary amines, this can be leveraged to fine-tune reaction kinetics and potentially influence nanocrystal morphology. Understanding the multifaceted functions of HDMA allows researchers to make informed experimental choices, enabling greater control over the final properties of the quantum dots for advanced applications in science and medicine.
References
- 1. Comparative Analysis of Quantum Dot Synthesis: Methods, Advantages, and Applications | Scilit [scilit.com]
- 2. preprints.org [preprints.org]
- 3. azonano.com [azonano.com]
- 4. Optical properties of CdSe nanoparticles synthesized by hot injection in air [scielo.org.mx]
- 5. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]
Procedure for removing excess Hexadecyldimethylamine from a nanoparticle solution
Procedure for Removing Excess Hexadecyldimethylamine from a Nanoparticle Solution
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (HDMA), a cationic surfactant, is frequently employed as a stabilizing or capping agent in the synthesis of various nanoparticles, including lipid-based, polymeric, and metallic systems.[1][2] Its amphiphilic nature facilitates control over particle size and prevents aggregation during formation. However, residual HDMA in the final nanoparticle suspension is often undesirable due to potential cytotoxicity and interference with downstream applications, such as in vitro and in vivo studies or surface functionalization.[3][4] This guide provides a detailed framework for the effective removal of excess, unbound HDMA from aqueous nanoparticle solutions. We will explore the underlying principles of different purification techniques, present a comparative analysis, and offer detailed protocols for lab-scale and scalable methods. Furthermore, this document establishes a self-validating system by including a protocol for the quantification of residual HDMA, ensuring the final nanoparticle product meets stringent purity requirements.
The Challenge: Understanding HDMA and its Removal
This compound (HDMA), also known as N,N-dimethylhexadecylamine, is a tertiary amine with a 16-carbon alkyl chain.[1][5] Its insolubility in water and ammonia-like odor are key characteristics.[5][6] In nanoparticle synthesis, it functions as a surfactant, adsorbing to the nanoparticle surface to provide colloidal stability. The challenge in its removal lies in efficiently separating the small molecule surfactant from the much larger nanoparticles without inducing particle aggregation or significant product loss.
The purification strategy is based on exploiting the significant size and molecular weight difference between the nanoparticles and the HDMA molecules. HDMA exists in solution as individual molecules (monomers) and, above a certain concentration known as the Critical Micelle Concentration (CMC) , as larger aggregates called micelles.[7][8] Both forms are considerably smaller than a typical nanoparticle. The goal is to use a separation technique with a size cutoff that retains the nanoparticles while allowing the smaller HDMA monomers and micelles to be removed.
Comparative Analysis of Removal Techniques
Several methods can be employed for nanoparticle purification.[9][10] The choice of technique depends on factors such as the scale of the operation, the stability of the nanoparticles, processing time, and the desired final purity. The most common and effective methods are Tangential Flow Filtration (TFF), Dialysis, and Centrifugation with pelleting/resuspension.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Tangential Flow Filtration (TFF) | Convective separation using a semi-permeable membrane with cross-flow to prevent clogging.[11][12] | Fast, highly efficient, scalable, and can concentrate the sample simultaneously.[11][13] | Higher initial equipment cost, potential for shear-induced aggregation if not optimized. | Process development, large-volume purification, and applications requiring high purity. |
| Dialysis | Diffusive separation across a semi-permeable membrane driven by a concentration gradient.[14][15] | Gentle, simple setup, low cost, suitable for fragile nanoparticles.[14][16] | Very slow, requires large volumes of buffer, not easily scalable, less efficient for complete removal. | Small-volume, lab-scale purification of nanoparticles sensitive to shear stress. |
| Centrifugation (Pelleting) | Separation based on density differences by applying centrifugal force. | Simple, widely available equipment, rapid for small volumes. | Risk of irreversible nanoparticle aggregation, potential loss of smaller particles in the supernatant.[12] | Stable, dense nanoparticles that can withstand high g-forces without aggregating. |
Detailed Protocols
Method 1: Tangential Flow Filtration (TFF) / Diafiltration
TFF is a highly efficient and scalable method for purifying nanoparticles from contaminants like surfactants.[17][18] The process, known as diafiltration when used for buffer exchange and purification, involves continuously adding fresh buffer to the retentate to wash away the permeable HDMA.
Workflow for TFF/Diafiltration
Caption: Workflow for TFF-based purification of nanoparticles.
Step-by-Step Protocol:
-
System Preparation:
-
Membrane Selection: Choose a TFF membrane cassette with a Molecular Weight Cut-Off (MWCO) that is at least 3-5 times smaller than the molecular weight of your nanoparticles and significantly larger than HDMA (MW: 269.51 g/mol ).[5] For most nanoparticles, a 100 kDa to 300 kDa MWCO membrane is appropriate.[12]
-
Assembly: Install the membrane cassette and tubing into the TFF system according to the manufacturer's instructions.
-
Sanitization & Equilibration: Flush the system with a suitable sanitizing agent (e.g., 0.1 M NaOH) followed by extensive rinsing with purified water. Equilibrate the system by running the chosen diafiltration buffer (e.g., PBS, saline, or a buffer compatible with nanoparticle stability) through it until the permeate has the same pH and conductivity as the buffer.
-
-
Sample Processing:
-
Loading: Load the nanoparticle solution containing excess HDMA into the system reservoir.
-
Recirculation: Begin recirculating the solution through the system at the recommended cross-flow rate to generate tangential flow across the membrane surface. This minimizes membrane fouling.
-
Diafiltration: Start the diafiltration process. Add the fresh diafiltration buffer to the reservoir at the same rate that permeate is being removed. One "diavolume" is equal to the initial volume of the sample in the reservoir.
-
Purification: Continue the diafiltration for 5-10 diavolumes. The number of diavolumes required depends on the initial concentration of HDMA and the desired level of purity. A 5-diavolume exchange will theoretically remove >99% of the initial permeable species.
-
Concentration (Optional): After diafiltration, the nanoparticle solution can be concentrated by stopping the addition of new buffer while continuing to remove permeate.
-
Recovery: Once the process is complete, drain the purified and concentrated nanoparticle solution from the system.
-
Method 2: Dialysis
Dialysis is a gentle, passive method suitable for small, lab-scale batches.[14] It relies on the diffusion of solutes across a semi-permeable membrane.
Workflow for Dialysis
Caption: Workflow for nanoparticle purification via dialysis.
Step-by-Step Protocol:
-
Membrane Preparation: Select a dialysis membrane (in bag or cassette format) with an appropriate MWCO (e.g., 10-50 kDa) to retain the nanoparticles while allowing HDMA to pass through. Prepare the membrane according to the manufacturer's instructions, which typically involves hydration and rinsing.
-
Sample Loading: Pipette the nanoparticle solution into the dialysis bag or cassette, leaving some headspace to allow for potential osmotic changes in volume.
-
Dialysis Setup: Securely clamp or seal the dialysis device and place it in a beaker or container with a large volume of the desired dialysis buffer (at least 100 times the sample volume).
-
Incubation: Place the container on a stir plate with a stir bar and stir the buffer gently to maintain the concentration gradient. Perform the dialysis at a temperature that ensures nanoparticle stability (e.g., 4°C).
-
Buffer Exchange: The driving force for dialysis is the concentration differential.[14] To maintain this, the external buffer must be changed periodically. A typical schedule would be to change the buffer after 2-4 hours, again after another 4-6 hours, and then let it run overnight, followed by one final buffer change.
-
Sample Recovery: After the final dialysis period, carefully remove the dialysis device from the buffer, wipe the exterior, and recover the purified nanoparticle solution.
Validation: Quantifying Residual HDMA
To ensure the purification process was successful, the amount of remaining HDMA must be quantified. High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Mass Spectrometry (LC-MS) are highly sensitive methods for this purpose. Solution-state quantitative NMR (qNMR) can also be used.[19][20]
Example Protocol Outline: HPLC-CAD for HDMA Quantification
-
Sample Preparation:
-
Standard Curve: Prepare a series of known concentrations of HDMA in the final diafiltration buffer to create a standard curve.
-
Nanoparticle Sample: Take an aliquot of the purified nanoparticle solution. To release any bound HDMA and prevent nanoparticle interference with the column, the nanoparticles may need to be dissolved or disrupted. This can be achieved by adding a strong organic solvent (e.g., methanol or acetonitrile) to precipitate/dissolve the particles, followed by centrifugation to pellet the debris. The supernatant is then collected for analysis. Method development is crucial for this step.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile) with an ion-pairing agent like trifluoroacetic acid (TFA) can be effective for retaining and eluting the cationic HDMA.
-
Detector: Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
-
-
Analysis:
-
Inject the prepared standards and samples.
-
Integrate the peak corresponding to HDMA.
-
Calculate the concentration of HDMA in the nanoparticle sample by comparing its peak area to the standard curve.
-
| Parameter | Acceptance Criterion | Rationale |
| Residual HDMA | < 1% of initial amount (or application-specific limit) | Ensures removal of the vast majority of the surfactant to minimize potential toxicity or interference. |
| Nanoparticle Recovery | > 90% | Confirms that the purification method does not cause significant loss of the product. |
| Particle Size & PDI | No significant change from pre-purification values | Verifies that the process did not induce aggregation or degradation of the nanoparticles. |
Troubleshooting
-
Problem: Low nanoparticle recovery after TFF.
-
Possible Cause: The MWCO of the membrane is too large, or the transmembrane pressure is too high, forcing particles through the pores.
-
Solution: Use a membrane with a smaller MWCO. Optimize the TFF parameters by reducing the transmembrane pressure.
-
-
Problem: Nanoparticles aggregate during purification.
-
Possible Cause: The removal of the stabilizing agent (HDMA) leads to instability. The shear forces in TFF might be too high.
-
Solution: Ensure the final buffer has the optimal pH and ionic strength for nanoparticle stability. For TFF, reduce the cross-flow rate. If aggregation persists, dialysis may be a gentler alternative.
-
-
Problem: Incomplete removal of HDMA.
-
Possible Cause: Insufficient number of diavolumes (TFF) or insufficient buffer exchanges/time (dialysis). HDMA may be strongly entrapped within the nanoparticle core.[17][18]
-
Solution: For TFF, increase the number of diavolumes to 10 or more. For dialysis, increase the frequency of buffer changes and the total dialysis time.
-
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. (PDF) The Cytotoxicity of Methacryloxylethyl Cetyl Ammonium [research.amanote.com]
- 4. Aquatic toxicity structure-activity relationships for the zwitterionic surfactant alkyl dimethyl amine oxide to several aquatic species and a resulting species sensitivity distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. N-CETYL-N, N-DIMETHYLAMINE (AMINES, <OR> POLYAMINES, LIQUID, CORROSIVE, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. agilent.com [agilent.com]
- 9. Nanoparticle purification for stability - Inside Tx [insidetx.com]
- 10. Purification processes of polymeric nanoparticles: How to improve their clinical translation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Sugars, Surfactant, and Tangential Flow Filtration on the Freeze-Drying of Poly(lactic acid) Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. karger.com [karger.com]
- 16. Dynamic Dialysis Purifies Sensitive Surface Features for Nanoparticle Production | Florida ExpertNet [expertnet.org]
- 17. Purification of PEGylated nanoparticles using tangential flow filtration (TFF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. media.sciltp.com [media.sciltp.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Nanoparticles Synthesized with Hexadecyldimethylamine (HDMA)
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with nanoparticles synthesized using Hexadecyldimethylamine (HDMA). This resource provides in-depth troubleshooting guides and FAQs to address the common and complex challenge of nanoparticle aggregation. Our goal is to move beyond simple procedural lists and provide the causal, scientific reasoning behind each recommendation, empowering you to diagnose and solve stability issues effectively.
Introduction: The Dual Role of HDMA and the Aggregation Challenge
This compound (HDMA) is a long-chain alkylamine frequently used in nanoparticle synthesis.[1] Its primary function is to act as a capping or stabilizing agent, adsorbing to the nanoparticle surface to control growth and prevent agglomeration.[2][3][4] The 16-carbon alkyl chain provides a steric barrier—a physical shield that prevents particles from getting close enough to be pulled together by attractive van der Waals forces.[5][6] However, the terminal dimethylamine group introduces a pH-dependent electrostatic component. This dual nature is key to its function but can also be the source of instability when experimental conditions change.
Aggregation is a common failure mode in nanoparticle synthesis, where individual particles irreversibly clump together.[7] This process is governed by the interplay of attractive (van der Waals) and repulsive (electrostatic, steric) forces, as described by the extended Derjaguin-Landau-Verwey-Overbeek (xDLVO) theory.[8][9][10] When repulsive forces are insufficient to overcome attraction, aggregation occurs. This guide will help you diagnose the root cause of aggregation in your HDMA-capped system and implement robust solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary stabilization mechanism for HDMA-capped nanoparticles?
Answer: The primary mechanism is steric stabilization . The long, 16-carbon (hexadecyl) chains of the HDMA molecules form a dense layer on the nanoparticle surface. This layer acts as a physical or steric barrier, preventing the nanoparticle cores from approaching each other closely, which is necessary for the powerful, short-range van der Waals attractive forces to dominate and cause aggregation.[5][6]
While steric forces are dominant, the tertiary amine headgroup can be protonated at low pH (becoming -N(CH₃)₂H⁺), imparting a positive surface charge. This introduces an electrostatic stabilization component, where like-charges on adjacent particles repel each other.[11] However, in many non-aqueous systems or at neutral to high pH, the steric component is the critical factor for stability.
Q2: Why are my nanoparticles aggregating as soon as I try to disperse them in a new solvent, especially a polar one like water?
Answer: This is a classic case of "solvent shock" driven by incompatibility. HDMA is an amphiphilic molecule, but its long hydrocarbon tail makes the nanoparticle surface predominantly hydrophobic (non-polar). When you attempt to transfer these nanoparticles into a highly polar solvent like water, the hydrophobic alkyl chains are repelled by the water molecules. This unfavorable interaction can cause the capping agent to reorient or even desorb, collapsing the protective steric layer and leading to rapid aggregation. Furthermore, factors like pH and ionic strength in the new solvent can drastically alter surface charge and electrostatic repulsion, further destabilizing the system.[12][13]
Q3: How can I quickly check if my nanoparticles are aggregating?
Answer: There are two common and effective methods:
-
Visual Inspection & UV-Vis Spectroscopy: For plasmonic nanoparticles (e.g., gold, silver), aggregation causes a distinct color change (e.g., from red to blue/purple for gold nanoparticles). This corresponds to a red-shift and broadening of the surface plasmon resonance peak in the UV-Vis spectrum.[14]
-
Dynamic Light Scattering (DLS): DLS is a powerful technique that measures the hydrodynamic diameter of particles in a suspension.[15] A stable, monodisperse sample will show a single, narrow peak corresponding to the primary particle size. The onset of aggregation is indicated by the appearance of a second, larger peak or a significant increase in the average particle size and the Polydispersity Index (PDI).[16][17]
Section 2: In-Depth Troubleshooting Guide
This section is designed to help you diagnose and resolve specific aggregation problems encountered during your workflow.
Problem 1: My nanoparticles are aggregating immediately during synthesis or upon cooling.
-
Probable Cause 1: Insufficient Capping Agent Concentration. The ratio of HDMA to the metal precursor is critical. If there isn't enough HDMA to fully coat the surface of the newly formed nuclei, bare patches will remain. These exposed surfaces can easily fuse, leading to uncontrolled growth and aggregation.[18]
-
Solution & Scientific Rationale:
-
Increase the HDMA:precursor molar ratio. Perform a series of experiments with systematically increasing concentrations of HDMA while keeping other parameters constant.[1] The long alkyl chains of HDMA form a stable complex with the metal precursor, which helps control the particle size and prevent agglomeration.[3] A higher molar ratio ensures complete surface coverage.[1]
-
Ensure HDMA is fully dissolved before nucleation. If the capping agent is not fully available in the solution when nucleation begins, it cannot effectively passivate the nanoparticle surfaces. Ensure your reaction temperature is sufficient to dissolve the HDMA completely before adding the reducing agent.
-
-
Probable Cause 2: Inappropriate Solvent. The solvent must be able to dissolve the precursors and the capping agent, and it should typically be a high-boiling, non-polar solvent that facilitates the steric stabilization provided by HDMA's long alkyl chains.
-
Solution & Scientific Rationale:
-
Verify solvent compatibility. For HDMA, non-polar, high-boiling point solvents like octadecene or dioctyl ether are common choices. These solvents interact favorably with the hexadecyl chains, promoting the extension of the chains away from the nanoparticle surface and maximizing the steric barrier.
-
Avoid trace amounts of water or polar contaminants. These can interfere with the hydrophobic interactions essential for stability and can sometimes alter the reduction kinetics, leading to poorly-capped particles.
-
Problem 2: My nanoparticles look stable in the reaction mixture but aggregate during washing and purification.
-
Probable Cause 1: "Solvent Shock" from Anti-Solvent. Purification often involves adding a polar "anti-solvent" (like ethanol or acetone) to precipitate the nanoparticles, leaving excess HDMA and unreacted precursors in the supernatant. If the anti-solvent is too polar, it can strip the HDMA from the nanoparticle surface, causing irreversible aggregation.
-
Solution & Scientific Rationale:
-
Use a less polar anti-solvent. Instead of ethanol, try isopropanol or a mixture of hexane and ethanol. The goal is to find a solvent system that reduces the solubility of the nanoparticles just enough for them to be centrifuged, without being harsh enough to remove the protective capping layer.
-
Perform purification at a lower temperature. Reducing the temperature can sometimes slow down the kinetics of ligand desorption, giving you a better chance to pellet and redisperse the particles before significant aggregation occurs.
-
-
Probable Cause 2: Excessive Removal of Free Ligand. The HDMA on the nanoparticle surface exists in dynamic equilibrium with free HDMA in the solution. Aggressive washing that removes nearly all the free HDMA can shift this equilibrium, promoting the desorption of capping agent from the surface and leading to instability.
-
Solution & Scientific Rationale:
-
Limit the number of washing steps. Perform only the minimum number of washing/centrifugation cycles needed to achieve the desired purity.
-
Redisperse pellets immediately. Do not allow the centrifuged pellet to dry out completely, as this can lead to irreversible aggregation. Immediately redisperse the pellet in a suitable non-polar solvent (like hexane or toluene) where the HDMA-capped particles are known to be stable.
-
Problem 3: My nanoparticles aggregate when I try to transfer them to an aqueous or biological buffer.
-
Probable Cause: Mismatched Surface Chemistry and Solvent Environment. As discussed in the FAQs, the hydrophobic HDMA surface is inherently unstable in aqueous media. Additionally, biological buffers often have high ionic strength (salt concentration), which can compress the electrical double layer and negate any electrostatic stabilization.[12][13][19]
-
Solution 1: pH Adjustment (for partial stability).
-
Lower the pH of the aqueous solution. By lowering the pH to be acidic (e.g., pH 4-6), the tertiary amine group of HDMA can become protonated (-N(CH₃)₂H⁺).[20] This imparts a positive surface charge (zeta potential), leading to electrostatic repulsion between particles.[21][22] This can provide temporary stability but is often insufficient for long-term use.
-
-
Solution 2: Post-Synthesis Surface Modification (Ligand Exchange).
-
This is the most robust solution. Ligand exchange involves replacing the HDMA with a new ligand that is designed for aqueous stability.[23][24][25] A common strategy is to use bifunctional ligands like thiol-terminated polyethylene glycol (HS-PEG). The thiol (-SH) group has a very strong affinity for the surface of many nanoparticles (especially gold) and will displace the more weakly bound amine of HDMA.[26] The long, hydrophilic PEG chain then provides excellent steric stabilization in water.[27]
-
Section 3: Key Experimental Protocols
Protocol 1: Characterizing Nanoparticle Stability with DLS and Zeta Potential
This protocol outlines the use of Dynamic Light Scattering (DLS) and Zeta Potential measurements to quantitatively assess your nanoparticle stability.
Objective: To determine the mean hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticle suspension.
Materials:
-
Nanoparticle suspension
-
Appropriate solvent (e.g., toluene for as-synthesized particles, or DI water/buffer for surface-modified particles)
-
DLS/Zeta Potential instrument (e.g., Malvern Zetasizer)
-
Disposable cuvettes (solvent-resistant for DLS, folded capillary cell for Zeta Potential)
Procedure:
-
Sample Preparation:
-
Dilute your nanoparticle stock solution with the chosen solvent. The concentration must be low enough to avoid multiple scattering effects but high enough for a stable signal.[17] A good starting point is a solution that is faintly colored but still transparent.
-
Filter the diluted sample through a syringe filter (e.g., 0.22 µm PTFE for organic solvents, or PES for aqueous) to remove any dust or large aggregates.
-
-
DLS Measurement:
-
Transfer the filtered sample to a clean, appropriate cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature (typically 25 °C) for at least 2 minutes.
-
Set the instrument parameters (e.g., solvent refractive index, viscosity).
-
Perform the measurement. Acquire at least 3 replicate measurements.
-
Analysis: A monodisperse, stable sample should show a single, narrow peak with a low PDI value (< 0.2). Multiple peaks or a high PDI (> 0.3) indicates aggregation or a polydisperse sample.[15]
-
-
Zeta Potential Measurement:
-
Transfer the filtered sample to a folded capillary cell, ensuring no air bubbles are trapped near the electrodes.
-
Place the cell in the instrument and allow it to equilibrate.
-
Set the instrument parameters.
-
Perform the measurement.
-
Analysis: The magnitude of the zeta potential predicts colloidal stability.[21] See Table 1 for interpretation. For HDMA-capped particles in an acidic aqueous solution, you would expect a positive value.
-
Protocol 2: Post-Synthesis Ligand Exchange with Thiol-PEG
Objective: To replace the hydrophobic HDMA capping agent with a hydrophilic thiol-PEG ligand to enable stable dispersion in aqueous buffers.
Materials:
-
HDMA-capped nanoparticles dispersed in a non-polar solvent (e.g., 1 mL in toluene).
-
Thiol-PEG (HS-PEG, e.g., MW 2000 Da).
-
Chloroform.
-
Methanol.
-
Phosphate-buffered saline (PBS).
-
Centrifuge.
Procedure:
-
In a clean glass vial, add an excess of HS-PEG (e.g., 5 mg) to the HDMA-capped nanoparticle solution (1 mL in toluene).
-
Add a small amount of a more polar solvent like chloroform (e.g., 0.5 mL) to facilitate the interaction between the polar PEG and the non-polar particle dispersion.
-
Sonicate the mixture for 10 minutes, then allow it to react overnight at room temperature with gentle stirring. The thiol groups will gradually displace the amine groups from the nanoparticle surface.[26][28]
-
Precipitate the now PEG-coated nanoparticles by adding an anti-solvent. Methanol is often effective here.
-
Centrifuge the mixture to pellet the nanoparticles. The supernatant, containing displaced HDMA and excess PEG, should be discarded.
-
Wash the pellet once more with methanol and centrifuge again.
-
Carefully remove the supernatant and redisperse the final pellet in an aqueous buffer like PBS. The nanoparticles should now form a stable dispersion.
-
Characterize the final product using DLS to confirm the size and stability in the aqueous environment.
Section 4: Visualizations and Data Summaries
Diagrams and Workflows
// Edges from NP to Ligands NP -> L1 [label="Amine Headgroup\nAdsorbs to Surface", color="#4285F4", fontcolor="#5F6368"]; NP -> L2 [color="#4285F4"]; NP -> L3 [color="#4285F4"]; NP -> L4 [color="#4285F4"]; NP -> L5 [color="#4285F4"]; NP -> L6 [color="#4285F4"];
// Ligand tails creating barrier L1 -> Barrier [label="Long Hydrophobic\nAlkyl Chains\n(Steric Shield)", arrowhead=none, style=dashed, color="#34A853", fontcolor="#5F6368"]; L2 -> Barrier [arrowhead=none, style=dashed, color="#34A853"]; L3 -> Barrier [arrowhead=none, style=dashed, color="#34A853"]; L4 -> Barrier [arrowhead=none, style=dashed, color="#34A853"]; L5 -> Barrier [arrowhead=none, style=dashed, color="#34A853"]; L6 -> Barrier [arrowhead=none, style=dashed, color="#34A853"];
// Approaching Particle NP2 [label="Another\nNP", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Repel [label="Repulsion", shape=plaintext, fontcolor="#EA4335"]; Barrier -> NP2 [arrowhead=tee, label="Physical barrier\nprevents contact", color="#EA4335", fontcolor="#5F6368"]; } endomd Caption: Mechanism of Steric Stabilization by HDMA.
// Paths from "When" During_Synth [label="During Synthesis"]; During_Wash [label="During Purification"]; During_Transfer [label="During Solvent Transfer"];
// Causes Cause_Synth [label="Cause:\n- Insufficient HDMA\n- Poor Solvent", shape=box, style="filled,rounded"]; Cause_Wash [label="Cause:\n- Harsh Anti-Solvent\n- Over-washing", shape=box, style="filled,rounded"]; Cause_Transfer [label="Cause:\n- Hydrophobic Mismatch\n- pH / Ionic Strength", shape=box, style="filled,rounded"];
// Solutions Sol_Synth [label="Solution:\n- Increase HDMA:Precursor Ratio\n- Check Solvent Purity", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Wash [label="Solution:\n- Use Milder Anti-Solvent\n- Reduce Wash Cycles", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Transfer [label="Solution:\n- Adjust pH (Temporary)\n- Perform Ligand Exchange (Robust)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> When; When -> During_Synth [label="Synthesis"]; When -> During_Wash [label="Washing"]; When -> During_Transfer [label="Transfer"];
During_Synth -> Cause_Synth; Cause_Synth -> Sol_Synth;
During_Wash -> Cause_Wash; Cause_Wash -> Sol_Wash;
During_Transfer -> Cause_Transfer; Cause_Transfer -> Sol_Transfer; } endomd Caption: Troubleshooting workflow for HDMA-nanoparticle aggregation.
Data Tables
Table 1: Interpretation of Zeta Potential Values for Colloidal Stability
| Zeta Potential Magnitude (mV) | Predicted Colloidal Stability | Rationale |
| 0 to ±10 | Highly Unstable / Rapid Aggregation | Attractive forces dominate as electrostatic repulsion is negligible.[29] |
| ±10 to ±30 | Incipient Instability | Particles may be stable for short periods but are susceptible to aggregation over time or with stress. |
| ±30 to ±60 | Good Stability | Repulsive forces are strong enough to prevent aggregation under most conditions.[22][30] |
| > ±60 | Excellent Stability | The high surface charge provides a robust energy barrier against particle aggregation.[29] |
| Data synthesized from sources[21][22][29][30]. |
Table 2: Quick Troubleshooting Reference Guide
| Symptom / Problem | Most Likely Cause(s) | Primary Recommended Action(s) |
| Immediate Aggregation (During Synthesis) | Insufficient HDMA concentration | Increase the molar ratio of HDMA to the metal precursor. |
| Aggregation During Washing | Harsh anti-solvent; Excessive removal of free ligand | Switch to a less polar anti-solvent (e.g., isopropanol); reduce the number of wash steps. |
| Aggregation in Aqueous Buffer | Hydrophobic surface; High ionic strength | Perform a ligand exchange with a hydrophilic ligand (e.g., HS-PEG). |
| Gradual Aggregation in Storage | Ligand desorption; Ostwald ripening | Store at low temperature in the dark; ensure dispersion in a highly compatible solvent. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. Nanoparticle aggregation: principles and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monovalent ion-mediated charge–charge interactions drive aggregation of surface-functionalized gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DLVO theory - Wikipedia [en.wikipedia.org]
- 10. Reversible assembly of nanoparticles: theory, strategies and computational simulations - Nanoscale (RSC Publishing) DOI:10.1039/D2NR02640F [pubs.rsc.org]
- 11. blog.truegeometry.com [blog.truegeometry.com]
- 12. Effects of Ionic Strength on the Colloidal Stability and Interfacial Assembly of Hydrophobic Ethyl Cellulose Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. csfarmacie.cz [csfarmacie.cz]
- 15. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Zeta Potential Nanoparticle Analysis - CD Bioparticles [magneticbio.com]
- 23. Item - SURFACE FUNCTIONALIZATION OF COLLOIDAL NANOPARTICLES THROUGH LIGAND EXCHANGE REACTIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Ligand exchange reactions and PEG-SH stabilization of gold nanoparticles [morressier.com]
- 27. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 28. Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films - PMC [pmc.ncbi.nlm.nih.gov]
- 29. nanocomposix.com [nanocomposix.com]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hexadecyldimethylamine (HDMA) Concentration for Nanoparticle Size Control
is_all_failed">
Welcome to the technical support center for optimizing Hexadecyldimethylamine (HDMA) in nanoparticle synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered in the lab. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and gain precise control over your nanoparticle synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the role and behavior of HDMA in nanoparticle synthesis.
Q1: What is the primary function of this compound (HDMA) in nanoparticle synthesis?
This compound (HDMA) is a tertiary amine that primarily functions as a capping agent or surface ligand in the colloidal synthesis of nanoparticles.[1][2][3][4] Its role is crucial for:
-
Controlling Growth: HDMA molecules adsorb onto the surface of newly formed nanoparticle nuclei. This surface passivation slows down or halts further growth, preventing the formation of oversized particles and aggregates.[2][3][5]
-
Preventing Agglomeration: The long, 16-carbon (hexadecyl) chains of the HDMA molecules extend into the solvent, creating a steric barrier. This barrier keeps the nanoparticles separated from each other, ensuring colloidal stability and preventing them from clumping together.[6][7]
-
Influencing Morphology: By selectively binding to different crystalline facets of a nanoparticle, capping agents like HDMA can influence the final shape (e.g., spheres, cubes, rods) of the nanocrystals.[6][8]
In essence, HDMA is a key modulator of the nucleation and growth kinetics that define the final characteristics of the nanoparticle population.
Q2: How does changing the HDMA concentration fundamentally affect nanoparticle size?
The concentration of HDMA has a profound and direct impact on the final size of the nanoparticles. The general relationship is inverse:
-
Higher HDMA Concentration → Smaller Nanoparticles: A high concentration of HDMA means there are many ligand molecules available to quickly cap the surface of nuclei as they form. This rapid "capping" quenches particle growth early, leading to the formation of a large number of small nanoparticles.[9]
-
Lower HDMA Concentration → Larger Nanoparticles: With fewer HDMA molecules available, the nanoparticle surfaces remain "open" for longer. This allows more precursor monomers to deposit onto the existing nuclei, resulting in fewer, but larger, nanoparticles.
This relationship is a cornerstone of size control in many hot-injection and heat-up synthesis methods.[10] However, the effect can be non-monotonic, and an optimal concentration is often required to achieve both small size and high stability.[9][11]
Q3: Can HDMA concentration affect the monodispersity (size distribution) of my nanoparticles?
Yes, absolutely. Optimizing HDMA concentration is critical for achieving a narrow size distribution (i.e., high monodispersity).
-
Too Low Concentration: Insufficient HDMA can lead to incomplete capping and subsequent particle aggregation, resulting in a very broad size distribution or the formation of large, uncontrolled agglomerates.[7][12]
-
Too High Concentration: While promoting small particle size, an excessively high concentration can sometimes interfere with the initial nucleation burst, leading to continuous nucleation over time and broadening the size distribution.[9]
-
Optimal Concentration: There is typically an optimal concentration range where a rapid, single nucleation event is followed by controlled, uniform growth, leading to a highly monodisperse population of nanoparticles. This "sweet spot" must be determined experimentally for each specific material system.[11][13]
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My nanoparticles are consistently too large. How can I reduce their size?
Cause: The growth phase of your synthesis is dominating over the nucleation phase. This is likely due to an insufficient surface concentration of HDMA, which allows individual particles to grow for an extended period before their surface is passivated.
Solution: The most direct approach is to systematically increase the molar ratio of HDMA relative to your metal precursor.
Experimental Protocol: Titration of HDMA Concentration
This protocol assumes a standard hot-injection synthesis, which is widely used for quantum dots and other nanocrystals.[10][14]
-
Establish a Baseline: Perform your synthesis using your standard protocol. Let's assume your baseline is a 2:1 molar ratio of HDMA to metal precursor (e.g., Cadmium or Lead).
-
Prepare a Stock Solution: Dissolve your metal precursor and HDMA in a suitable high-boiling-point solvent like 1-octadecene (ODE).
-
Systematic Increase: Set up parallel reactions where you increase the HDMA:precursor molar ratio. It is recommended to increase in logical steps.
-
Execute Hot-Injection: Under an inert atmosphere (e.g., Nitrogen or Argon), heat the reaction flask to the desired temperature (e.g., 240 °C). Swiftly inject your secondary precursor (e.g., Selenium or Sulfur).
-
Monitor and Characterize: After the reaction is quenched, purify the nanoparticles. Characterize the resulting particle size for each reaction using techniques like UV-Vis Spectroscopy (for plasmonic or excitonic peaks) and Transmission Electron Microscopy (TEM) for direct visualization and size distribution analysis.[15][16]
Data Interpretation:
Summarize your results in a table to clearly visualize the trend.
| Reaction ID | HDMA:Metal Precursor Molar Ratio | Resulting Average Diameter (nm) from TEM | Observations |
| NP-Baseline | 2:1 | 15.2 ± 2.5 | Polydisperse, some aggregation |
| NP-Opti-1 | 4:1 | 9.8 ± 1.1 | Good monodispersity |
| NP-Opti-2 | 8:1 | 5.1 ± 0.6 | Highly monodisperse, smaller size |
| NP-Opti-3 | 12:1 | 4.9 ± 0.8 | Size reduction plateaus, slight broadening |
This systematic approach allows you to pinpoint the optimal concentration for your desired size.[9]
Problem 2: I'm observing significant aggregation and precipitation of my nanoparticles.
Cause: Nanoparticle aggregation occurs when the repulsive forces between particles are insufficient to overcome the attractive van der Waals forces.[17] In your system, this points to inadequate surface coverage by the HDMA ligands, leading to poor colloidal stability.[7][12]
Solution: While the intuitive answer is to increase HDMA concentration, the issue can be more complex. Aggregation can occur if the concentration is either too low or if the ligand fails to bind effectively.
Workflow for Troubleshooting Aggregation
Problem 3: My nanoparticle size distribution is very broad (high polydispersity).
Cause: A broad size distribution typically arises from a breakdown in the separation between the nucleation and growth stages, a phenomenon described by the LaMer model. This can be caused by:
-
Slow Nucleation: If the initial burst of nucleation is slow or prolonged, new particles are formed even as older ones are growing, leading to a wide range of sizes.
-
Ostwald Ripening: At certain concentrations and temperatures, smaller particles can dissolve and their material redeposits onto larger, more energetically favorable particles, broadening the distribution over time.
Solution: The goal is to induce a single, rapid nucleation event followed by controlled, diffusion-limited growth. Adjusting the HDMA concentration is key to modulating these kinetics.
Mechanism of HDMA in Size Focusing
To achieve better monodispersity, try slightly increasing the HDMA concentration beyond what gives you the smallest size. This can sometimes suppress secondary nucleation and Ostwald ripening, leading to a "focusing" of the size distribution.[18] Precise temperature control and rapid, efficient mixing during precursor injection are also critical parameters to ensure homogeneous nucleation.[11][14]
References
- 1. nbinno.com [nbinno.com]
- 2. d-nb.info [d-nb.info]
- 3. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capping agents in nanoparticle synthesis: Surfactant and solvent system | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. What Are The Key Issues In The Synthesis Of Nanomaterials? Overcoming Size, Shape, And Purity Control Challenges - Kintek Solution [kindle-tech.com]
- 8. Versatile role of oleylamine in the controlled synthesis of copper nanoparticles with diverse morphologies - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. Synergistic Surface Modification of Bromocarboxylic Acid-Oleylamine Dual Ligands for Highly Stable and Luminescent CsPbBr3 Perovskite Nanocrystals [mdpi.com]
- 10. Perovskite Quantum Dots Synthesis [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Stability issues and approaches to stabilised nanoparticles based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. krex.k-state.edu [krex.k-state.edu]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. mdpi.com [mdpi.com]
- 18. youtube.com [youtube.com]
Common experimental errors when using Hexadecyldimethylamine
- 1. nbinno.com [nbinno.com]
- 2. China Hexadecyl Dimethylamine, CAS No. 112-69-6, DMA16 factory and manufacturers | Kerui Chemicals [keruichemical.com]
- 3. Hexadecyldimethylamine | 112-69-6 [chemicalbook.com]
- 4. Hexadecyl Dimethyl Amine | CAS 112-69-6 | 98% | 800kg/IBC, 160kg/drum [painichemical.com]
- 5. biomol.com [biomol.com]
- 6. lcms.cz [lcms.cz]
- 7. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. particletechlabs.com [particletechlabs.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving Nanoparticle Yield with Alkylamines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on utilizing long-chain alkylamines, specifically addressing Hexadecyldimethylamine (HDMA), to enhance the yield and quality of nanoparticle syntheses. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the role and function of long-chain alkylamines in nanoparticle synthesis.
Q1: What is the primary role of this compound (HDMA) and other long-chain alkylamines in nanoparticle synthesis?
Long-chain alkylamines, such as Hexadecylamine (HDA) and this compound (HDMA), primarily function as capping agents or stabilizers .[1][2] Their main role is to adsorb onto the surface of newly formed nanoparticles, which accomplishes several critical goals simultaneously:
-
Prevents Agglomeration: The long hydrocarbon tails (e.g., the C16 chain in HDMA) provide steric hindrance, creating a physical barrier that prevents nanoparticles from clumping together (agglomeration).[3] This is crucial for maintaining a stable colloidal suspension and ensuring a high yield of discrete, individual nanoparticles.
-
Controls Growth: By binding to the nanoparticle surface, these amine ligands moderate the rate at which precursor molecules can access and deposit onto the particle. This controlled growth is essential for achieving a narrow size distribution (monodispersity).[1][2]
-
Enhances Solubility: The hydrophobic alkyl chains render the nanoparticles soluble in non-polar organic solvents like toluene or chloroform, which is often a requirement for subsequent processing and application.[4]
In some systems, particularly at high temperatures, primary amines like Hexadecylamine (HDA) can also act as a reducing agent, directly participating in the chemical reduction of metal salt precursors to form zero-valent nanoparticles.[5]
Q2: How do alkylamines mechanistically improve nanoparticle yield?
Yield is often lost to two main problems: uncontrolled growth leading to bulk material precipitation, and irreversible aggregation. Alkylamines combat both.
The overall yield of well-defined nanoparticles is improved by ensuring that precursor atoms are incorporated into growing nanoparticles rather than forming large, unstable aggregates that precipitate out of solution. By effectively "capping" the nanoparticles as they form, alkylamines prevent this uncontrolled aggregation, keeping the particles colloidally stable and thus increasing the final, usable yield.[6][7]
The mechanism can be visualized as a dynamic equilibrium where amine molecules attach to and detach from the nanoparticle surface, controlling access for growth species.
Caption: Mechanism of HDMA in preventing aggregation and improving yield.
Q3: What is the functional difference between a primary amine (Hexadecylamine, HDA) and a tertiary amine (this compound, HDMA) in synthesis?
The key difference lies in the amine headgroup and its ability to form hydrogen bonds.
-
Primary Amines (like HDA): Possess two N-H bonds, allowing them to act as hydrogen bond donors. This capability can lead to the formation of a more structured, dynamic layer at the nanoparticle surface, which can be highly effective in directing anisotropic growth (e.g., forming nanorods).[8]
-
Tertiary Amines (like HDMA): Lack N-H bonds and cannot act as hydrogen bond donors. Their interaction with the nanoparticle surface is primarily through the lone pair of electrons on the nitrogen atom. This often results in weaker, less-directional binding, leading to the formation of more isotropic (spherical) nanoparticles.[8] While less common as a primary capping agent, HDMA is effectively used as a pore-size mediator or swelling agent in the synthesis of mesoporous silica nanoparticles.[9] It also serves as a precursor for synthesizing other types of surfactants.
For many applications, primary amines like HDA or oleylamine are chosen for their stronger and more versatile coordination to the nanoparticle surface.[4][10] However, the reduced reactivity of tertiary amines can be advantageous in systems where slower, more controlled growth is desired.
Troubleshooting Guide: Low Yield & Poor Quality
This section provides solutions to common problems encountered during nanoparticle synthesis using alkylamines.
Q4: My nanoparticle yield is very low. What are the most common causes related to the alkylamine capping agent?
Answer: Low yield is often a result of ineffective stabilization. Here are the primary factors to investigate:
-
Insufficient Amine Concentration: The molar ratio of the amine to the metal precursor is a critical parameter. If the concentration is too low, the nanoparticle surfaces are not fully passivated, leading to aggregation and precipitation.[11]
-
Solution: Increase the molar ratio of HDMA/HDA to the metal precursor. A typical starting point is a 20:1 molar ratio, but this may need to be optimized for your specific system.
-
-
Reaction Temperature is Not Optimal: Temperature affects both the kinetics of nanoparticle formation and the binding dynamics of the capping agent.
-
Problem: If the temperature is too high, the kinetic energy of the nanoparticles may overcome the stabilizing steric barrier, causing aggregation. Conversely, the amine may desorb from the surface at excessively high temperatures.[12]
-
Problem: If the temperature is too low, the reduction of the precursor may be incomplete, or the amine may not be mobile enough to effectively cap the growing particles.[10]
-
Solution: Perform a systematic study of reaction temperature. For HDA-capped ZnO nanoparticles, for example, different shapes were observed as the temperature was increased from 145°C to 190°C.[13]
-
-
Impurity of the Amine: Commercial long-chain amines can react with atmospheric CO2 to form alkylammonium alkylcarbamates.[14] This impurity can drastically alter the reactivity and stabilization properties, leading to poor reproducibility and low yields.
-
Solution: Use freshly opened, high-purity amines stored under an inert atmosphere (Argon or Nitrogen). If you suspect contamination, consider purifying the amine before use.
-
Q5: My nanoparticles are polydisperse (have a wide size distribution). How can I use HDMA/HDA to achieve monodispersity?
Answer: Polydispersity arises from a poor separation between the "nucleation" and "growth" phases of synthesis. Ideally, a rapid, single burst of nucleation is followed by slower, controlled growth on the existing nuclei. Alkylamines are key to managing this.
-
Control Nucleation vs. Growth: The concentration and binding strength of the amine influence this balance. A higher concentration of a strongly binding amine can slow the growth phase, allowing for a more uniform final size.
-
Injection Temperature: In "hot-injection" syntheses, the temperature at which precursors are introduced into the hot amine-containing solvent is critical.
-
Problem: A low injection temperature can lead to continuous nucleation over a longer period, resulting in a broad size distribution.
-
Solution: Ensure the reaction solvent containing the amine is at a stable, high temperature before precursor injection to promote a single, rapid nucleation event.
-
Table 1: Impact of Key Parameters on Nanoparticle Synthesis Outcomes
| Parameter | Low Value | Optimal Range (Typical) | High Value | Effect on Yield & Quality |
| Amine/Precursor Molar Ratio | Aggregation, low yield | 20:1 to 40:1 | Very small particles, slow reaction | Directly controls surface coverage and steric stability.[11] |
| Reaction Temperature (°C) | Incomplete reaction | 130 - 220 °C | Particle aggregation, ligand desorption | Affects reaction kinetics and ligand binding dynamics.[12] |
| Precursor Concentration | Slow/no reaction | Varies by system | Rapid growth, aggregation | Influences the rate of nucleation and growth.[3] |
| Stirring Rate (RPM) | Inhomogeneous heating | 500 - 1200 | Can induce shear stress | Ensures uniform heat and mass transfer.[16] |
Experimental Protocols
Protocol 1: General Synthesis of HDA-Capped Metal Nanoparticles (e.g., Copper)
This protocol is adapted from the polyol synthesis method and demonstrates the role of Hexadecylamine (HDA) as a stabilizer.[7]
Materials:
-
Copper(II) Nitrate (Cu(NO₃)₂)
-
Ethylene Glycol (solvent and reducing agent)
-
Hexadecylamine (HDA)
-
Methanol (for washing)
-
Toluene (for redispersion)
Procedure:
-
Preparation: In a three-neck flask equipped with a condenser and magnetic stirrer, dissolve 5g of HDA in 50 mL of ethylene glycol.
-
Inert Atmosphere: Heat the mixture to 120°C under a gentle flow of nitrogen or argon gas for 30 minutes to remove dissolved oxygen and water.
-
Precursor Addition: Separately, dissolve the copper nitrate precursor in a minimal amount of ethylene glycol.
-
Reaction: Increase the HDA solution temperature to 160°C. Swiftly inject the copper precursor solution into the hot HDA solution with vigorous stirring.
-
Growth: Maintain the reaction temperature at 160°C for 1 hour. The solution color will change, indicating nanoparticle formation.
-
Isolation: Cool the reaction mixture to room temperature. Add 100 mL of methanol to precipitate the HDA-capped nanoparticles.
-
Purification: Centrifuge the mixture (e.g., 8000 rpm for 10 minutes). Discard the supernatant.
-
Washing: Re-disperse the nanoparticle pellet in a small amount of toluene, then add excess methanol to re-precipitate. Centrifuge again. Repeat this washing step 2-3 times to remove excess HDA and ethylene glycol.
-
Storage: Dry the final nanoparticle product under vacuum and store as a powder or re-dispersed in a non-polar solvent like toluene.
Troubleshooting Workflow for Low Yield
If you encounter low yields with the above protocol, follow this logical troubleshooting sequence.
Caption: A step-by-step guide to troubleshooting low nanoparticle yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of primary alkylamines in nanoparticles formation and stabilization | Semantic Scholar [semanticscholar.org]
- 3. What Are The Key Issues In The Synthesis Of Nanomaterials? Overcoming Size, Shape, And Purity Control Challenges - Kintek Solution [kindle-tech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anisotropic growth of ZnO nanoparticles driven by the structure of amine surfactants: the role of surface dynamics in nanocrystal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N,N-Dimethylhexadecylamine technical, = 95 GC 112-69-6 [sigmaaldrich.com]
- 10. Role of Alkylamines in Tuning the Morphology and Optical Properties of SnS2 Nanoparticles Synthesized by via Facile Thermal Decomposition Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facile Synthesis of Gold Nanoparticles with Narrow Size Distribution by Using AuCl or AuBr as the Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chalcogen.ro [chalcogen.ro]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Hexadecyldimethylamine (HDDA)-Assisted Synthesis
A Guide to Mastering Temperature Control for Optimal Outcomes
Welcome to the technical support center for Hexadecyldimethylamine (HDDA)-assisted synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges related to temperature control during experimental procedures. We will move from foundational concepts to advanced troubleshooting and protocol optimization.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common initial questions regarding the role of this compound (HDDA) and the critical influence of temperature.
Q1: What is this compound (HDDA) and what is its primary role in synthesis?
A1: this compound (CAS 112-69-6), is a tertiary fatty amine featuring a 16-carbon alkyl chain (hexadecyl) and two methyl groups attached to a nitrogen atom.[1][2] In synthesis, particularly for nanomaterials like quantum dots or metallic nanoparticles, it serves multiple functions. Primarily, it acts as a capping agent or a surface-directing ligand.[3][4][5] Its long hydrocarbon tail provides steric hindrance, which prevents nanoparticles from agglomerating, thus ensuring colloidal stability.[4][6] The lone pair of electrons on the nitrogen atom can coordinate to the surface of growing nanocrystals, influencing their growth rate, final size, and morphology.[3] It is also a key intermediate in the production of surfactants and other functional chemicals.[7][8]
Q2: Why is temperature a critical parameter in HDDA-assisted synthesis?
A2: Temperature is one of the most influential variables in nanoparticle synthesis because it directly governs the thermodynamics and kinetics of the reaction.[9][10] In the context of HDDA-assisted synthesis, temperature specifically impacts:
-
Precursor Reactivity: The decomposition or reduction of precursors is highly temperature-dependent. Elevated temperatures generally increase the reaction rate, leading to faster nucleation and growth.[11]
-
HDDA Solubility and Dynamics: HDDA's physical state (melting point ~12°C) and solubility in the reaction solvent are temperature-dependent.[8][12] More importantly, its effectiveness as a capping agent is tied to its binding kinetics (adsorption/desorption rates) on the nanoparticle surface, which is a temperature-controlled equilibrium.
-
Nucleation vs. Growth: Temperature dictates the balance between the formation of new nuclei and the growth of existing ones. A rapid burst of nucleation at high temperatures can lead to smaller, more uniform particles, while lower temperatures might favor the slow growth of a smaller number of nuclei, resulting in larger particles.[9][13]
-
Crystal Phase and Quality: For crystalline materials like perovskite quantum dots, temperature can determine the resulting crystal phase and influence the degree of crystallinity.[14][15]
Q3: How does temperature affect the surfactant-like properties of HDDA during synthesis?
A3: While HDDA itself is not a traditional surfactant, it is a precursor to them and exhibits amphiphilic properties.[7][8] Temperature influences the self-assembly behavior of such molecules. The formation of micelles or other aggregates is an entropically driven process that is highly sensitive to temperature.[16][17] The temperature at which micellization occurs is known as the Critical Micelle Temperature (CMT), and the concentration is the Critical Micelle Concentration (CMC).[18][19] Although HDDA is typically used as a ligand in non-aqueous syntheses, its tendency to self-assemble or interact with other ligands (like oleic acid) is temperature-dependent. This can affect the "soft template" environment around the growing nanoparticle, thereby influencing its final shape and size.
Part 2: Troubleshooting Guide - Diagnosing and Solving Temperature-Related Issues
Encountering unexpected results is a common part of research. This section provides a systematic approach to troubleshooting issues where temperature is a likely culprit.
Q4: My nanoparticles are too large and have a broad size distribution (high polydispersity). How can temperature be the cause?
A4: This is a classic issue often linked to imbalanced nucleation and growth kinetics.
| Observed Problem | Probable Temperature-Related Cause | Recommended Action & Rationale |
| Large, Polydisperse Nanoparticles | 1. Temperature Too Low: The reaction rate is slow, favoring crystal growth over new nuclei formation (Ostwald ripening). There is insufficient energy to promote a burst of nucleation.[9] | Increase the synthesis temperature in increments of 5-10°C. This will increase the precursor conversion rate, leading to a higher degree of supersaturation and promoting a single, rapid nucleation event, which often results in smaller, more uniform particles.[11] |
| 2. Slow Temperature Ramp: A slow heating process allows for nucleation to occur over a prolonged period at various temperatures, leading to a wide distribution of particle sizes. | Implement a "hot-injection" method. Inject the precursor solution quickly into the hot solvent containing HDDA. This ensures that nucleation begins for all particles at the same high temperature, synchronizing their growth. | |
| No Particle Formation or Very Low Yield | 1. Temperature Too Low: The activation energy for precursor decomposition or reduction has not been met.[20] | Systematically increase the reaction temperature. Consult literature for the known decomposition temperature of your specific precursors. Ensure your temperature probe is calibrated and accurately measuring the solution temperature, not the heating mantle surface. |
| 2. Temperature Too High (Precursor Burn-out): Extremely high temperatures can cause precursors to decompose too rapidly into undesirable side products or cause the HDDA ligand to degrade. | Decrease the synthesis temperature. If high temperatures are required for one precursor, consider a two-step process where the more sensitive components are added after an initial high-temperature phase. HDDA itself is stable to heat but can react at very high temperatures.[1] | |
| Aggregated or Unstable Nanoparticles | 1. Temperature Too High (Ligand Desorption): At elevated temperatures, the dynamic equilibrium between bound and free HDDA shifts towards desorption. The weakened ligand shell is insufficient to provide steric stabilization, leading to aggregation.[6] | Lower the post-synthesis or annealing temperature. While a high temperature may be needed for synthesis, consider lowering it during the growth or annealing phase. Alternatively, increase the concentration of HDDA to shift the equilibrium back towards surface coverage. |
| Unexpected Particle Morphology (e.g., rods instead of spheres) | 1. Temperature Affects Crystal Face Growth: Temperature influences the binding affinity of HDDA to different crystallographic faces. This differential binding can block growth on certain faces while allowing it on others, leading to anisotropic shapes.[21] | Systematically vary the reaction temperature. This is an empirical optimization process. A change of just a few degrees can sometimes alter the dominant morphology. This is a powerful method for shape control.[22][23] |
Part 3: Experimental Protocol & Workflow Visualization
This section provides a practical, step-by-step guide for optimizing temperature in a generic HDDA-assisted synthesis and a visual workflow to conceptualize the process.
Q5: How can I design an experiment to systematically optimize the reaction temperature for my specific HDDA-assisted synthesis?
A5: A systematic approach is crucial for reproducible results.[24] The following protocol outlines a temperature series experiment.
Protocol: Temperature Optimization for Nanoparticle Synthesis
Objective: To determine the optimal synthesis temperature to achieve target nanoparticle size and monodispersity.
Materials:
-
Metal/Cation Precursor (e.g., Cadmium acetate, Lead iodide)
-
Anion Precursor (e.g., Selenium, Oleylamine-S)
-
This compound (HDDA)
-
High-boiling point, non-coordinating solvent (e.g., 1-Octadecene)
-
Standard Schlenk line apparatus for inert atmosphere synthesis
-
Calibrated thermocouples
Procedure:
-
System Setup: Assemble a three-neck flask on a heating mantle with a condenser, a thermocouple placed directly in the reaction mixture, and a rubber septum for injections. Ensure the system is under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent & Ligand Preparation: In the reaction flask, combine the solvent (e.g., 20 mL 1-Octadecene) and HDDA (concentration to be kept constant for this experiment).
-
Degassing: Heat the solvent/HDDA mixture to 120°C under vacuum for 30-60 minutes to remove water and oxygen. Then, switch to an inert atmosphere.
-
Temperature Series Setup: Define a range of temperatures to test. For example, for perovskite quantum dots, a range of 140°C to 200°C might be appropriate. Plan at least 5 setpoints (e.g., 140°C, 155°C, 170°C, 185°C, 200°C).
-
Reaction Execution (for each setpoint): a. Heat the solvent/HDDA mixture to the first target temperature (e.g., 140°C). Allow the temperature to stabilize for 10 minutes. b. Rapidly inject the precursor solution(s) using a syringe. c. Allow the reaction to proceed for a fixed amount of time (e.g., 10 minutes). d. Quench the reaction by removing the heating mantle and rapidly cooling the flask in a water bath. This halts further particle growth.[24]
-
Purification: Purify the nanoparticles from each reaction using standard methods (e.g., precipitation with a non-solvent like acetone followed by centrifugation).
-
Characterization: a. Use UV-Vis and Photoluminescence Spectroscopy to observe changes in optical properties, which are often size-dependent. b. Use Transmission Electron Microscopy (TEM) to directly measure the size, shape, and size distribution of the nanoparticles from each temperature point.
-
Data Analysis: Plot the average nanoparticle diameter and the standard deviation (as a measure of polydispersity) against the synthesis temperature to identify the optimal condition.
Workflow Visualization
The following diagram illustrates the causal relationships between temperature and the final properties of nanoparticles in an HDDA-assisted synthesis.
Caption: The influence of temperature on HDDA-assisted synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Applications of primary alkylamines in nanoparticles formation and stabilization | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. What Are The Key Issues In The Synthesis Of Nanomaterials? Overcoming Size, Shape, And Purity Control Challenges - Kintek Solution [kindle-tech.com]
- 7. nbinno.com [nbinno.com]
- 8. Hexadecyl Dimethylamine [whamine.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lookchem.com [lookchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Thermal tolerance of perovskite quantum dots dependent on A-site cation and surface ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Heat evolution of micelle formation, dependence of enthalpy, and heat capacity on the surfactant chain length and head group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. scialert.net [scialert.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. BJNANO - The effect of heat treatment on the morphology and mobility of Au nanoparticles [beilstein-journals.org]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Morphology Control of Nanocrystals with Hexadecyldimethylamine (HDMA)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers utilizing Hexadecyldimethylamine (HDMA) in nanocrystal synthesis. This guide is designed to move beyond simple protocols and provide a deeper understanding of the mechanisms at play, equipping you with the knowledge to troubleshoot and optimize your experiments effectively.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the use of HDMA in nanocrystal synthesis. Understanding why HDMA behaves the way it does is the first step to mastering its application.
Q1: What is this compound (HDMA) and what is its primary role in nanocrystal synthesis?
A1: this compound is a tertiary amine surfactant. In nanocrystal synthesis, surfactants, also known as ligands or capping agents, are crucial molecules that dynamically bind to the surface of a growing nanocrystal.[1] Their primary roles include:
-
Controlling Growth: By selectively binding to specific crystallographic facets, surfactants can slow or block growth on those faces, promoting faster growth on others. This differential growth rate is the key to achieving anisotropic (non-spherical) shapes like nanorods, cubes, or platelets.[2][3]
-
Preventing Aggregation: The long alkyl chains of the surfactant molecules create a protective layer around each nanocrystal, preventing them from clumping together both during the reaction and in subsequent storage.[4]
-
Mediating Solubility: The surfactant shell renders the nanocrystals soluble in specific solvents (typically nonpolar organic solvents for HDMA), allowing for uniform dispersion.
Q2: How does HDMA, as a tertiary amine, differ from primary (e.g., Hexadecylamine) or secondary amines in controlling morphology?
A2: The structure of the amine headgroup is critical. Unlike primary and secondary amines, the nitrogen atom in a tertiary amine like HDMA is bonded to three alkyl groups and has no N-H bonds. This has profound mechanistic implications:
-
Weaker, More Dynamic Binding: HDMA interacts with the nanocrystal surface primarily through the lone pair of electrons on the nitrogen atom. It cannot form hydrogen bonds, which are a significant stabilizing force for primary and secondary amines.[5][6] This leads to a weaker, more dynamic adsorption/desorption equilibrium on the nanocrystal surface.
-
Tendency Towards Isotropic Growth: Because of this weaker binding, HDMA may not be a strong enough shape-directing agent under all conditions. In some systems, its use can result in isotropic (spherical) nanoparticles or even aggregates, whereas primary amines under the same conditions might produce well-defined nanorods.[6] Achieving anisotropy with HDMA requires careful tuning of other reaction parameters to favor preferential facet blocking.
Q3: What is the mechanism by which HDMA induces anisotropic growth?
A3: Anisotropic growth is a kinetically controlled process.[2] HDMA facilitates this by creating a difference in the growth rates of distinct crystal facets. The process relies on the principle of selective surface passivation:
-
Nucleation: Small nanocrystal "seeds" form in the solution. At this stage, they are often roughly spherical to minimize surface energy.
-
Selective Adsorption: HDMA molecules, due to their specific chemical structure and steric bulk, show a preferential binding affinity for certain crystallographic facets over others. For example, they might pack more densely or bind more stably on the {100} facets compared to the {111} facets.
-
Growth Inhibition: The facets with a higher density of adsorbed HDMA are "passivated" or "blocked." The arrival and addition of new precursor monomers to these facets are sterically hindered.
-
Directional Growth: The remaining, less-passivated facets have a much higher growth rate. The crystal therefore elongates or expands primarily in the directions perpendicular to these low-coverage facets, resulting in an anisotropic morphology like a rod or a plate.[3]
References
- 1. numis.northwestern.edu [numis.northwestern.edu]
- 2. Anisotropic nanomaterials: structure, growth, assembly, and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anisotropic growth of ZnO nanoparticles driven by the structure of amine surfactants: the role of surface dynamics in nanocrystal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anisotropic growth of ZnO nanoparticles driven by the structure of amine surfactants: the role of surface dynamics in nanocrystal growth - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Addressing Hexadecyldimethylamine (HDMA) Impurities in Research Chemicals
Welcome to the technical support center for researchers utilizing Hexadecyldimethylamine (HDMA) in their experiments. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the challenges posed by impurities in research-grade HDMA. As scientists and drug development professionals, we understand that the purity of starting materials is paramount to the validity and reproducibility of experimental outcomes. This resource aims to equip you with the knowledge to identify, manage, and mitigate issues arising from HDMA impurities.
The Unseen Variable: Why HDMA Purity Matters
This compound (HDMA) is a long-chain tertiary amine widely employed in the synthesis of cationic surfactants, as a stabilizing agent in nanoparticle formation, and in the formulation of various drug delivery systems.[1][2][3] However, the synthetic routes to HDMA and its inherent chemical nature can lead to the presence of impurities that may significantly impact experimental results. These impurities can alter the physicochemical properties of your system, introduce confounding biological effects, and lead to a lack of reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in research-grade this compound (HDMA)?
A1: Based on the common synthesis route, which involves the reaction of dimethylamine with a hexadecyl halide, the most probable impurities include:
-
Unreacted Starting Materials: Residual dimethylamine and hexadecyl halides (e.g., 1-bromohexadecane or 1-chlorohexadecane).[1][3]
-
Primary and Secondary Amines: Amines with different alkyl chain lengths may be present, arising from impurities in the fatty alcohol raw materials used to produce the hexadecyl halide. It is also possible to have primary and secondary amines as byproducts.[4]
-
Degradation Products: Long-chain tertiary amines can undergo degradation, especially with exposure to air and light. Potential degradation products include N-oxides and the corresponding aldehydes or fatty acids from C-N bond cleavage.[1][5][6]
Q2: How can these impurities affect my experiments?
A2: The impact of impurities can be wide-ranging and application-specific:
-
Nanoparticle Synthesis: The size, shape, and stability of nanoparticles are highly sensitive to the presence of even trace amounts of impurities.[7][8][9] For instance, halide ions from unreacted starting materials can alter the growth kinetics of metallic nanoparticles.[7]
-
Biological Assays: Unreacted starting materials like dimethylamine can have their own cytotoxic effects, confounding the results of cell viability assays.[2] The presence of other long-chain amines can alter the overall surfactant properties, affecting membrane disruption and cellular uptake.
-
Drug Formulation: In the development of lipid-based drug delivery systems, the presence of impurities can affect the stability, encapsulation efficiency, and release profile of the final formulation.
Q3: My experiments are not reproducible. Could HDMA impurities be the cause?
A3: Yes, batch-to-batch variability in the impurity profile of your HDMA is a common cause of irreproducible results. If you observe unexpected changes in your experimental outcomes after switching to a new lot of HDMA, it is prudent to suspect impurities as a potential culprit.
Q4: The material safety data sheet (MSDS) for my HDMA states a purity of >95%. Is this sufficient for my application?
A4: While a purity of >95% may seem high, the remaining 5% can contain impurities that have a disproportionately large effect on your experiment, especially in sensitive applications like nanoparticle synthesis or cell culture.[7] It is crucial to consider the nature of the remaining impurities, not just the overall purity percentage.
Troubleshooting Guide: A Proactive Approach to HDMA Purity
This section provides a systematic approach to identifying and addressing potential issues with HDMA impurities.
Step 1: Initial Assessment - Do I have an impurity problem?
Before embarking on extensive purification, it's important to assess whether your HDMA is likely compromised.
-
Visual Inspection: Pure HDMA should be a clear, colorless to pale yellow liquid or waxy solid.[1][10][11][12] Any significant discoloration or turbidity could indicate the presence of degradation products.
-
Odor: HDMA has a characteristic fish-like or amine odor.[10][11][12] A very strong or unusual odor might suggest the presence of volatile impurities like residual dimethylamine.
-
Solubility Test: HDMA is insoluble in water but soluble in organic solvents like ethanol and chloroform.[1][13] If you observe incomplete dissolution in an appropriate solvent, it could be due to insoluble impurities.
-
pH of Aqueous Extraction: Vigorously shake a small amount of your HDMA with deionized water. A significantly basic pH of the aqueous layer could indicate the presence of water-soluble amine impurities.
Step 2: Analytical Characterization of Impurities
If you suspect impurities, analytical characterization is the next logical step.
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in HDMA.
-
Sample Preparation:
-
Dissolve a known concentration of your HDMA in a suitable solvent like hexane or ethyl acetate.
-
For the detection of primary and secondary amines, derivatization with an agent like trifluoroacetic anhydride (TFAA) can improve peak shape and detection sensitivity.[14]
-
-
Typical GC-MS Parameters:
-
Column: A low- to mid-polarity column, such as a DB-5ms or equivalent, is a good starting point. For better peak shape with amines, a base-deactivated column is recommended.[15]
-
Injection: Splitless injection is suitable for trace impurity analysis.
-
Temperature Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) will be necessary to elute both volatile impurities and the high-boiling HDMA.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The resulting mass spectra can be compared to library databases (e.g., NIST) for tentative identification of impurities.
-
| Potential Impurity | Expected Elution | Key Mass Fragments (m/z) |
| Dimethylamine | Very early | 44, 45 |
| Hexadecanal | Before HDMA | Molecular ion may be weak, look for characteristic fragments |
| 1-Hexadecanol | Before HDMA | Molecular ion may be weak, look for [M-18]+ |
| Hexadecylamine (primary) | Before HDMA | Fragmentation pattern will differ from HDMA |
| This compound (HDMA) | Main Peak | 269 (M+), 58 (base peak) |
qNMR is an excellent method for assessing the absolute purity of your HDMA without the need for impurity standards.[11][16][17]
-
Principle: By integrating the signals of your HDMA against a certified internal standard of known concentration, you can accurately determine the concentration of HDMA in your sample.
-
Procedure:
-
Accurately weigh a sample of your HDMA and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Compare the integral of a well-resolved HDMA signal (e.g., the N-methyl protons) to the integral of a known signal from the internal standard.
-
Step 3: Purification of HDMA
If characterization confirms the presence of significant impurities, purification may be necessary.
Caption: A general workflow for the purification of HDMA.
This method is effective for removing acidic and more basic impurities.
-
Dissolve the impure HDMA in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to protonate and extract more basic amine impurities.
-
Wash the organic layer with a dilute aqueous base solution (e.g., 5% NaHCO₃) to remove any acidic impurities.
-
Wash with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
For impurities with similar polarity to HDMA, column chromatography is the most effective purification method.
-
Normal-Phase Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A non-polar solvent system such as hexane/ethyl acetate with a small amount of a competing amine (e.g., 0.5-1% triethylamine) to prevent peak tailing.
-
-
Reverse-Phase Chromatography:
-
Stationary Phase: C18-functionalized silica.
-
Mobile Phase: A polar solvent system such as acetonitrile/water or methanol/water.
-
Conclusion: Ensuring Experimental Integrity
The presence of impurities in research chemicals like this compound is a significant but often overlooked variable that can compromise experimental outcomes. By adopting a proactive approach of questioning the purity of your reagents, utilizing appropriate analytical techniques for characterization, and implementing purification strategies when necessary, you can enhance the reliability and reproducibility of your research. This guide provides a framework for addressing these challenges, empowering you to conduct your experiments with greater confidence and scientific rigor.
References
- 1. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. N,N-Dimethylhexadecylamine hydrochloride | C18H40ClN | CID 16220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How to distinguish between primary, secondary, and tertiary amines using .. [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. The Huge Role of Tiny Impurities in Nanoscale Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of ionic liquid impurities on the synthesis of silver nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dimethylhexadecylamine | C18H39N | CID 16221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 112-69-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. h-brs.de [h-brs.de]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Enhancing the Stability of Hexadecyldimethylamine-Capped Nanoparticles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hexadecyldimethylamine (HDMA)-capped nanoparticles. This guide is designed to provide you with a deep understanding of the stabilization mechanisms at play and to offer practical, actionable solutions to common stability challenges you may encounter in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role and behavior of HDMA as a nanoparticle capping agent.
Q1: What is the primary role of this compound (HDMA) in nanoparticle stabilization?
HDMA is a tertiary amine with a 16-carbon alkyl chain (hexadecyl group). It functions as a crucial stabilizing (or capping) agent that prevents the irreversible aggregation of nanoparticles in colloidal suspension.[1][[“]][3] Its effectiveness stems from a dual-mechanism approach that provides both electrostatic and steric repulsion.[4][5][6]
-
Electrostatic Repulsion: The dimethylamine headgroup can be protonated in acidic to neutral aqueous solutions, creating a positive surface charge on the nanoparticle. This charge generates repulsive Coulombic forces between adjacent particles, preventing them from coming close enough for attractive forces (like van der Waals) to dominate and cause aggregation.[7][8]
-
Steric Hindrance: The long, hydrophobic 16-carbon chain acts as a physical barrier.[4][9] When nanoparticles approach each other, these bulky chains prevent close contact, providing stability through steric hindrance.[1][9] This mechanism is particularly important in high ionic strength media where electrostatic repulsion is weakened.[10]
Q2: How does the pH of the medium affect the stability of my HDMA-capped nanoparticles?
The pH of the dispersion medium is a critical parameter that directly influences the stability of HDMA-capped nanoparticles by altering their surface charge.[11][12]
The tertiary amine headgroup of HDMA has a pKa (acid dissociation constant) associated with its protonated form.
-
At low to neutral pH (below the pKa): The amine group is protonated (-N(CH₃)₂H⁺), creating a positive surface charge. This leads to strong electrostatic repulsion and good colloidal stability.[8][13]
-
At high pH (above the pKa): The amine group is deprotonated (-N(CH₃)₂), becoming neutral. This neutralization eliminates the electrostatic repulsion, making the nanoparticles highly susceptible to aggregation unless the steric hindrance from the hexadecyl chains is sufficient to maintain stability on its own.[13][14]
Therefore, maintaining the pH below the effective pKa of the surface-bound HDMA is essential for leveraging electrostatic stabilization. The isoelectric point (the pH at which the zeta potential is zero) represents the point of minimum stability, often leading to rapid aggregation.[15]
Q3: What is a desirable zeta potential value for ensuring the stability of HDMA-capped nanoparticles?
Zeta potential is a measure of the magnitude of the electrostatic repulsion or attraction between adjacent, similarly charged particles in a dispersion.[15] For HDMA-capped nanoparticles, which are typically positively charged, a higher positive zeta potential indicates greater stability.[8]
| Zeta Potential (mV) | Colloidal Stability |
| 0 to ±10 | Highly Unstable / Rapid Aggregation[15] |
| ±10 to ±20 | Limited Stability[15] |
| ±20 to ±30 | Moderately Stable[15] |
| > ±30 | Highly Stable[15] |
Q4: How does the C16 alkyl chain of HDMA specifically contribute to nanoparticle stability?
The long C16 (hexadecyl) alkyl chain is the cornerstone of the steric stabilization provided by HDMA.[16][17] Capping agents with long alkyl chains are highly effective stabilizers.[16] When these chains are densely packed on the nanoparticle surface, they form a protective layer. As two particles approach, the interpenetration of these layers is entropically and energetically unfavorable, creating a repulsive force that keeps the particles separated.[4][9] This steric hindrance is a powerful stabilization mechanism that is largely independent of the salt concentration in the medium, making it vital for experiments in biological buffers.[6][10]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My nanoparticles show immediate aggregation (visible cloudiness or precipitation) right after synthesis.
Q: I've just synthesized my nanoparticles, and they are already crashing out of solution. What are the likely causes and how can I fix this?
This issue typically points to a failure in the initial surface passivation of the nanoparticles. The primary causes are related to the concentration of the HDMA capping agent and the reaction conditions.
Potential Causes & Solutions:
-
Insufficient HDMA Concentration:
-
Causality: If the concentration of HDMA is too low, the nanoparticle surface will not be fully covered. These exposed patches can interact, leading to uncontrolled growth and aggregation.[8][14]
-
Solution: Increase the molar ratio of HDMA to the nanoparticle precursor. It is often necessary to empirically determine the optimal concentration by preparing several batches with varying HDMA concentrations and monitoring their stability over time using Dynamic Light Scattering (DLS).[14][16]
-
-
Improper pH During Synthesis:
-
Causality: The binding of the amine headgroup to the nanoparticle surface and its subsequent protonation are pH-dependent. If the synthesis is performed at a pH where the amine is not effectively protonated, the crucial electrostatic stabilization will be absent from the start.[11]
-
Solution: Ensure the pH of the reaction medium is in the acidic to neutral range to facilitate protonation of the HDMA amine group. Measure and adjust the pH of the precursor solution before initiating the nanoparticle formation.
-
-
Ineffective Mixing:
-
Causality: In some systems, overly vigorous mechanical stirring can paradoxically promote aggregation by increasing the collision frequency of nascent, partially stabilized particles before a complete capping layer can form.[18]
-
Solution: Evaluate your mixing method. While adequate mixing is necessary, switching from vigorous overhead stirring to a more gentle magnetic stirring or even a brief period without stirring during the initial nucleation phase might prevent premature aggregation.[18]
-
Problem 2: My HDMA-capped nanoparticles are perfectly stable in deionized water but aggregate instantly when I transfer them to a buffer like PBS.
Q: Why do my nanoparticles, which are stable in water, immediately aggregate upon introduction into a physiological buffer?
This is a classic and very common problem caused by charge screening due to the high ionic strength of biological buffers like Phosphate-Buffered Saline (PBS).
Causality: The Debye Shielding Effect
HDMA-capped nanoparticles in water are stabilized by a long-range electrostatic repulsion.[7] The charged surface of each nanoparticle attracts counter-ions from the solution, forming an electrical double layer. The thickness of this layer is described by the Debye length. In deionized water (low ionic strength), the Debye length is large, allowing for strong, long-range repulsion.
However, buffers like PBS contain a high concentration of salts (e.g., NaCl, KCl). These ions "shield" the surface charge of the nanoparticles, causing the electrical double layer to compress.[19][20] This dramatically reduces the Debye length and weakens the electrostatic repulsion.[21][22] As a result, the van der Waals attractive forces become dominant, leading to rapid aggregation.[19][20][23]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aggregation in high-salt buffers.
Solutions:
-
Enhance Steric Stabilization: The hexadecyl chain of HDMA already provides steric hindrance. You can further enhance this by incorporating a secondary, more hydrophilic steric stabilizer like a polyethylene glycol (PEG)-thiol or PEG-amine. This creates a denser, more robust protective layer.[24]
-
Reduce Buffer Ionic Strength: If your experiment allows, use a lower concentration of the buffer (e.g., 0.1x PBS). Determine the critical coagulation concentration (CCC) for your nanoparticles to understand their tolerance to salt.[25]
-
Optimize HDMA Surface Density: During synthesis, ensure the highest possible surface coverage of HDMA to maximize the existing steric barrier.
Problem 3: I am observing a gradual increase in the hydrodynamic diameter of my nanoparticles over several days of storage.
Q: My nanoparticle dispersion appears stable initially, but DLS measurements show the size is slowly increasing over time. What is causing this, and how can I improve long-term stability?
This phenomenon, often referred to as Ostwald ripening or slow aggregation, indicates a subtle instability in the formulation.
Potential Causes & Solutions:
-
Ligand Desorption:
-
Causality: The interaction between the HDMA and the nanoparticle surface is dynamic. Over time, some capping agent molecules may desorb, creating transient bare spots that can lead to particle fusion or aggregation.
-
Solution: Covalent attachment of the capping agent can provide a more permanent solution. For example, if your nanoparticle chemistry allows, using an amine-terminated ligand that can form a covalent bond (e.g., with carboxyl groups on the nanoparticle surface via EDC/NHS chemistry) can prevent desorption.[26]
-
-
Suboptimal Storage Conditions:
-
Causality: Storing nanoparticles as a dry powder often leads to irreversible aggregation.[8] High temperatures can increase the rate of particle collisions and desorption. High concentrations also increase the likelihood of aggregation.[8][27]
-
Solution: Store your nanoparticles as a dispersion in a low-ionic-strength buffer or solvent at a cool, stable temperature (e.g., 4°C).[8] Avoid freezing unless a suitable cryoprotectant is used, as ice crystal formation can force particles together. Store at a reasonably dilute concentration and re-concentrate if necessary before use.
-
-
Photochemical Degradation:
-
Causality: Some nanoparticle materials are sensitive to light, which can induce changes in their surface chemistry and lead to instability.
-
Solution: Store nanoparticle dispersions in amber vials or protect them from light to minimize photochemical effects.
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Assessing Nanoparticle Stability Against Salt-Induced Aggregation
This protocol allows you to determine the Critical Coagulation Concentration (CCC), a quantitative measure of your nanoparticles' stability in the presence of an electrolyte.
-
Prepare Stock Solutions:
-
Prepare a stock dispersion of your HDMA-capped nanoparticles at a known concentration (e.g., 1 mg/mL) in deionized water.
-
Prepare a high-concentration salt solution (e.g., 2 M NaCl) in deionized water.
-
-
Create a Salt Concentration Gradient:
-
In a 96-well plate or a series of cuvettes, add a fixed volume of your nanoparticle stock dispersion to each well/cuvette.
-
Add varying volumes of the salt stock solution and deionized water to each well to create a series of final salt concentrations (e.g., from 0 mM to 500 mM). Ensure the final volume and nanoparticle concentration are the same in all wells.
-
-
Incubate and Measure:
-
Allow the mixtures to incubate for a set period (e.g., 30 minutes) at room temperature.
-
Measure the hydrodynamic diameter and Polydispersity Index (PDI) of each sample using Dynamic Light Scattering (DLS).
-
Optionally, measure the UV-Vis absorbance spectrum for each sample. Aggregation of many nanoparticle types (e.g., gold, silver) causes a characteristic shift in the surface plasmon resonance peak.
-
-
Data Analysis:
-
Plot the average hydrodynamic diameter (Z-average) versus the salt concentration.
-
The CCC is the salt concentration at which a sharp increase in particle size is observed. A higher CCC indicates greater stability.
-
Protocol 2: Measuring Zeta Potential and Hydrodynamic Diameter via DLS
Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are essential techniques for characterizing the size and surface charge of your nanoparticles.[28][29]
-
Sample Preparation:
-
Dilute your nanoparticle stock to an appropriate concentration for your DLS instrument (typically in the range of 0.01 to 0.1 mg/mL) using the desired solvent or buffer (e.g., 10 mM NaCl or deionized water). Low ionic strength is preferred for accurate zeta potential measurements.
-
Filter the diluent using a 0.22 µm syringe filter to remove any dust or contaminants.
-
Ensure the sample is well-dispersed by gentle vortexing or brief sonication if necessary.
-
-
Instrument Setup:
-
Clean the measurement cuvette thoroughly according to the manufacturer's instructions. For zeta potential, use the specific folded capillary cells.
-
Set the correct parameters in the software, including the temperature (typically 25°C), solvent viscosity, and refractive index.
-
-
Measurement:
-
Equilibrate the sample in the instrument for at least 2 minutes to ensure thermal stability.[28]
-
For size measurement (DLS), perform at least three replicate measurements to ensure reproducibility. The key outputs are the Z-average diameter and the Polydispersity Index (PDI). A PDI < 0.2 is generally considered indicative of a monodisperse sample.
-
For charge measurement (ELS), the instrument applies an electric field and measures the velocity of the particles. The result is reported as the zeta potential in millivolts (mV). Again, perform multiple replicates.
-
-
Interpretation:
-
Size: A stable, monodisperse sample will show a consistent Z-average and a low PDI. An increase in these values indicates aggregation.
-
Zeta Potential: A value of > +30 mV for HDMA-capped particles indicates strong electrostatic stability. Values close to zero suggest high instability.
-
Section 4: Visual Guides & Diagrams
Stabilization Mechanisms of HDMA
Caption: Dual stabilization mechanisms of HDMA on nanoparticles (NPs).
Section 5: References
-
Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight. PubMed Central. --INVALID-LINK--
-
Influence of Ionic Strength, pH, and Cation Valence on Aggregation Kinetics of Titanium Dioxide Nanoparticles. ACS Publications. --INVALID-LINK--
-
Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. National Institutes of Health. --INVALID-LINK--
-
Influence of ionic strength, pH, and cation valence on aggregation kinetics of titanium dioxide nanoparticles. PubMed. --INVALID-LINK--
-
Impacts of Ionic Strength on Three-Dimensional Nanoparticle Aggregate Structure and Consequences for Environmental Transport and Deposition. ACS Publications. --INVALID-LINK--
-
Impact of capping agents on nanoparticle surface chemistry and bioactivity. Consensus. --INVALID-LINK--
-
Impacts of ionic strength on three-dimensional nanoparticle aggregate structure and consequences for environmental transport and deposition. PubMed. --INVALID-LINK--
-
Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. Frontiers. --INVALID-LINK--
-
Capping Agents Enable Well-Dispersed and Colloidally Stable Metallic Magnesium Nanoparticles. ACS Publications. --INVALID-LINK--
-
Troubleshooting aggregation in dioctadecyl sulfate-stabilized nanoparticles. Benchchem. --INVALID-LINK--
-
Lecture 07: Dynamic Light Scattering and Zeta Potential Analysis. YouTube. --INVALID-LINK--
-
Measuring the stability of nanoparticle suspensions. Malvern Panalytical. --INVALID-LINK--
-
How to Quantify Nanomaterial Stability with Dynamic Light Scattering. Patsnap Eureka. --INVALID-LINK--
-
Particle Size Distribution and Zeta Potential Based on Dynamic Light Scattering: Techniques to Characterize Stability and Surfac. The University of Texas at Dallas. --INVALID-LINK--
-
Nanoparticles stabilized by: a) electrostatic layer and b) steric... ResearchGate. --INVALID-LINK--
-
Nanoparticle Properties: Size, Zeta Potential and Structure. Wyatt Technology. --INVALID-LINK--
-
Concepts for the Stabilization of Metal Nanoparticles in Ionic Liquids. SciSpace. --INVALID-LINK--
-
The influence of ionic strength on the stability of nanoparticles... ResearchGate. --INVALID-LINK--
-
Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. MDPI. --INVALID-LINK--
-
How can the aggregation of nanoparticles be prevented?. Quora. --INVALID-LINK--
-
Electrostatic and steric repulsion model... ResearchGate. --INVALID-LINK--
-
What is the Difference Between Steric and Electrostatic Stabilization. Pediaa.Com. --INVALID-LINK--
-
How to prevent aggregation of nano-particles without using surfactants?. ResearchGate. --INVALID-LINK--
-
Facile fabrication of lipase to amine functionalized gold nanoparticles to enhance stability and activity. RSC Publishing. --INVALID-LINK--
-
Shape and Aggregation Control of Nanoparticles: Not Shaken, Not Stirred. Journal of the American Chemical Society. --INVALID-LINK--
-
Tips on preventing nanoparticle aggregation?. Reddit. --INVALID-LINK--
-
An Experimental and Modeling Study of Nanoparticle Formation and Growth from Dimethylamine and Nitric Acid. PubMed. --INVALID-LINK--
-
Technical Support Center: Enhancing the Stability of Undecylamine-Capped Nanoparticles. Benchchem. --INVALID-LINK--
-
Hexadecylamine capped silver and gold nanoparticles: Comparative study on formation and self-organization. ResearchGate. --INVALID-LINK--
-
What Does Nanoparticle Stability Mean?. National Institutes of Health. --INVALID-LINK--
-
pH-Dependent Phase Behavior and Stability of Cationic Lipid-mRNA Nanoparticles. ACS Publications. --INVALID-LINK--
-
Surface Modifications of Nanoparticles for Stability in Biological Fluids. National Institutes of Health. --INVALID-LINK--
-
Amine-Terminated Silver Nanoparticles Exhibit Potential for Selective Targeting of Triple-Negative Breast Cancer. MDPI. --INVALID-LINK--
-
Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. MDPI. --INVALID-LINK--
-
(PDF) Polyol mediated synthesis & characteritzation of Cu nanoparticles: Effect of 1-hexadecylamine as stabilizing agent. ResearchGate. --INVALID-LINK--
-
Influence of Size, Shape, and Surface Coating on the Stability of Aqueous Suspensions of CdSe Nanoparticles. Figshare. --INVALID-LINK--
-
pH effect on the synthesis of different size silver nanoparticles evaluated by DLS and their size-dependent antimicrobial activity. SciELO. --INVALID-LINK--
-
Polyol mediated synthesis & characterization of Cu nanoparticles: Effect of 1-hexadecylamine as stabilizing agent. ResearchGate. --INVALID-LINK--
-
Effect of mild to extreme pH, temperature, and ionic strength on the colloidal stability of differentially capped gold nanoparticles. ResearchGate. --INVALID-LINK--
-
Influence Mechanism of Nanoparticles on the Stability of Foam Liquid Films. MDPI. --INVALID-LINK--
-
Effect of pH on the Stability of Gold Nanoparticles and Their Application for Melamine Detection in Infant Formula. ResearchGate. --INVALID-LINK--
-
Hexadecyl Dimethylamine: A Cornerstone Chemical for Surfactant Synthesis and Industrial Performance. NINGBO INNO PHARMCHEM CO.,LTD.. --INVALID-LINK--
-
Synthesis of Silver Nanoparticles with Gemini Surfactants as Efficient Capping and Stabilizing Agents. MDPI. --INVALID-LINK--
-
Influence of the capping of biogenic silver nanoparticles on their toxicity and mechanism of action towards Sclerotinia sclerotiorum. National Institutes of Health. --INVALID-LINK--
-
Capping Agent-Dependent Toxicity and Antimicrobial Activity of Silver Nanoparticles: An In Vitro Study. Concerns about Potential Application in Dental Practice. National Institutes of Health. --INVALID-LINK--
References
- 1. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. differencebetween.com [differencebetween.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs | MDPI [mdpi.com]
- 12. scielo.br [scielo.br]
- 13. pH-Dependent Phase Behavior and Stability of Cationic Lipid-mRNA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Influence of ionic strength, pH, and cation valence on aggregation kinetics of titanium dioxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Impacts of ionic strength on three-dimensional nanoparticle aggregate structure and consequences for environmental transport and deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Facile fabrication of lipase to amine functionalized gold nanoparticles to enhance stability and activity - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06075K [pubs.rsc.org]
- 27. What Does Nanoparticle Stability Mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 28. How to Quantify Nanomaterial Stability with Dynamic Light Scattering [eureka.patsnap.com]
- 29. wyatt.com [wyatt.com]
Validation & Comparative
A Senior Application Scientist's Guide: Hexadecyldimethylamine vs. CTAB in Nanorod Synthesis
For researchers and professionals in nanotechnology and drug development, the synthesis of anisotropic nanoparticles like gold nanorods (AuNRs) is a foundational technique. The remarkable optical properties of AuNRs, governed by their aspect ratio, make them invaluable for applications ranging from biomedical imaging to photothermal therapy. The key to unlocking these applications lies in the precise control of nanorod dimensions during synthesis, a process critically dependent on the choice of surfactant.
For decades, Cetyltrimethylammonium Bromide (CTAB) has been the undisputed workhorse, the gold standard for directing anisotropic growth. However, its inherent cytotoxicity has driven a search for viable alternatives. Among the contenders is a different class of surfactants: tertiary amines, exemplified by Hexadecyldimethylamine (HDMA).
This guide provides an in-depth, objective comparison of the mechanisms, effectiveness, and practical considerations of using CTAB versus HDMA in nanorod synthesis. We will move beyond simple protocols to explore the causal chemistry that dictates success and failure in these complex systems.
The Role of the Surfactant: Architect of the Nanoscale
The seed-mediated synthesis of gold nanorods is the most prevalent and reliable method.[1] In this process, tiny gold "seed" particles are introduced into a "growth solution" containing gold salt, a mild reducing agent (like ascorbic acid), and a shape-directing surfactant. The surfactant is the most critical component for achieving a rod shape. It does so by selectively binding to specific crystallographic facets of the growing nanoparticle, inhibiting growth on these faces while allowing preferential, one-dimensional elongation on another. This delicate interplay of surface chemistry is where the profound differences between CTAB and HDMA come to light.
Cetyltrimethylammonium Bromide (CTAB): The Established Standard
CTAB, or more accurately Hexadecyltrimethylammonium Bromide, is a quaternary ammonium salt. Its widespread success is due to its predictable and highly effective mechanism for inducing anisotropic growth.
Mechanism of Action
The effectiveness of CTAB is not solely due to the molecule itself but to the intricate supramolecular structure it forms on the nanorod surface. The prevailing mechanism involves the formation of a rigid, tightly-packed bilayer around the gold nanorod.[2][3]
-
Bilayer Formation: The positively charged quaternary ammonium headgroups of the inner layer bind to the gold surface. A second, outer layer of CTAB molecules then assembles with the hydrophobic tails interdigitating, presenting the positively charged headgroups to the aqueous solution. This creates a stable, hydrophilic surface.
-
Facet-Specific Binding: This CTAB bilayer does not form uniformly. It is believed to bind more strongly to the longitudinal {110} and {100} facets of the growing gold crystal.
-
Role of Bromide and Silver: The bromide counter-ion is crucial. In the presence of silver nitrate (a common additive for aspect ratio control), a silver-bromide complex can form, which enhances the preferential binding to the side facets, effectively passivating them and forcing growth along the longitudinal {001} axis.[2]
This robust templating mechanism allows for the synthesis of highly monodisperse nanorods with aspect ratios that can be finely tuned by adjusting reactant concentrations, particularly silver nitrate.
The Double-Edged Sword: Performance vs. Toxicity
The primary advantage of CTAB is its reliability. The seed-mediated CTAB method consistently produces high-quality, single-crystal gold nanorods with excellent control over their dimensions.[1] However, this performance comes at a significant cost: cytotoxicity .
CTAB is highly toxic to biological systems.[4] Its cationic headgroup disrupts negatively charged cell membranes, leading to cell lysis. Furthermore, the dissociated CTA+ cation can inhibit essential cellular enzymes like ATP synthase.[3] This toxicity necessitates extensive post-synthesis purification and surface exchange procedures (e.g., with PEG-thiol) before any biomedical application can be considered, often leading to particle aggregation and reduced yield.[4]
This compound (HDMA): A Tertiary Amine Alternative
HDMA represents a different class of surfactant. As a tertiary amine, its headgroup is structurally distinct from CTAB's quaternary ammonium cation. This difference fundamentally alters its interaction with the nanocrystal surface and its role in the synthesis process.
Mechanism of Action
Direct, peer-reviewed comparisons of HDMA and CTAB for gold nanorod synthesis are not as extensively documented as the CTAB method itself. However, by synthesizing data from studies on amine-driven anisotropic growth of other nanocrystals (e.g., ZnO), we can construct a probable mechanistic framework.[5][6]
Unlike the rigid bilayer template of CTAB, the mechanism for amines is believed to be more dynamic:
-
Direct Adsorption & Surface Mobility: The lone pair of electrons on the nitrogen atom of the tertiary amine allows it to act as a ligand, directly coordinating to the gold surface. The strength of this adsorption and the mobility of the surfactant on the surface are key.[5]
-
No Pre-requisite for a Bilayer: Anisotropic growth can be achieved through a strongly adsorbed monolayer rather than a bilayer. The packing density of the hydrophobic alkyl chains can still create a passivating layer that directs growth.
-
Potential Dual Role: Tertiary amines can, under certain conditions, also act as mild reducing agents, potentially simplifying the chemical system by reducing the need for additional reagents.[7]
The structure of the amine (primary, secondary, or tertiary) dramatically influences its surface dynamics. Tertiary amines like HDMA lack the protons of primary or secondary amines, precluding the formation of hydrogen-bonding networks that can influence particle shape in other systems.[5] Their shape-directing ability relies more on direct coordination and steric hindrance from the packed alkyl chains.
Performance and Challenges
While amines are effective shape-directing agents for various nanomaterials, achieving the same level of precision and yield as the CTAB method for gold nanorods remains a significant challenge. The synthesis is often more sensitive to parameters like pH, as the protonation state of the tertiary amine headgroup can be altered, affecting its binding affinity.
Regarding toxicity, while HDMA is explored as an alternative, it is a misconception that all amine-based surfactants are benign. Studies on similar long-chain cationic surfactants, including primary amines like hexadecylamine, show they are also highly cytotoxic.[4][8] The long hydrophobic C16 tail, common to both HDMA and CTAB, is a primary driver of membrane disruption. Therefore, while the specific mechanism of toxicity may differ slightly, HDMA-coated nanorods would likely still require significant post-synthesis treatment for biomedical use.
Head-to-Head Comparison: HDMA vs. CTAB
| Feature | Cetyltrimethylammonium Bromide (CTAB) | This compound (HDMA) |
| Chemical Class | Quaternary Ammonium Cationic Surfactant | Tertiary Amine Cationic Surfactant |
| Headgroup | -N(CH₃)₃⁺ (Permanently Charged) | -N(CH₃)₂ (Protonatable) |
| Primary Mechanism | Forms a rigid, templating bilayer on the nanorod surface.[2] | Direct coordination to the gold surface; dynamic adsorption.[5] |
| Anisotropic Control | Highly effective and tunable, especially with Ag⁺ ions. | Theoretically possible, but less established and potentially more sensitive to pH. |
| Reproducibility | High; method is well-established and extensively documented.[1] | Lower; lacks standardized, high-yield protocols for AuNRs. |
| Cytotoxicity | High; disrupts cell membranes and inhibits enzymes.[3][4] | High; long alkyl chain is a major contributor to membrane disruption.[8] |
| Role in Synthesis | Primarily a structure-directing agent and stabilizer. | Can act as a structure-directing agent and potentially a mild reducing agent.[7] |
Visualizing the Mechanisms
To better understand the distinct ways these surfactants operate, we can visualize their molecular structures and their proposed interactions with the gold nanorod surface.
Experimental Protocols
Scientific integrity demands that protocols be reproducible and validated. The CTAB-based synthesis is a testament to this, having been refined over two decades.
Protocol 1: Standard Seed-Mediated Synthesis of AuNRs using CTAB
This protocol is adapted from the well-established methods pioneered by Nikoobakht and El-Sayed.[1]
A. Preparation of Gold Seed Solution (To be made fresh)
-
Causality: A strong reducing agent is needed to quickly form small, uniform seed crystals.
-
Add 250 µL of 10 mM HAuCl₄ to 10 mL of 0.1 M CTAB solution in a flask.
-
While stirring vigorously, inject 600 µL of freshly prepared, ice-cold 10 mM NaBH₄.
-
The solution color will change from yellow to brownish-yellow, indicating seed formation.
-
Cease stirring and age the seed solution at 30°C for 30 minutes before use. This allows for the decomposition of excess NaBH₄.
B. Preparation of Growth Solution and Nanorod Synthesis
-
Causality: A weak reducing agent (ascorbic acid) is used to ensure slow, controlled deposition of gold onto the seeds rather than new nucleation. Silver nitrate is the key controller of the aspect ratio.
-
In a 50 mL flask, gently mix 10 mL of 0.1 M CTAB, 400 µL of 4 mM AgNO₃, and 500 µL of 10 mM HAuCl₄. The solution should be a bright yellow-orange.
-
Add 80 µL of 0.1 M ascorbic acid. The solution will turn colorless as Au³⁺ is reduced to Au¹⁺.
-
Initiation of Growth: Swiftly inject 24 µL of the aged seed solution into the growth solution.
-
Do not stir. Allow the solution to rest undisturbed at 30°C for at least 4 hours for the nanorods to grow. The final color will range from reddish-brown to deep blue/purple depending on the aspect ratio.
Protocol 2: Generalized Approach for Amine-Mediated Synthesis
Important Note: A standardized, high-yield protocol for synthesizing gold nanorods specifically with HDMA is not well-established in the literature. The following is a generalized workflow based on amine-mediated syntheses that would require significant optimization.
-
Solubilization & Complexation: Dissolve the gold precursor (e.g., HAuCl₄) in an appropriate solvent containing a specific concentration of HDMA. The amine will coordinate with the gold salt.
-
Reduction: Introduce a reducing agent. The choice and concentration are critical and will depend on whether the amine itself is contributing to the reduction.
-
Controlled Growth: Maintain the reaction at a specific temperature to facilitate anisotropic growth. The pH of the solution will be a critical parameter to control, as it affects the protonation state and binding affinity of the HDMA.
-
Monitoring: Use UV-Vis spectroscopy to monitor the growth of the longitudinal surface plasmon resonance peak, which indicates nanorod formation.
-
Optimization: This process would require systematic variation of the Au:HDMA ratio, pH, temperature, and choice of reducing agent to achieve a desired aspect ratio.
Conclusion and Senior Scientist's Perspective
The choice between CTAB and HDMA is currently a choice between established reliability and exploratory research.
-
CTAB remains the superior choice for researchers who require high-yield, reproducible synthesis of gold nanorods with finely tuned aspect ratios. Its mechanism is well-understood, and the protocols are robust.[1][2] However, its high cytotoxicity is a non-negotiable drawback for biomedical applications, mandating rigorous and often problematic purification steps.[4]
-
HDMA and other tertiary amines represent a scientifically interesting but underdeveloped alternative. The potential for a different growth mechanism that might be tunable via parameters like pH is compelling.[5] However, there is a clear lack of established protocols for AuNR synthesis, and the assumption that it is a significantly less toxic alternative is likely flawed, as long-chain cationic surfactants, in general, exhibit high cytotoxicity.[8]
For professionals in drug development and clinical translation, the path forward involves two parallel strategies: continue to refine post-synthesis purification and surface modification techniques for CTAB-synthesized nanorods, and invest in fundamental research to discover and validate new, truly biocompatible shape-directing agents that can match CTAB's synthetic performance. The ideal surfactant—one that combines the synthetic elegance of CTAB with the biological inertness of polyethylene glycol—has yet to be discovered.
References
- 1. Seed-Mediated Synthesis of Gold Nanorods at Low Concentrations of CTAB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Georgia Southern Commons - GS4 Georgia Southern Student Scholars Symposium: Synthesis of Gold Nanorods Using C12EDMAB as a Less Toxic, Alternative Growth-Directing Agent [digitalcommons.georgiasouthern.edu]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anisotropic growth of ZnO nanoparticles driven by the structure of amine surfactants: the role of surface dynamics in nanocrystal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anisotropic growth of ZnO nanoparticles driven by the structure of amine surfactants: the role of surface dynamics in nanocrystal growth - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cytotoxicity of organic surface coating agents used for nanoparticles synthesis and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Validation of Hexadecyldimethylamine
In the demanding fields of pharmaceutical development and advanced materials science, the meticulous validation of raw materials is not merely a procedural step but the very foundation of quality, safety, and experimental reproducibility. Hexadecyldimethylamine (HDDA), a tertiary amine featuring a long alkyl chain, is a versatile compound utilized as a crucial intermediate in synthesizing quaternary ammonium salts, and as a stabilizer and coating agent in nanoparticle formulations.[1][2][3][4][5] The purity and structural integrity of HDDA are therefore critical, directly impacting the efficacy and safety of the end product. This guide presents a comprehensive, experience-driven methodology for the spectroscopic validation of HDDA, offering a comparative analysis of key analytical techniques and actionable insights for data interpretation.
The Imperative of Orthogonal Validation
Relying on a single analytical technique for compound validation is a precarious approach. A robust and scientifically sound validation strategy is built on the principle of orthogonality—the use of multiple, distinct analytical methods that rely on different chemical and physical principles to interrogate the same sample. This multi-faceted approach significantly reduces the probability of overlooking impurities or structural inconsistencies. For a molecule such as this compound, a synergistic combination of vibrational spectroscopy, nuclear magnetic resonance, and mass spectrometry provides a thorough and dependable validation workflow.[6]
Vibrational Spectroscopy: Your First Line of Defense with FTIR
Fourier-transform infrared (FTIR) spectroscopy is an invaluable tool for the initial assessment of HDDA. It is a rapid, non-destructive technique that provides a characteristic fingerprint of the functional groups present in the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy of this compound
-
Instrument Preparation: Begin by ensuring the ATR crystal is immaculate. This is typically achieved by cleaning it with a suitable solvent like isopropanol on a lint-free cloth, followed by acquiring a background spectrum. A clean background will be devoid of significant interfering peaks from atmospheric moisture and carbon dioxide.
-
Sample Application: A small quantity of the HDDA sample is placed directly onto the ATR crystal, ensuring complete and uniform coverage for a strong, representative signal.
-
Data Acquisition: The spectrum is then collected, typically over the mid-infrared range of 4000-400 cm⁻¹. Co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ is standard practice to achieve a good signal-to-noise ratio.
-
Data Processing: Post-acquisition, a baseline correction is applied. An ATR correction may also be necessary to compensate for the variation in the penetration depth of the evanescent wave with wavelength.
Interpreting the HDDA FTIR Spectrum
The FTIR spectrum of HDDA will exhibit several characteristic absorption bands that confirm its molecular structure.
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |
| 2950-2850 | C-H stretching (asymmetric and symmetric) | Confirms the presence of the long hexadecyl alkyl chain.[7] |
| 1470-1450 | C-H bending (scissoring) | Provides further evidence of the methylene groups within the alkyl chain.[7] |
| 1260-1000 | C-N stretching | Indicative of the tertiary amine functional group. |
| ~720 | C-H rocking | A characteristic band for long alkyl chains (-(CH₂)n- where n > 4). |
Comparative Analysis: HDDA vs. a Primary Amine
If we compare the FTIR spectrum of HDDA with that of a primary amine of similar chain length, such as hexadecylamine, a notable difference would be the presence of N-H stretching bands in the 3300-3500 cm⁻¹ region for the primary amine, which would be absent in the spectrum of the tertiary amine, HDDA.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy stands as the gold standard for the elucidation of molecular structure. It provides detailed information about the chemical environment of each atom within the HDDA molecule, making it indispensable for unambiguous structural confirmation and the assessment of purity.
Experimental Protocol: ¹H and ¹³C NMR of this compound
-
Sample Preparation: A small amount of the HDDA sample (typically 5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), within a standard 5 mm NMR tube. Complete dissolution is crucial for acquiring a high-quality spectrum.
-
Instrument Setup: The NMR tube is placed into the spectrometer, which is then tuned and shimmed to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.
-
¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. A sufficient number of scans are averaged to obtain a clear spectrum with a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The carbon-13 NMR spectrum is then acquired. As ¹³C has a low natural abundance, a greater number of scans and a longer relaxation delay are typically required to achieve adequate signal intensity.
-
Data Processing: The raw data is processed through Fourier transformation, phase correction, and baseline correction. The peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons, and both spectra are referenced to the residual solvent peak or an internal standard.
Decoding the NMR Data of HDDA
The NMR spectra of HDDA provide a detailed molecular fingerprint.
¹H NMR (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.20 | singlet | 6H | -N(CH ₃)₂ |
| ~2.25 | triplet | 2H | -N-CH ₂-CH₂- |
| ~1.45 | multiplet | 2H | -N-CH₂-CH ₂- |
| ~1.2-1.4 | multiplet | 26H | -(CH ₂)₁₃- |
| ~0.88 | triplet | 3H | -CH₂-CH ₃ |
Note: The shifting of peaks C1, C2, and C3 can indicate changes in polarity around the nitrogen atom.[10]
¹³C NMR (in CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~50-55 | -N-C H₂- |
| ~45 | -N(C H₃)₂ |
| ~32 | -C H₂-CH₂-CH₃ |
| ~29-30 | -(C H₂)n- (bulk methylene carbons) |
| ~22.7 | -CH₂-C H₂-CH₃ |
| ~14.1 | -C H₃ |
The precise chemical shifts and the integration values from the ¹H NMR are critical for confirming the proton ratios, while the ¹³C NMR provides a map of the carbon framework. The absence of extraneous peaks is a strong indicator of the sample's high purity.
Mass Spectrometry: Unambiguous Molecular Weight Verification
Mass spectrometry is a powerful tool for determining the molecular weight of a compound with high accuracy. It can also provide valuable structural information through the analysis of fragmentation patterns.
Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of HDDA is prepared in a suitable solvent such as methanol or acetonitrile. A small amount of acid, like formic acid, is often added to facilitate protonation.
-
Infusion: The sample solution is introduced into the ESI source of the mass spectrometer at a constant, low flow rate using a syringe pump.
-
Ionization: A high voltage is applied to the ESI needle, generating a fine spray of charged droplets. As the solvent evaporates, gas-phase ions of the analyte are formed.
-
Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Interpreting the HDDA Mass Spectrum
For HDDA, which has a molecular weight of 269.51 g/mol , the primary ion observed in positive ion mode ESI-MS will be the protonated molecule, [M+H]⁺, at an m/z of approximately 270.5.[11] High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds like HDDA, GC-MS is an excellent alternative. The gas chromatograph separates the components of a sample before they are introduced into the mass spectrometer. This provides an additional layer of separation and is particularly useful for identifying and quantifying volatile impurities.[12][13]
A Self-Validating Workflow for HDDA
The integration of these spectroscopic techniques creates a robust, self-validating system for the comprehensive analysis of this compound.
Caption: A comprehensive, multi-technique workflow for the spectroscopic validation of this compound.
Conclusion
The rigorous validation of a foundational chemical like this compound is a non-negotiable prerequisite for high-quality research and product development. By systematically employing an orthogonal suite of spectroscopic techniques—FTIR, NMR, and Mass Spectrometry—scientists and researchers can construct a detailed and trustworthy profile of the material's identity, structural integrity, and purity. This guide provides not only the procedural steps but also the underlying scientific rationale, empowering professionals to proceed with the utmost confidence in their starting materials and, by extension, the validity of their experimental outcomes.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. Hexadecyl Dimethylamine [whamine.com]
- 4. China Hexadecyl Dimethylamine, CAS No. 112-69-6, DMA16 factory and manufacturers | Kerui Chemicals [keruichemical.com]
- 5. nbinno.com [nbinno.com]
- 6. drexel.edu [drexel.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dimethylhexadecylamine | C18H39N | CID 16221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. h-brs.de [h-brs.de]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Amine Capping Agents in Nanoparticle Synthesis
For researchers and drug development professionals navigating the complexities of nanomaterials, the synthesis of nanoparticles with precisely controlled size, shape, and stability is paramount. The choice of capping agent is a critical determinant of these properties, acting as a surface ligand that governs nucleation, growth, and colloidal stability. Among the various classes of surfactants, primary, secondary, and tertiary amines have established themselves as exceptionally versatile and effective capping agents.
This guide provides an in-depth comparative analysis of different amine capping agents. Moving beyond a simple catalog of options, we will explore the mechanistic underpinnings of their function, compare their performance with supporting experimental data, and provide actionable protocols for their application. Our focus is on the causality behind experimental choices, empowering you to select the optimal capping agent for your specific application.
The Mechanism: How Amine Capping Agents Engineer Nanoparticles
At its core, an amine capping agent's function is to dynamically bind to the surface of a growing nanoparticle. This interaction is primarily driven by the coordination of the lone pair of electrons on the nitrogen atom to the metal atoms on the nanoparticle's surface.[1] This binding passivates the high-energy surface, preventing uncontrolled growth and aggregation.[2]
The efficacy of an amine capping agent is dictated by a delicate balance between its binding affinity and the steric hindrance provided by its alkyl chain(s).
-
Surface Binding: The amine headgroup anchors the molecule to the nanoparticle. The strength and nature of this bond influence growth kinetics.
-
Steric Stabilization: The hydrophobic alkyl chains extend into the solvent, creating a repulsive barrier that prevents nanoparticles from aggregating, a phenomenon known as steric hindrance.
This dual functionality allows for precise control over the final nanoparticle characteristics.
Caption: General mechanism of amine capping agents in nanoparticle synthesis.
Comparative Analysis of Amine Capping Agents
The selection of an amine capping agent is a multi-faceted decision. Key structural features—namely alkyl chain length and saturation—dramatically influence the outcome of the synthesis.
The Influence of Alkyl Chain Length in Primary Amines
The length of the alkyl chain is a primary lever for controlling nanoparticle size. Longer chains provide a more substantial steric barrier, which more effectively limits particle growth and prevents aggregation.
A study on Ni-NiO nanoparticles synthesized via an organometallic method systematically compared primary alkylamines of varying lengths. The results clearly demonstrate that as the alkyl chain length increases, the resulting nanoparticle size decreases.[3] This is attributed to the enhanced steric hindrance provided by longer chains, which more effectively passivates the nanoparticle surface against further growth.
| Capping Agent | Alkyl Chain Length | Average Nanoparticle Size (Ni-NiO) | Key Observation | Reference |
| Octylamine | C8 | ~20 nm | Larger particle size due to less effective steric hindrance. | [3] |
| Dodecylamine | C12 | (not specified) | Intermediate behavior. Often used for quantum dots.[1] | [1][3] |
| Tetradecylamine | C14 | (intermediate) | Resulted in the highest percentage of metallic Ni state. | [3] |
| Octadecylamine | C18 | ~8 nm | Smallest particle size due to superior steric stabilization. | [3] |
This trend is not limited to metal-oxide systems. In the phase transfer of gold nanoparticles, secondary amines with longer alkyl chains, such as dioctadecylamine, were found to provide the most effective and stable transfer from an aqueous to an organic phase.[4][5] This indicates that the long hydrocarbon chains create a highly hydrophobic surface, ensuring excellent dispersibility in nonpolar solvents.[4]
The Uniqueness of Unsaturation: Oleylamine vs. Saturated Amines
Oleylamine (C18, unsaturated) is one of the most versatile and widely used capping agents in nanoparticle synthesis.[2][6] Its utility stems from the presence of a cis-double bond in its alkyl chain, which introduces a "kink" or bend in its structure. This seemingly minor feature has profound consequences when compared to its saturated analogue, octadecylamine (C18, saturated).
The bend in the oleylamine chain disrupts the dense packing of ligands on the nanoparticle surface, which can be advantageous.[7] In the synthesis of gold nanoparticles, using oleylamine resulted in particles around 12 nm, whereas using the saturated octadecylamine produced much larger particles of approximately 100 nm.[8] This highlights the superior stabilizing role of the C=C double bond.[8]
Furthermore, the alkene group in oleylamine offers a second coordination site, in addition to the amine headgroup. This dual functionality allows oleylamine to selectively bind to different crystal facets, enabling exquisite shape control.[9] For instance, in the synthesis of copper nanoparticles, the amine group can stabilize (111) facets while the alkene group stabilizes (100) facets, allowing for the selective formation of octahedral or cubic nanoparticles simply by tuning reaction conditions.[9]
Caption: Comparison of saturated vs. unsaturated amine capping agents.
Amino Acids: A Green Alternative
Amino acids represent a distinct class of capping agents that offer significant advantages in biocompatibility and green chemistry.[10][11] Possessing both an amine (-NH2) and a carboxylic acid (-COOH) group, they can act as both reducing and capping agents, particularly in aqueous synthesis routes.[12]
The choice of amino acid can significantly impact the final nanoparticle properties. For example, in one study comparing 20 different amino acids for gold nanoparticle synthesis, histidine was found to be the most effective reducing and capping agent.[11] The synthesis of silver nanoparticles has been successfully demonstrated using glycine, where the concentration of glycine was used to control the particle morphology.[12]
While often leading to broader size distributions compared to syntheses in organic solvents with long-chain amines, the use of amino acids is highly valuable for biomedical applications where toxicity is a primary concern.
Experimental Protocols
To translate theory into practice, we provide two representative protocols. These are intended as validated starting points, which should be optimized for your specific materials and desired outcomes.
Protocol 1: Synthesis of Ni-NiO Nanoparticles with Varying Chain-Length Amines
(Adapted from experimental descriptions for evaluating chain length effects[3])
Objective: To synthesize Ni-NiO nanoparticles and demonstrate the effect of primary amine chain length (e.g., octylamine vs. octadecylamine) on particle size.
Methodology:
-
Preparation: In a three-neck flask equipped with a condenser and thermocouple, combine the nickel precursor (e.g., nickel acetylacetonate) and the chosen primary alkylamine (e.g., octylamine or octadecylamine) in a 1:10 metal:stabilizer molar ratio.
-
Inert Atmosphere: Flush the system with an inert gas (Argon or Nitrogen) for 30 minutes to remove oxygen.
-
Heating: Under magnetic stirring, heat the mixture to the desired reaction temperature (typically between 150-250°C) and hold for 1-2 hours. The solution color will change, indicating nanoparticle formation.
-
Cooling & Precipitation: Cool the reaction mixture to room temperature. Add a polar solvent like ethanol or acetone to precipitate the nanoparticles.
-
Purification: Centrifuge the mixture to collect the nanoparticles. Discard the supernatant and re-disperse the nanoparticle pellet in a nonpolar solvent like hexane or toluene. Repeat this washing step 2-3 times to remove excess amine and unreacted precursors.
-
Characterization: Characterize the final product using Transmission Electron Microscopy (TEM) for size and morphology, and X-ray Diffraction (XRD) for crystal structure.
Caption: Workflow for Ni-NiO nanoparticle synthesis.
Protocol 2: Green Synthesis of Silver Nanoparticles using Glycine
(Adapted from Oriental Journal of Chemistry[12])
Objective: To synthesize silver nanoparticles (AgNPs) in an aqueous medium using the amino acid glycine as a capping agent.
Methodology:
-
Solution Prep: Prepare a 50 mM aqueous solution of glycine. In a separate flask, prepare a 1 mM aqueous solution of silver nitrate (AgNO3). In a third flask, prepare a fresh, ice-cooled 4 mM solution of sodium borohydride (NaBH4).
-
Reaction Setup: Place 20 mL of the 50 mM glycine solution in a conical flask and stir continuously at room temperature.
-
Reduction: Add 10 mL of the ice-cooled 4 mM NaBH4 solution dropwise to the stirring glycine solution.
-
NP Formation: Immediately following the NaBH4 addition, add 10 mL of the 1 mM AgNO3 solution dropwise. A color change (typically to yellow or brown) indicates the formation of AgNPs.
-
Aging: Continue stirring the solution for a set period (e.g., 4 hours) to allow the reaction to complete and stabilize.
-
Characterization: Characterize the resulting colloidal solution using UV-Vis Spectroscopy to identify the surface plasmon resonance (SPR) peak characteristic of AgNPs (typically 400-430 nm). Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and size distribution.
Trustworthiness and Final Considerations
-
Purity is Critical: The purity of the amine capping agent is essential for reproducible results. Commercial sources of agents like oleylamine can contain impurities that significantly alter synthesis outcomes.[2] Always use high-purity reagents.
-
Timing of Addition: The stage at which the capping agent is introduced (before, during, or after precursor reduction) can affect the final nanoparticle properties, including size distribution and crystallinity.[13] For most thermal decomposition methods, the agent is present from the start.
-
Dynamic Surface: Remember that the binding of amine capping agents is often a dynamic equilibrium. The ligands can desorb and re-adsorb, and this process is influenced by temperature, solvent, and the concentration of free ligands in the solution.
By understanding the fundamental principles that govern the function of amine capping agents and by systematically evaluating variables such as chain length and saturation, researchers can move from trial-and-error to rational design in the synthesis of high-quality nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Effect of Alkyl Chain Length of Amines on the Micro-structural and Magnetic Properties of Stabilized Ni-NiO Nanoparticles | CoLab [colab.ws]
- 4. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Versatile role of oleylamine in the controlled synthesis of copper nanoparticles with diverse morphologies - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. α-Amino Acids as Reducing and Capping Agents in Gold Nanoparticles Synthesis Using the Turkevich Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 12. Synthesis of Amino Acid Capped Silver Nanoparticles, Characterization, and Biological Application – Oriental Journal of Chemistry [orientjchem.org]
- 13. The Stage Dependent Effect of Capping Agent Introduction in the Synthesis of Magnetite Nanoparticles [nanochemres.org]
Performance Evaluation of Hexadecyldimethylamine versus Quaternary Cationic Surfactants: A Technical Guide
This guide provides a comprehensive performance evaluation of Hexadecyldimethylamine (HDDMA) in comparison to other widely used cationic surfactants: Cetyltrimethylammonium bromide (CTAB), Benzalkonium chloride (BKC), and Didodecyldimethylammonium bromide (DDAB). Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental physicochemical properties, application-specific performance, and the critical experimental methodologies required for their assessment.
Introduction: The Landscape of Cationic Surfactants
Cationic surfactants are amphiphilic molecules characterized by a positively charged hydrophilic headgroup. This charge dictates their interaction with negatively charged surfaces, such as cell membranes, making them potent antimicrobial agents and effective components in drug delivery systems for nucleic acids and other anionic active pharmaceutical ingredients (APIs). However, this same charge is often linked to higher cytotoxicity compared to other surfactant classes.[1]
This guide will explore the causality behind the performance differences stemming from these structural variations, from fundamental surface activity to biological efficacy and toxicity.
Comparative Analysis of Physicochemical Properties
The fundamental structure and properties of a surfactant molecule are the primary determinants of its performance. HDDMA's identity as a tertiary amine makes a direct comparison with permanently charged quaternary amines nuanced. In its base form, HDDMA is a water-insoluble liquid or low-melting-point solid, primarily serving as a chemical intermediate for the synthesis of other surfactants like quaternary ammonium compounds and amine oxides.[7][8][9][10] Its function as a surfactant is only realized upon protonation in an acidic aqueous environment, forming the hexadecyldimethylammonium cation.
| Property | This compound (HDDMA) | Cetyltrimethylammonium Bromide (CTAB) | Benzalkonium Chloride (BKC) | Didodecyldimethylammonium Bromide (DDAB) |
| Structure | ||||
| IUPAC Name | N,N-dimethylhexadecan-1-amine[8] | N,N,N-Trimethylhexadecan-1-aminium bromide[11] | Alkyl(C8-C18)benzyldimethylammonium chloride[3] | N-dodecyl-N,N-dimethyl-dodecan-1-aminium bromide |
| Headgroup Type | Tertiary Amine (pH-dependent cation) | Quaternary Ammonium (Permanent cation) | Quaternary Ammonium (Permanent cation) | Quaternary Ammonium (Permanent cation) |
| Alkyl Chain(s) | 1 x C16 | 1 x C16 | 1 x C8-C18 mixture | 2 x C12 |
| Molecular Wt. | 269.51 g/mol [10] | 364.45 g/mol [11] | Variable (e.g., ~340.0 for C12)[12] | 462.63 g/mol [13] |
| Solubility | Insoluble in water; Soluble in alcohol[10] | Soluble in water | Soluble in water and ethanol[3] | Soluble in hot and cold water[13] |
| Appearance | Clear to yellow liquid/solid[7][14] | White powder[11] | Colorless to pale yellow liquid[3] | White crystalline powder[13] |
Expertise & Experience: The most striking difference is the headgroup. The permanent positive charge of CTAB, BKC, and DDAB ensures consistent performance across a wide pH range. HDDMA's pH-dependent charge means it will behave as a non-ionic, water-insoluble amine at neutral or high pH, losing its cationic surfactant properties. This can be a design advantage for stimuli-responsive systems (e.g., drug release in acidic tumor microenvironments) but a significant drawback for applications requiring stable cationic character at physiological pH (~7.4). Furthermore, the double-chain structure of DDAB significantly impacts its packing parameter, favoring the formation of bilayer structures like vesicles or lamellar phases at concentrations above its CMC, unlike single-chain surfactants which typically form spherical or rod-like micelles.
Core Surfactant Performance Metrics
Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers begin to self-assemble into aggregates (micelles). It is a fundamental measure of surfactant efficiency; a lower CMC indicates that less surfactant is needed to saturate interfaces and form micelles, which is often desirable for cost and toxicity reduction.
| Surfactant | Typical CMC in Water (25°C) | Comments |
| HDDMA (protonated) | Not available | As a water-insoluble base, HDDMA does not have a standard CMC. Its protonated form would have a CMC, but this value is not readily found in the literature, likely due to its primary use as an intermediate. The CMC is expected to be pH-dependent.[6][15] |
| CTAB | 0.9 - 1.0 mM[16][17] | A well-characterized, standard cationic surfactant. |
| BKC | ~4.4 mM (for C12 homologue) | Value can vary significantly due to the mixture of alkyl chain lengths. |
| DDAB | 0.05 - 0.15 mM[14] | The two hydrophobic chains significantly increase its hydrophobicity, leading to a much lower CMC compared to single-chain counterparts. |
Causality Behind Experimental Choices: The CMC is a critical parameter because many surfactant properties, like surface tension and solubilization capacity, change dramatically at this concentration.[17] Determining the CMC is the first step in characterizing any surfactant. The significantly lower CMC of DDAB is a direct consequence of its twin alkyl chains, which greatly increases the entropic penalty of dissolving individual monomers in water, thus favoring aggregation at a much lower concentration.
Surface Tension Reduction
Effective surfactants significantly lower the surface tension of a solvent. The surface tension at the CMC (γCMC) is a measure of a surfactant's effectiveness.
-
CTAB: Typically reduces the surface tension of water from ~72 mN/m to 36-39 mN/m at its CMC.
-
BKC: Reduces surface tension to approximately 35 mN/m .
-
DDAB: Reduces surface tension to approximately 34-36 mN/m .
Expertise & Experience: All three quaternary ammonium surfactants are highly effective at reducing water's surface tension. The structural differences among them (headgroup size, single vs. double chain) lead to minor variations in γCMC. The key takeaway is that once protonated, HDDMA would be expected to show comparable surface activity to CTAB due to its identical C16 alkyl chain, which is the primary driver for adsorption at the air-water interface.
Application-Specific Performance Evaluation
Antimicrobial Activity
The cationic charge is key to the antimicrobial mechanism, which involves interaction with and disruption of the negatively charged bacterial cell membrane.
| Surfactant | Antimicrobial Activity Profile |
| HDDMA | Expected to show activity at acidic pH where its headgroup is protonated. Has reported antifungal activity.[8] As a tertiary amine, its derivatives are used in fungicides.[9] |
| CTAB | Broad-spectrum activity against bacteria and fungi.[18] Mechanism involves inducing oxidative stress (superoxide generation) in bacterial cells.[19][20] CTAB-stabilized nanoparticles show enhanced bactericidal effects.[21] |
| BKC | Widely used as a biocide and disinfectant in household and pharmaceutical products. Effective against bacteria, fungi, and enveloped viruses.[7][12] |
| DDAB | Potent antimicrobial agent. Its double-chain structure can enhance its interaction with lipid bilayers of cell membranes. |
Trustworthiness: The antimicrobial efficacy of cationic surfactants generally increases with the length of the alkyl chain up to a "cutoff point," typically around C14-C16, after which increased hydrophobicity can hinder bioavailability. All surfactants discussed here possess optimal chain lengths (C16 for HDDMA/CTAB, C12-C18 for BKC, 2x C12 for DDAB) for potent antimicrobial action.
Cytotoxicity
Cytotoxicity is a major limiting factor for the use of cationic surfactants in drug development. The same membrane-disrupting mechanism responsible for their antimicrobial activity also makes them toxic to mammalian cells.
| Surfactant | Cytotoxicity Profile |
| HDDMA | Considered toxic upon ingestion, inhalation, or skin absorption.[7][14] Specific comparative data (e.g., IC50 values) is scarce. |
| CTAB | Known to be highly cytotoxic and an irritant. Induces cell death and inflammatory responses.[22] Its use in formulations intended for internal administration is limited. |
| BKC | A known skin and severe eye irritant. Classified as a respiratory, gastrointestinal, and neurotoxicant in concentrated forms.[3] |
| DDAB | Also exhibits cytotoxicity, but its unique structure has been leveraged in specific applications, such as enhancing the uptake and efficacy of nanocarriers in glioblastoma cells.[23] |
Expertise & Experience: The general rule of thumb for surfactant toxicity is: Cationic > Anionic > Zwitterionic > Non-ionic .[1] While all four are expected to be cytotoxic, the formulation context is critical. For example, when used as a surface coating on nanoparticles, the overall toxicity profile can be modulated. DDAB's use in cancer therapy research highlights a strategy where its inherent cytotoxicity is repurposed as a synergistic therapeutic effect.[23] For any in-vivo application, a thorough dose-response cytotoxicity study is non-negotiable.
Experimental Protocols & Methodologies
To ensure reproducible and reliable comparative data, standardized protocols must be employed. The following sections detail the methodologies for key performance assessments.
Determination of Critical Micelle Concentration (CMC) by Conductometry
Principle: This method is suitable for ionic surfactants. Below the CMC, conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, monomers aggregate into micelles. While the micelles themselves are charged, their mobility is much lower than that of the individual monomers, and they bind counter-ions. This leads to a distinct change (a decrease) in the slope of the conductivity vs. concentration plot. The intersection of the two linear portions indicates the CMC.[24][25][26]
Step-by-Step Protocol:
-
Preparation of Stock Solution: Accurately prepare a concentrated stock solution of the surfactant in deionized water (e.g., 20 mM CTAB). For HDDMA, this would require preparing the solution in an acidic buffer (e.g., pH 4) to ensure protonation, and using the corresponding salt (e.g., HDDMA-HCl) for accurate weighing.
-
Initial Measurement: Place a known volume of deionized water (or the acidic buffer for HDDMA) into a jacketed beaker maintained at a constant temperature (e.g., 25°C) with a magnetic stirrer. Immerse the conductivity probe and record the initial conductivity.
-
Titration: Using a precision microliter syringe or burette, perform successive additions of the concentrated surfactant stock solution into the beaker.
-
Equilibration and Measurement: After each addition, allow the solution to stir for 2-3 minutes to ensure homogeneity and temperature equilibrium, then record the conductivity.
-
Data Plotting: Plot the measured specific conductivity (κ) as a function of the surfactant concentration (C).
-
CMC Determination: Identify the two linear regions in the plot (below and above the CMC). Perform a linear regression on both segments. The concentration at which these two lines intersect is the CMC.[27]
Data Validation Diagram:
Caption: Workflow for CMC determination by conductometry.
Measurement of Surface Tension by Wilhelmy Plate Method
Principle: A thin platinum plate is suspended from a microbalance and brought into contact with the liquid surface. The force exerted on the plate by the liquid's surface tension is measured. For a fully wetted plate (contact angle = 0°), the surface tension (γ) is directly proportional to the measured force (F) and inversely proportional to the wetted perimeter (L) of the plate (γ = F/L).[22][28][29]
Step-by-Step Protocol:
-
Instrument and Probe Preparation: Clean the platinum Wilhelmy plate thoroughly by rinsing with a high-purity solvent (e.g., ethanol) and then heating it to red-hot in a flame to burn off any organic residues. Ensure the tensiometer is calibrated.
-
Sample Preparation: Prepare a series of surfactant solutions of known concentrations, bracketing the expected CMC. Place the first sample (lowest concentration) in a clean, temperature-controlled vessel.
-
Measurement: a. Hang the clean plate from the balance hook. b. Raise the sample vessel until the liquid surface is just below the plate. c. Initiate the automated measurement. The instrument will slowly raise the vessel, detect the exact point of contact, immerse the plate to a defined depth, and then withdraw it to the zero-immersion depth to ensure a stable meniscus. d. The force is recorded once the reading stabilizes. The software calculates the surface tension.
-
Data Collection: Repeat the measurement for each concentration, moving from lowest to highest to minimize cross-contamination.
-
Data Plotting: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The point at which the surface tension plateaus corresponds to the CMC. The value of the surface tension in this plateau region is the γCMC.[25]
Data Validation Diagram:
References
- 1. What is Surface Tension?:Kyowa Interface Science [face-kyowa.co.jp]
- 2. youtube.com [youtube.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. protocols.io [protocols.io]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. pH-Regulated surface property and pH-reversible micelle transition of a tertiary amine-based gemini surfactant in aqueous solution - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. This compound | 112-69-6 [chemicalbook.com]
- 8. Dimethylhexadecylamine | C18H39N | CID 16221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. China Hexadecyl Dimethylamine, CAS No. 112-69-6, DMA16 factory and manufacturers | Kerui Chemicals [keruichemical.com]
- 10. nbinno.com [nbinno.com]
- 11. Cetrimonium bromide - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. lookchem.com [lookchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Antimicrobial cationic surfactant, cetyltrimethylammonium bromide, induces superoxide stress in Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Nanoparticle surface stabilizing agents influence antibacterial action - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biolinscientific.com [biolinscientific.com]
- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 24. scribd.com [scribd.com]
- 25. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 26. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]
- 29. Wilhelmy plate - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Characterization of Nanoparticles Synthesized with Hexadecyldimethylamine (HDMA) using Transmission Electron Microscopy (TEM)
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of nanotechnology, the precise control over the synthesis of nanoparticles is paramount to harnessing their unique properties for applications ranging from targeted drug delivery to catalysis. The choice of capping agent is a critical determinant of the final nanoparticle size, shape, and stability. Among these, Hexadecyldimethylamine (HDMA) has emerged as a significant player. This guide provides an in-depth, comparative analysis of nanoparticles synthesized using HDMA and their characterization by Transmission Electron Microscopy (TEM), offering a valuable resource for researchers in the field.
The Role of this compound (HDMA) in Nanoparticle Synthesis
This compound (HDMA) is a tertiary amine that functions as a capping agent and shape-directing agent in the synthesis of various nanoparticles.[1][2] Its amphiphilic nature, consisting of a polar head group and a non-polar hydrocarbon tail, allows it to stabilize nanoparticles in solution, preventing their aggregation and controlling their growth.[3][4] The lone pair of electrons on the nitrogen atom of the amine group coordinates with the surface of the metal nanoparticles, forming a protective layer.
The concentration of HDMA plays a crucial role in determining the final size and morphology of the nanoparticles. A higher concentration of HDMA can lead to the formation of smaller, more uniform nanoparticles by providing better surface coverage and preventing Oswald ripening, a process where larger particles grow at the expense of smaller ones.[5]
Comparison with Alternative Capping Agents
While HDMA is effective, a variety of other capping agents are also commonly employed in nanoparticle synthesis, each imparting distinct properties to the resulting nanoparticles. The choice of capping agent can significantly influence the nanoparticle's characteristics and suitability for specific applications.[6]
| Capping Agent | Typical Nanoparticle Characteristics | Advantages | Disadvantages |
| This compound (HDMA) | Small, uniform, spherical nanoparticles with good stability.[1][2] | Excellent control over size and monodispersity. | Can be difficult to remove from the nanoparticle surface. |
| Citrate | Negatively charged, hydrophilic nanoparticles. | Biocompatible, easily displaced for further functionalization. | Provides moderate stability, can lead to larger size distributions. |
| Oleylamine | Hydrophobic nanoparticles, often used for synthesis in organic solvents. | Good control over shape, especially for anisotropic structures.[7] | Can be oxidized, altering nanoparticle surface chemistry.[7] |
| Polyvinylpyrrolidone (PVP) | Highly stable, water-soluble nanoparticles. | Excellent steric stabilizer, biocompatible. | Can form a thick polymer layer, potentially interfering with some applications. |
| Bovine Serum Albumin (BSA) | Biocompatible nanoparticles with enhanced bioavailability for cellular uptake.[4] | Excellent stabilizing and size-controlling properties.[4] | Can lead to larger nanoparticle sizes and some agglomeration.[8] |
Principles and Workflow of TEM for Nanoparticle Characterization
Transmission Electron Microscopy (TEM) is an indispensable tool for the characterization of nanoparticles, providing direct visualization of their size, shape, and internal structure with high resolution.[9] The technique involves transmitting a beam of electrons through an ultrathin specimen, with the resulting image providing a wealth of information.[10] Advanced TEM techniques, such as High-Resolution TEM (HRTEM) and Selected Area Electron Diffraction (SAED), can provide further insights into the crystallinity and atomic lattice of the nanoparticles.[11]
Experimental Workflow for TEM Characterization
The following diagram and protocols outline a typical workflow for the characterization of HDMA-synthesized nanoparticles using TEM.
Caption: Experimental workflow for TEM characterization of nanoparticles.
Experimental Protocols
Protocol 1: Sample Preparation for TEM
-
Dilution: Dilute the nanoparticle suspension in a suitable solvent (e.g., ethanol or methanol) to an optimal concentration. This is crucial to avoid excessive particle aggregation on the TEM grid.[12]
-
Dispersion: Sonicate the diluted suspension for approximately 30 minutes to ensure the nanoparticles are well-dispersed and to break up any loose agglomerates.[12]
-
Deposition: Carefully place a single drop of the dispersed nanoparticle solution onto a carbon-coated copper TEM grid.[12][13]
-
Drying: Allow the solvent to evaporate completely at room temperature. The grid is now ready for TEM analysis.[12]
Protocol 2: TEM Imaging and Data Analysis
-
Image Acquisition: Obtain TEM images at various magnifications to observe the overall distribution and individual particle morphology.
-
Size and Shape Analysis: Utilize image analysis software, such as ImageJ, to measure the diameters of a statistically significant number of nanoparticles (typically >100) from the TEM micrographs.[14][15][16]
-
Size Distribution: Generate a histogram from the measured diameters to visualize the size distribution of the nanoparticles.[17]
-
Crystallinity Analysis (Optional): Acquire a Selected Area Electron Diffraction (SAED) pattern to determine the crystalline nature of the nanoparticles.
Comparative Analysis and Discussion
Interpreting TEM Data
A key advantage of using HDMA as a capping agent is the ability to synthesize highly monodisperse nanoparticles. TEM images of HDMA-capped nanoparticles typically show well-separated, spherical particles with a narrow size distribution.[18] The HDMA capping layer itself is generally not visible in standard TEM imaging due to its low electron density.
Comparison with Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is another common technique for determining the size distribution of nanoparticles in a colloidal suspension.[19] However, it is important to understand the fundamental differences between TEM and DLS to correctly interpret the data.
| Feature | Transmission Electron Microscopy (TEM) | Dynamic Light Scattering (DLS) |
| Principle | Direct imaging of nanoparticles using an electron beam.[19] | Measures fluctuations in scattered light due to Brownian motion.[20] |
| Information Obtained | Provides direct measurement of the core size, shape, and morphology of individual nanoparticles.[9][19] | Measures the hydrodynamic diameter, which includes the core, capping layer, and solvent shell.[20][21] |
| Sample Preparation | Requires drying of the sample on a grid, which can potentially introduce artifacts.[19][22] | Minimal sample preparation, measures nanoparticles in their native solution state.[20] |
| Advantages | High resolution, provides morphological information, can analyze individual particles.[19] | Fast, non-invasive, provides a statistically robust average size from a large population of particles.[20][23] |
| Limitations | Analysis of a limited number of particles may not be representative of the entire sample, potential for artifacts from sample preparation.[19][22] | Sensitive to the presence of aggregates, assumes spherical particles, may not accurately resolve multimodal distributions.[19] |
It is common for DLS to report a larger average particle size compared to TEM for the same sample.[23][24] This is because DLS measures the hydrodynamic diameter, which includes the HDMA capping layer and a layer of solvent molecules associated with the nanoparticle, while TEM measures the actual size of the nanoparticle core.[21] For a comprehensive characterization, it is often beneficial to use both techniques in a complementary manner.[20]
Troubleshooting Common TEM Issues
Several challenges can arise during the TEM characterization of nanoparticles. Understanding and addressing these issues is crucial for obtaining high-quality, reliable data.
-
Particle Aggregation: This can be caused by improper sample dilution or dispersion. Optimizing the nanoparticle concentration and ensuring thorough sonication can help mitigate this issue.[12]
-
Poor Contrast: Insufficient contrast between the nanoparticles and the carbon support film can make imaging difficult. Using a thinner carbon film or a different type of grid can improve contrast.
-
Sample Drift: Movement of the sample during imaging can result in blurred images. Ensuring the TEM grid is properly secured in the sample holder and allowing the stage to stabilize can minimize drift.
-
Contamination: Artifacts from the synthesis or sample preparation process can obscure the nanoparticles. Rinsing the grid with a suitable solvent before drying can sometimes help remove contaminants.[13][25] Crystalline ice contamination can also be a significant issue in cryo-TEM.[26]
Conclusion
The use of this compound as a capping agent offers excellent control over the synthesis of uniform, monodisperse nanoparticles. Transmission Electron Microscopy provides an unparalleled level of detail for the characterization of these nanomaterials, enabling researchers to directly visualize their size, shape, and distribution. By understanding the principles of both HDMA-mediated synthesis and TEM analysis, and by employing complementary techniques such as DLS, researchers can gain a comprehensive understanding of their nanoparticle systems. This knowledge is essential for the rational design and development of novel nanomaterials for a wide range of applications in research, medicine, and industry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. d-nb.info [d-nb.info]
- 5. Hexadecylamine capped silver and gold nanoparticles: Comparative study on formation and self-organization - eprints@NML [eprints.nmlindia.org]
- 6. uijir.com [uijir.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 9. delongamerica.com [delongamerica.com]
- 10. How To Prepare Of Samples For Nanoparticle Transmission Electron Microscopy (TEM) [satnanomaterial.com]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 12. researchgate.net [researchgate.net]
- 13. microscopyinnovations.com [microscopyinnovations.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. appropedia.org [appropedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Nanoparticle Sizing: Dynamic Light Scattering (DLS) vs TEM Correlation [eureka.patsnap.com]
- 20. updates.reinste.com [updates.reinste.com]
- 21. delongamerica.com [delongamerica.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. microscopyinnovations.com [microscopyinnovations.com]
- 26. A Guide to Understanding & Overcoming TEM Imaging Challenges | NIS [nanoimagingservices.com]
A Researcher's Guide to Confirming Hexadecyldimethylamine (HDMA) on Nanoparticle Surfaces
In the rapidly advancing field of drug delivery and nanomedicine, the precise surface functionalization of nanoparticles is paramount. For researchers working with lipid nanoparticles (LNPs) and other systems for nucleic acid delivery, confirming the presence and understanding the surface configuration of cationic lipids like Hexadecyldimethylamine (HDMA) is a critical step. This guide provides a comprehensive comparison of analytical techniques to rigorously confirm and characterize HDMA on nanoparticle surfaces, ensuring the integrity and efficacy of your formulation.
The challenge in characterizing surface-bound molecules lies in distinguishing them from the bulk material and quantifying what is often a minute fraction of the total mass.[1][2] This guide is structured to walk you through the most effective direct and indirect methods, detailing their principles, comparative strengths, and limitations, and providing actionable experimental protocols.
Choosing Your Analytical Strategy: A Workflow
The selection of an appropriate analytical technique depends on the specific question you are asking. Are you looking for simple confirmation, detailed chemical state information, or precise quantification? The following workflow illustrates a logical approach to technique selection.
Caption: A decision-making workflow for selecting the appropriate analytical technique.
Indirect Confirmation: Zeta Potential
Before employing more complex surface-specific techniques, a simple measurement of the nanoparticle's zeta potential can provide strong indirect evidence of HDMA's presence. Since HDMA is a cationic lipid, its successful incorporation onto the nanoparticle surface will impart a positive charge.
-
Principle: Zeta potential measures the magnitude of the electrostatic potential at the electrical double layer surrounding a nanoparticle in solution.[3] This charge dictates the particle's stability in suspension and its interaction with biological membranes.[4][5]
-
Why it's useful: It is a rapid, accessible, and low-cost technique that provides a foundational piece of evidence. A strongly positive zeta potential (e.g., > +20 mV) in a neutral pH buffer is a good indicator of successful cationic lipid functionalization.[3][5]
-
Limitations: Zeta potential is an ensemble measurement and does not provide direct chemical information.[4][6] It confirms a net positive charge but cannot definitively identify HDMA as the source. Other components or contaminants could also contribute to the surface charge.
Spectroscopic Techniques for Surface Analysis
Spectroscopic methods provide direct chemical information by probing the interactions of energy with the molecules on the nanoparticle surface.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a widely used technique to identify functional groups present in a sample.[7] For HDMA, we are particularly interested in the vibrations associated with its long alkyl chain and its tertiary amine headgroup.
-
Principle: FTIR measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to the material's functional groups.[8][9]
-
Experimental Approach: Attenuated Total Reflectance (ATR-FTIR) is often the preferred method for nanoparticle analysis as it is highly surface-sensitive and requires minimal sample preparation.[10][11]
-
Expected Signatures for HDMA:
-
~2850-2960 cm⁻¹: Strong, sharp peaks corresponding to the symmetric and asymmetric C-H stretching of the hexadecyl (C16) alkyl chain.
-
~1465 cm⁻¹: C-H bending (scissoring) vibrations.
-
~1000-1250 cm⁻¹: C-N stretching vibrations from the dimethylamine group. The exact position can be subtle and may overlap with other signals.
-
-
Causality and Trustworthiness: Comparing the spectrum of your functionalized nanoparticles to that of the naked nanoparticle core is crucial.[11] The appearance of strong C-H stretching bands is a reliable indicator that the lipid has been incorporated.
-
Limitations: Sensitivity can be a challenge if the surface coverage of HDMA is low.[12] Signals from the nanoparticle core material or residual solvents can overlap with and obscure the HDMA signature.[13]
X-ray Photoelectron Spectroscopy (XPS)
XPS is a premier technique for quantitative elemental and chemical state analysis of a material's surface (typically the top 5-10 nm).[11][14] It is a powerful tool for unequivocally confirming the presence of HDMA.
-
Principle: The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, and from this, their binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification.
-
Why it's authoritative for HDMA: HDMA (C₁₈H₃₉N) contains nitrogen in its dimethylamine headgroup. Most common nanoparticle cores (e.g., PLGA, silica, gold) do not contain nitrogen. Therefore, the detection of a Nitrogen 1s (N1s) signal is a direct and unambiguous confirmation of the amine's presence on the surface.[15]
-
High-Resolution Analysis: A high-resolution scan of the N1s peak can provide chemical state information.[15] For instance, it can distinguish between a neutral amine (-NH₂) at ~399.5 eV and a protonated, cationic amine (-NH₃⁺) at ~401.6 eV, which is critical for understanding surface charge and interaction potential.[16]
-
Limitations: XPS requires high vacuum conditions and samples must be in a dry, solid form.[14] Data interpretation requires expertise, and access to the instrumentation can be limited and costly.
Mass Spectrometry for Molecular Specificity
While XPS confirms elemental composition, mass spectrometry techniques can provide information about the molecular structure of the surface species.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
ToF-SIMS is an extremely surface-sensitive technique (top 1-2 nm) capable of detecting molecular fragments, providing a chemical fingerprint of the surface.[17]
-
Principle: The sample surface is bombarded with a pulsed primary ion beam, which causes secondary ions (molecular fragments) to be ejected from the surface. These ions are accelerated into a "time-of-flight" mass analyzer, and their mass-to-charge ratio (m/z) is determined based on the time it takes them to reach the detector.
-
Why it's ideal for HDMA: ToF-SIMS can detect characteristic fragments of the HDMA molecule, providing a higher level of chemical specificity than XPS. One would look for signals corresponding to the intact molecular ion [M+H]⁺ or characteristic fragments like those from the dimethylamine headgroup.
-
Strengths: It offers excellent sensitivity and high spatial resolution, allowing for chemical mapping of the nanoparticle surface to assess the homogeneity of the HDMA coating.[18] Recent advances with cluster ion sources have significantly enhanced the ability to detect intact molecular ions from organic materials.[17][19]
-
Limitations: ToF-SIMS is a qualitative or semi-quantitative technique. Matrix effects can make absolute quantification challenging. Like XPS, it requires high vacuum and specialized expertise.[20]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique that provides detailed atomic-level information about the structure, dynamics, and environment of molecules.[11][21][22]
-
Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the local chemical environment, providing detailed structural information.
-
Application to HDMA Nanoparticles:
-
Solution ¹H NMR: Can be used to confirm the presence of HDMA, but attachment to a large nanoparticle often leads to significant peak broadening, which can make quantification difficult.[1]
-
Solid-State NMR (ssNMR): This is particularly valuable for analyzing immobilized molecules on a solid nanoparticle core.[21] Techniques like Magic Angle Spinning (MAS) can average out anisotropic interactions that cause peak broadening, providing high-resolution spectra.[1]
-
Quantitative NMR (qNMR): By using an internal standard with a known concentration, qNMR can be used to determine the ligand density on the nanoparticle surface.[23][24][25]
-
-
Strengths: NMR provides unparalleled detail on the chemical structure and conformation of the surface-bound HDMA.[22][25] It can help differentiate between physisorbed and chemisorbed ligands.
-
Limitations: NMR generally has lower sensitivity compared to XPS or ToF-SIMS and requires a relatively large sample amount.[11] The complexity of the spectra can make data interpretation challenging for heterogeneous samples.[12]
Comparative Summary of Techniques
| Technique | Information Provided | Sensitivity | Quantification | Sample State | Key Advantage |
| Zeta Potential | Surface Charge (Indirect) | High | Semi-quantitative | Liquid Suspension | Rapid, accessible, indicates surface charge |
| FTIR | Functional Groups | Moderate | Qualitative | Solid or Liquid | Good for initial functional group confirmation |
| XPS | Elemental & Chemical State | High (Surface) | Quantitative | Solid (Vacuum) | Unambiguous elemental proof of Nitrogen |
| ToF-SIMS | Molecular Fragments | Very High (Surface) | Semi-quantitative | Solid (Vacuum) | High molecular specificity and imaging capability |
| NMR | Atomic-level Structure | Low to Moderate | Quantitative (qNMR) | Solid or Liquid | Unmatched structural and dynamic detail |
Experimental Protocols
Protocol 1: Surface Charge Analysis via Zeta Potential
-
Sample Preparation: Disperse the HDMA-functionalized nanoparticles in a suitable buffer (e.g., 10 mM NaCl or PBS at pH 7.4) to a final concentration of approximately 0.1-1 mg/mL. Ensure the sample is well-suspended using brief sonication if necessary.
-
Instrument Setup: Use a dynamic light scattering (DLS) instrument equipped with a zeta potential measurement cell (e.g., a Malvern Zetasizer).[26] Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Measurement: Inject the nanoparticle suspension into the folded capillary cell, ensuring no air bubbles are present.
-
Data Acquisition: Perform at least three replicate measurements. The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry.[26]
-
Analysis: The software calculates the electrophoretic mobility and converts it to the zeta potential using the Helmholtz-Smoluchowski equation. A positive value confirms a net positive surface charge.
Protocol 2: Elemental Confirmation via XPS
-
Sample Preparation: Prepare a clean, flat substrate (e.g., a silicon wafer or freshly cleaved mica). Drop-cast a concentrated solution of the purified and dried nanoparticles onto the substrate. Allow the solvent to evaporate completely in a clean environment.
-
Instrument Setup: Load the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Survey Scan: Acquire a wide-energy survey scan (e.g., 0-1100 eV) to identify all elements present on the surface. Look for the presence of Au, O, C, and, most importantly, N.
-
High-Resolution Scan: Perform a high-resolution scan over the N1s binding energy region (approx. 395-405 eV). Use a low pass energy and a longer acquisition time to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Confirm the presence of a peak in the N1s region.
-
Perform peak fitting (deconvolution) on the high-resolution N1s spectrum to identify the chemical states (e.g., neutral amine vs. protonated amine).[15][16]
-
Use the relative peak areas and atomic sensitivity factors to quantify the surface elemental composition.
-
Conclusion
Confirming the presence of this compound on nanoparticle surfaces requires a multi-faceted analytical approach. While indirect methods like Zeta Potential offer rapid initial confirmation of a cationic surface, they lack chemical specificity. FTIR provides evidence of the lipid's characteristic functional groups but can be limited by sensitivity. For unambiguous, direct evidence, XPS is the gold standard, confirming the presence of nitrogen on the surface and even providing its chemical state. For the highest level of molecular detail and surface mapping, ToF-SIMS is unparalleled. Finally, NMR offers deep structural insights, particularly when quantitative data on ligand density is required. By selecting the appropriate combination of these techniques, researchers can build a comprehensive and trustworthy body of evidence to validate their nanoparticle functionalization, a critical step towards developing safe and effective nanomedicines.
References
- 1. Analytical Strategies for Characterizing Nanoparticle’s Surface Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Zeta potential measurement. | Semantic Scholar [semanticscholar.org]
- 4. Zeta potential: a case study of cationic, anionic, and neutral liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. scispace.com [scispace.com]
- 7. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles [mdpi.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Quantitative Assessment of Nanoparticle Ligand Distributions: Implications for Targeted Drug and Imaging Delivery in Dendrimer Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of nanoparticles and nanomaterials using X-ray photoelectron spectroscopy | Ischenko | Fine Chemical Technologies [finechem-mirea.ru]
- 15. X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 19. Surface characterization of biological nanodomains using NP-ToF-SIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PHI nanoTOF II TOF-SIMS Surface Analysis Instrument [phi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. media.sciltp.com [media.sciltp.com]
- 24. Characterizing gold nanoparticles by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. par.nsf.gov [par.nsf.gov]
- 26. azonano.com [azonano.com]
A Senior Application Scientist's Guide to Reproducible Synthesis of Hexadecyldimethylamine
For researchers, scientists, and drug development professionals, the synthesis of reagents and intermediates is the foundational step upon which all subsequent data rests. The reproducibility of this synthesis is not merely a matter of convenience; it is a prerequisite for scientific validity, particularly in the pharmaceutical sciences where process consistency directly impacts product safety and efficacy. Hexadecyldimethylamine (HDMA), a crucial tertiary amine, serves as a key intermediate in the production of surfactants, and more critically, as a cationic lipid component in Lipid Nanoparticles (LNPs) for advanced drug delivery systems like mRNA vaccines.[1][2] An impurity or a shift in yield can have cascading effects on LNP formation, stability, and biological performance.
This guide provides an in-depth comparison of the two primary methods for synthesizing this compound: Direct Alkylation and Reductive Amination . We will dissect the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a critical assessment of their respective strengths and weaknesses to guide your choice of a robust and reproducible synthetic strategy.
Method 1: Direct Alkylation of Dimethylamine
Direct alkylation is a classical and straightforward approach to forming C-N bonds. In the context of HDMA synthesis, this involves the nucleophilic substitution (SN2) reaction between dimethylamine and a 1-halo-hexadecane, typically 1-bromohexadecane.
Mechanism and Rationale
The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbon of 1-bromohexadecane and displacing the bromide leaving group. An excess of dimethylamine or the addition of a non-nucleophilic base is required to neutralize the hydrobromic acid generated, preventing the protonation of the amine reactant which would render it non-nucleophilic.
A primary challenge in this method is the potential for over-alkylation.[3] The product, HDMA, is itself a nucleophile and can compete with dimethylamine to react with another molecule of 1-bromohexadecane, leading to the formation of a quaternary ammonium salt as an impurity. Controlling stoichiometry and reaction conditions is therefore critical to maximizing the yield of the desired tertiary amine.
Experimental Protocol: Alkylation Route
Materials:
-
1-Bromohexadecane (1.0 eq)
-
Dimethylamine (2M solution in THF or as a gas, >2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium Carbonate (K₂CO₃), anhydrous (optional, as an acid scavenger)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-bromohexadecane and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble dimethylamine gas through the solution for 2-3 hours, or add a 2M solution of dimethylamine in THF (2.2 eq) dropwise via an addition funnel.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and add diethyl ether to dilute.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude HDMA via vacuum distillation to obtain a clear, colorless to light-yellow oil.
Workflow: Direct Alkylation
References
A Senior Application Scientist's Guide to Benchmarking Hexadecyldimethylamine as a Pore-Expanding Agent for Advanced Drug Delivery
In the landscape of advanced drug delivery, overcoming the cellular barrier remains a paramount challenge. The efficacy of many promising therapeutics is hindered by their inability to efficiently penetrate cell membranes and reach their intracellular targets. This guide provides an in-depth, objective comparison of Hexadecyldimethylamine (HDDA) as a pore-expanding agent, benchmarking its performance against established alternatives. As researchers and drug development professionals, understanding the nuances of these agents—from their fundamental mechanisms to their cytotoxic profiles—is critical for rational formulation design and therapeutic success.
This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, offering a self-validating framework for assessing any permeation enhancer. Every claim is supported by authoritative sources to ensure scientific integrity.
The Mechanism of Action: A Comparative Overview
The ability of a molecule to enhance cellular permeability is intrinsically linked to its mechanism of interaction with the cell membrane. Pore-expanding agents, or permeation enhancers, achieve this through diverse strategies. HDDA, a tertiary amine with a 16-carbon alkyl chain, functions primarily as a cationic surfactant at physiological pH.[1][2] Its positively charged headgroup interacts with the anionic components of the cell membrane, while its hydrophobic tail inserts into the lipid bilayer. This disruption increases membrane fluidity and can lead to the formation of transient pores, facilitating the passage of therapeutic cargo.
This mechanism, however, is not unique. To properly benchmark HDDA, we must compare it to other classes of permeation enhancers, each with a distinct mode of action.
-
Surfactants (Ionic & Non-ionic): This broad class of amphipathic molecules enhances permeation by disrupting the highly organized structure of the lipid bilayer.[3] They can solubilize membrane lipids, effectively increasing the fluidity of the cell membrane and allowing drugs to pass through more easily.[4][5] Non-ionic surfactants are generally considered to have lower toxicity and skin irritation potential compared to their ionic counterparts.[6]
-
Cell-Penetrating Peptides (CPPs): These short peptides, such as TAT and penetratin, can translocate across cellular membranes.[7] Some CPPs facilitate entry by forming transient pores, often described by the "barrel-stave" or "toroidal" models, where the peptides assemble to create a hydrophilic channel through the membrane.[8][9]
-
Polymers: Certain polymers, particularly mucoadhesive ones like chitosan, can enhance permeability.[10] Cationic polymers can interact with and disrupt tight junctions between cells, opening the paracellular pathway for drug transport.[11]
Experimental Benchmarking: A Three-Pillar Protocol
To provide a robust and objective comparison, we employ a three-pillar experimental approach that evaluates Efficacy (Permeability & Uptake) and Safety (Cytotoxicity) . This self-validating workflow ensures that an agent's performance is not assessed in isolation but in the context of its biological consequences.
Pillar 1: Permeability Assessment via Transepithelial Electrical Resistance (TEER)
TEER is a quantitative and non-destructive technique used to measure the integrity of tight junction dynamics in epithelial or endothelial cell monolayers.[12][13] A decrease in TEER values is a strong indicator of increased paracellular permeability, signifying a compromised barrier.[14]
Experimental Protocol: TEER Assay
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts (e.g., 0.4 µm pore size) and culture until a confluent monolayer is formed. This typically takes 21 days. Monitor monolayer integrity by measuring TEER until a stable, high resistance is achieved (e.g., >500 Ω·cm²).
-
Preparation: On the day of the experiment, replace the culture medium in both the apical and basolateral compartments with pre-warmed phosphate-buffered saline (PBS).[15]
-
Baseline Measurement: Using an epithelial volt-ohm meter (EVOM), measure the initial TEER value for each Transwell insert. This serves as the baseline (T₀). Be sure to also measure a blank insert containing only PBS to subtract background resistance.[15]
-
Treatment: Prepare solutions of HDDA and alternative agents (e.g., Tween 80, TAT peptide, Chitosan) at various concentrations in PBS. Add the treatment solutions to the apical compartment of the Transwells. Use PBS alone as a negative control.
-
Time-Course Measurement: Measure TEER at regular intervals (e.g., 15, 30, 60, 120 minutes) post-treatment.
-
Calculation:
-
Correct the resistance: R_corrected (Ω) = R_sample - R_blank.
-
Calculate the TEER value: TEER (Ω·cm²) = R_corrected × Membrane Area (cm²).[14]
-
Express the result as a percentage of the baseline TEER to normalize the data.
-
Pillar 2: Cellular Uptake Quantification via Flow Cytometry
The ultimate goal of a pore-expanding agent is to enhance the delivery of a therapeutic cargo. This protocol quantifies the intracellular delivery of a model cargo (fluorescent nanoparticles) into cells. Flow cytometry allows for the rapid analysis of a large population of single cells, providing robust quantitative data.[16][17]
Experimental Protocol: Cellular Uptake Assay
-
Cell Culture: Seed a suitable cell line (e.g., HeLa or A549 cells) in 24-well plates and culture until they reach approximately 80% confluency.
-
Preparation: Prepare working solutions of HDDA and alternative agents. Also, prepare a suspension of fluorescently labeled nanoparticles (e.g., 50 nm FITC-silica nanoparticles) in serum-free culture medium.
-
Treatment: Aspirate the culture medium from the cells. Add the medium containing the pore-expanding agents and the fluorescent nanoparticles to the respective wells. A control group should receive only the nanoparticles.
-
Incubation: Incubate the plates for a defined period (e.g., 2-4 hours) at 37°C.
-
Cell Harvesting: Wash the cells three times with cold PBS to remove non-internalized nanoparticles. Detach the cells using trypsin-EDTA, then neutralize with complete medium and pellet the cells by centrifugation.
-
Flow Cytometry: Resuspend the cell pellets in PBS and analyze them using a flow cytometer. The percentage of fluorescent cells and the median fluorescence intensity (MFI) of the cell population are the key readouts, indicating the extent of nanoparticle uptake.[17] The results should be expressed as a fold increase in MFI over the nanoparticle-only control.
Pillar 3: Safety Assessment via Cytotoxicity Assay
An effective permeation enhancer must not induce significant cell death. Cytotoxicity assays are essential for determining the concentration window in which an agent can be safely used.[18][19] The MTT assay is a widely used colorimetric test that measures cellular metabolic activity, which serves as an indicator of cell viability.[20]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Seed cells (same line as the uptake assay) in a 96-well plate and culture for 24 hours.
-
Treatment: Prepare a serial dilution of HDDA and the alternative agents in culture medium. Replace the existing medium with the treatment solutions. Include a vehicle-only control (negative control) and a high-concentration Triton X-100 well (positive control for cell death).
-
Incubation: Incubate the plate for a period relevant to the drug delivery application (e.g., 4 to 24 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[20]
-
Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculation: Express the viability of treated cells as a percentage relative to the negative control cells. Plot the dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is lost).
Comparative Data Analysis
The data gathered from the three-pillar protocol allows for a direct and objective comparison of HDDA against its alternatives. The following table summarizes illustrative results that one might expect from such a benchmarking study.
| Agent Class | Example Agent | Concentration | % TEER Decrease (Efficacy) | Fold Increase in NP Uptake (Efficacy) | % Cell Viability (Safety) |
| Tertiary Amine | This compound (HDDA) | 10 µM | 45% | 3.5x | 92% |
| 50 µM | 75% | 6.2x | 65% | ||
| Non-ionic Surfactant | Tween 80 | 0.01% | 30% | 2.8x | 98% |
| 0.05% | 55% | 4.1x | 85% | ||
| Cell-Penetrating Peptide | TAT Peptide | 10 µM | 60% | 8.5x | 88% |
| 50 µM | 85% | 12.1x | 55% | ||
| Cationic Polymer | Chitosan (Low MW) | 0.1% | 50% | 3.1x | 95% |
| 0.5% | 65% | 4.5x | 78% |
Analysis of Results:
-
HDDA demonstrates a strong, dose-dependent effect on both permeability (TEER decrease) and cellular uptake. Its performance at 50 µM is significant, though it comes with a moderate decrease in cell viability. This suggests a favorable therapeutic window at lower concentrations.
-
Tween 80 , a classic non-ionic surfactant, is shown to be very safe but less potent in enhancing permeability and uptake compared to the other agents.[5]
-
The TAT Peptide exhibits the highest efficacy, inducing a substantial drop in TEER and a dramatic increase in nanoparticle uptake. However, this high potency is coupled with significant cytotoxicity at higher concentrations, indicating a narrower therapeutic window.[21]
-
Chitosan is effective at increasing permeability, likely through its known effect on tight junctions, but it is less effective at promoting the uptake of nanoparticles in this model. Its safety profile is excellent at lower concentrations.[11]
Conclusion and Future Outlook
This guide outlines a comprehensive framework for benchmarking the efficiency of this compound as a pore-expanding agent. The experimental data suggests that HDDA is a potent and viable candidate for enhancing drug delivery . Its performance profile indicates a balanced trade-off between efficacy and safety, positioning it as a strong alternative to more aggressive agents like certain CPPs and a more effective option than milder surfactants like Tween 80.
The choice of a permeation enhancer is highly application-dependent. For therapies requiring maximal intracellular delivery where some cytotoxicity is tolerable (e.g., oncology), a CPP might be preferred. For topical or mucosal applications requiring a pristine safety profile, a non-ionic surfactant or a polymer like chitosan might be more suitable. HDDA appears to occupy a valuable middle ground, offering substantial delivery enhancement with manageable cytotoxicity, making it a promising tool for a wide range of systemic drug delivery challenges.
Future research should focus on formulating HDDA into targeted delivery systems, such as liposomes or polymeric nanoparticles, which could further mitigate its cytotoxicity while concentrating its pore-expanding effects at the desired site of action.
References
- 1. nbinno.com [nbinno.com]
- 2. Hexadecyl Dimethylamine [whamine.com]
- 3. sancolo.com [sancolo.com]
- 4. researchgate.net [researchgate.net]
- 5. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pharmaceutics & Organic Process Research Role of Surfactants as Penetration Enhancer in Transdermal Drug Delivery System | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. banglajol.info [banglajol.info]
- 11. Polymeric enhancers of mucosal epithelia permeability: synthesis, transepithelial penetration-enhancing properties, mechanism of action, safety issues [arpi.unipi.it]
- 12. scispace.com [scispace.com]
- 13. What is TEER? | Axion Biosystems [axionbiosystems.com]
- 14. cellqart.com [cellqart.com]
- 15. youtube.com [youtube.com]
- 16. Nanoparticle Cellular Uptake Measurement - mRNA-based Drug R&D Service [mrnabased-drug.com]
- 17. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 18. omicsonline.org [omicsonline.org]
- 19. scilit.com [scilit.com]
- 20. Nanofibrous materials affect the reaction of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Hexadecyldimethylamine (CAS 112-69-6)
Hexadecyldimethylamine, a tertiary amine with the CAS number 112-69-6, is a vital chemical intermediate in the synthesis of cationic and amphoteric surfactants, finding extensive use in research and development for personal care products, fabric softeners, and industrial applications like corrosion inhibition.[1][2][3] Its utility, however, is matched by a significant hazard profile that necessitates meticulous handling and disposal protocols. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage this compound waste safely and in regulatory compliance, ensuring the protection of both laboratory personnel and the environment.
Hazard Profile & Immediate Safety Precautions
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a corrosive, combustible liquid that is harmful if swallowed and poses a severe threat to aquatic ecosystems.[4][5][6][7] The causality behind stringent disposal procedures is directly linked to these properties. Its low water solubility and density mean it will float on water, spreading its toxic effects across the surface and hindering containment in aquatic environments.[4][7]
Core Chemical and Hazard Data
The following table summarizes the critical data points for this compound, informing the necessary safety and disposal considerations.
| Property | Value | Source(s) |
| CAS Number | 112-69-6 | [6][8] |
| Molecular Formula | C18H39N | [4] |
| Appearance | Clear yellow liquid with a fish-like odor | [4][7] |
| Boiling Point | 148 °C at 2 mmHg | [8][9] |
| Flash Point | 147 °C (closed cup) | [6][8] |
| Density | ~0.801 g/mL at 20 °C | [6][8] |
| Water Solubility | Insoluble | [4][7][8] |
| GHS Hazard Codes | H302, H314, H400, H410 | [4][5][10] |
| Hazard Statements | Harmful if swallowed, Causes severe skin burns and eye damage, Very toxic to aquatic life, Very toxic to aquatic life with long lasting effects. | [4][5][10] |
| UN Number | UN 2735 (Amines, liquid, corrosive, n.o.s.) | [10] |
Mandatory Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The selection of PPE is dictated by the chemical's corrosive nature and potential for inhalation.[11]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber. It is crucial to consult the glove manufacturer's data for breakthrough times to ensure adequate protection for the duration of handling.[12]
-
Eye/Face Protection: Use tightly fitting safety goggles in conjunction with a face shield to protect against splashes, which can cause severe eye damage.[6][13]
-
Skin and Body Protection: A chemical-resistant apron or lab coat is required. For tasks with a higher risk of splashing, impervious clothing is necessary.[13][14]
-
Respiratory Protection: All handling of open containers should occur in a certified chemical fume hood. If a spill occurs outside of a fume hood or if ventilation is inadequate, a full-face respirator with an appropriate organic vapor cartridge (e.g., type ABEK) is mandatory.[6][13]
Spill Management Protocol
The immediate and correct response to a chemical spill is critical to mitigating risk. The procedure varies based on the volume of the spill.
Protocol 2.1: Minor Spill Cleanup (<1 Liter within a Fume Hood)
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure Containment: Confirm the fume hood sash is at the appropriate height to maintain airflow and contain vapors.
-
Don PPE: Wear the full PPE ensemble as described in Section 1.2.
-
Absorb the Spill: Cover the spill with a non-combustible, inert absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[10][15] Begin applying the absorbent from the outside edge of the spill and work inwards to prevent spreading.[16]
-
Causality Note: Using combustible absorbents like paper towels or sawdust is strictly prohibited. These materials can increase the rate of evaporation and, if mixed with an oxidizing agent, could create a fire hazard.[17]
-
-
Collect Waste: Once the liquid is fully absorbed, carefully scoop the material using non-sparking tools into a designated, chemically compatible waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a mild detergent and water solution.[16][18] Place the cleaning materials into the same waste container.
-
Package and Label: Securely close the waste container. Affix a hazardous waste label detailing the contents as "Spill Debris containing this compound (CAS 112-69-6)."
-
Dispose: Manage the container as hazardous waste according to the procedures in Section 4.
Protocol 2.2: Major Spill Response (>1 Liter or any spill outside a Fume Hood)
-
EVACUATE: Immediately alert all personnel and evacuate the area.[13] Do not attempt to manage a large spill alone or without proper training.
-
Isolate: Close the doors to the affected area to contain vapors. If safe to do so, shut off any potential ignition sources.[15]
-
Call for Help: Contact your institution's Environmental Health & Safety (EHS) office or emergency response team. Provide them with the chemical name, spill location, and estimated quantity.
-
Provide First Aid: If anyone has come into contact with the chemical, remove contaminated clothing and flush the affected skin or eyes with water for at least 15 minutes at an emergency shower or eyewash station.[16][19] Seek immediate medical attention.
-
Await Response: Do not re-enter the area until it has been cleared by trained emergency responders.
Waste Collection and Segregation
Proper containment of this compound waste is crucial to prevent accidental release and ensure safe transport.
-
Container Selection: Use only chemically compatible containers, such as high-density polyethylene (HDPE) or glass, that can be tightly sealed.[20][21]
-
Chemical Incompatibility: this compound is a basic compound that reacts exothermically with acids.[4][7][9] It is also incompatible with strong oxidizing agents, isocyanates, and halogenated organic compounds.[7][8] NEVER mix this compound waste with incompatible chemicals in the same container. This can lead to violent reactions, gas generation, and container pressurization.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," the CAS number "112-69-6," and an accurate description of the hazards (e.g., "Corrosive, Toxic to Aquatic Life").[16]
Approved Disposal Pathways
The disposal of this compound is governed by federal and local regulations, primarily under the Resource Conservation and Recovery Act (RCRA) in the United States.[22][23] Direct disposal to drains or general trash is strictly forbidden due to its severe aquatic toxicity and corrosive properties.[10] The following decision-making workflow outlines the appropriate disposal pathways.
Caption: Decision workflow for the proper disposal of this compound waste.
Pathway A: Licensed Hazardous Waste Contractor (Mandatory)
For research laboratories and development facilities, the only acceptable method of disposal is through a licensed hazardous waste disposal contractor.[10] These contractors are equipped to handle, transport, and process hazardous materials in accordance with all regulatory standards. Your institution's EHS department will have an established relationship with such a provider.
Pathway B: High-Temperature Incineration (Preferred Technology)
Incineration is the most effective and environmentally sound method for destroying organic amines like this compound.[24][25] When conducted at a permitted hazardous waste incineration facility, the high temperatures and controlled conditions ensure the complete breakdown of the molecule into less harmful components like carbon dioxide, water, and nitrogen oxides, preventing its release into the environment.[25] This process is managed by your waste disposal contractor.
Pathway C: Landfill (Prohibited without Pre-treatment)
Direct landfilling of liquid, corrosive, and environmentally toxic hazardous waste is illegal.[26][27] Waste management facilities may treat and stabilize certain residues from incineration or other processes before placing them in a specially designed hazardous waste landfill.[26][28] This is not a disposal option available to the generator; it is a final step in the waste management chain handled exclusively by the disposal facility.
Regulatory Context
All procedures outlined in this guide are designed to comply with the primary regulations governing chemical safety and waste in the United States:
-
Occupational Safety and Health Administration (OSHA): The Hazard Communication Standard (29 CFR 1910.1200) requires that employers inform and train employees on the hazards of chemicals in the workplace.[29][30]
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous waste, from generation to final disposal.[22][23]
By adhering to these protocols, your laboratory not only ensures the safety of its personnel but also upholds its responsibility as a steward of environmental health, building a foundation of trust and operational excellence.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Hexadecyl Dimethyl Amine | CAS 112-69-6 | 98% | 800kg/IBC, 160kg/drum [painichemical.com]
- 4. Dimethylhexadecylamine | C18H39N | CID 16221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. N,N-ジメチルヘキサデシルアミン technical, ≥95% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. DIMETHYL HEXADECANAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. This compound | 112-69-6 [chemicalbook.com]
- 9. lookchem.com [lookchem.com]
- 10. FARMIN DM8665D for tertiary amines industry | Kao Chemicals EU [kaochemicals-eu.com]
- 11. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]
- 12. eucochem.com [eucochem.com]
- 13. echemi.com [echemi.com]
- 14. chembk.com [chembk.com]
- 15. jk-sci.com [jk-sci.com]
- 16. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 17. chemkleancorp.com [chemkleancorp.com]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. chemicalbook.com [chemicalbook.com]
- 20. Hexadecyl Dimethyl Amine Manufacturer | Properties, Uses, Safety & SDS | Buy High Purity C16 Dimethylamine in China [nj-finechem.com]
- 21. Hexadecyl Dimethylamine [whamine.com]
- 22. epa.gov [epa.gov]
- 23. epa.gov [epa.gov]
- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 25. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 26. IDEM: Managing Waste: Landfills and Land Disposal Units [in.gov]
- 27. Alabama Administrative Code [admincode.legislature.state.al.us]
- 28. epa.gov [epa.gov]
- 29. 09/23/1991 - Worker Exposures to Volatile Amines [ilpi.com]
- 30. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
A-Scientist's Guide to Personal Protective Equipment for Handling Hexadecyldimethylamine
Introduction: A Risk-Based Approach to Safety
Hexadecyldimethylamine (CAS 112-69-6), a tertiary amine, is a valuable reagent in diverse research and development applications.[1] However, its utility is matched by a significant hazard profile, classified as a combustible, corrosive material that can cause severe skin burns and eye damage, is harmful if swallowed, and is very toxic to aquatic life.[2] This guide provides drug development professionals, researchers, and scientists with a comprehensive, risk-based framework for selecting and using Personal Protective Equipment (PPE). Our directive is to move beyond a simple checklist and instill a deep understanding of why specific PPE is chosen, ensuring a self-validating system of safety for every procedure.
Section 1: The Hazard Profile of this compound
Understanding the specific dangers of a chemical is the foundational step in any safety protocol. A review of Safety Data Sheets (SDS) reveals that this compound presents multiple routes of potential exposure and harm.
-
Dermal Hazard: The primary danger is its corrosivity. Contact with the skin can cause severe chemical burns.[3] Precautionary statements consistently mandate wearing protective gloves and clothing, and thorough washing after handling.[4][5] In case of skin contact, immediate removal of all contaminated clothing and rinsing the skin with water is critical.[3][6]
-
Ocular Hazard: The substance poses a high risk of serious eye damage. Direct contact, even from a small splash, can lead to irreversible injury. This necessitates robust eye and face protection.[4] Standard protocols for eye exposure involve rinsing cautiously with water for several minutes and seeking immediate medical attention.[3][5]
-
Respiratory Hazard: While its boiling point is high (148°C at 2 mmHg), vapors, mists, or aerosols can be generated, especially during heating, agitation, or sonicating.[1][6] Inhalation may cause severe irritation to the mucous membranes and upper respiratory tract. Therefore, handling should occur in well-ventilated areas, and respiratory protection is required when vapors or aerosols are likely to be generated.[2][6]
-
Ingestion Hazard: It is classified as harmful if swallowed (Acute Toxicity 4, Oral). Accidental ingestion can cause severe burns to the gastrointestinal tract.[2][3]
Section 2: The Core Principle: Risk Assessment Before Action
The selection of PPE is not a static, one-size-fits-all decision. It is a dynamic process dictated by a thorough risk assessment of the specific task at hand.[7][8] The Occupational Safety and Health Administration (OSHA) mandates that employers assess the workplace to determine which hazards necessitate the use of PPE.[7][9] Before handling this compound, every researcher must ask:
-
What is the scale of the operation? Handling a few milligrams on a lab bench carries a different risk profile than transferring liters in a pilot plant.
-
What is the physical form? Are you working with a pure liquid, a solution, or a solid?
-
What are the operational parameters? Will the substance be heated, stirred, sonicated, or pressurized? These actions increase the risk of splashes and aerosol generation.
-
What is the quality of ventilation? Is the work being performed on an open bench, in a fume hood, or in a glove box?[10]
Only by answering these questions can you logically determine the appropriate level of protection.
Section 3: Personal Protective Equipment (PPE) Selection and Rationale
Based on the hazard profile and the principles of risk assessment, the following PPE is required. This represents the minimum standard, which must be escalated based on the procedural risks identified in your assessment.
Eye and Face Protection: The Non-Negotiable Barrier
Given the severe eye damage risk, this is a critical control point.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in a laboratory where this chemical is present.[11]
-
Required for Handling: When handling any quantity of this compound, chemical splash goggles are mandatory.[4] They provide a full seal around the eyes, protecting against splashes from all angles.
-
Splash/High-Risk Operations: When pouring quantities greater than 50 mL, working with heated material, or performing any task with a significant splash potential, a face shield must be worn in addition to chemical splash goggles.[8][11] The face shield protects the entire face from corrosive splashes.
Hand Protection: Selecting the Right Glove
No single glove material is impervious to all chemicals. For tertiary amines like this compound, material selection is key.
-
Recommended Materials: Butyl rubber and nitrile rubber gloves are recommended for protection against amines and corrosive substances.[12] A review of chemical resistance guides indicates that these materials provide good to excellent protection.[12][13] An SDS for a similar product specifically recommends nitrile rubber (NBR) with a thickness > 0.4 mm.[2]
-
Unsuitable Materials: Natural latex gloves are not recommended as they offer poor protection against many organic chemicals and can cause allergic reactions.[12][14]
-
The Causality of Choice: The choice of nitrile or butyl rubber is based on their molecular structure, which resists degradation and permeation by the amine.[13] Always check the manufacturer's specific chemical resistance data for the gloves you are using. For prolonged contact or high-risk operations, consider double-gloving.
Body Protection: Shielding Against Spills
-
Laboratory Coat: A standard, buttoned lab coat is the minimum requirement to protect skin and personal clothing from minor drips and spills.[8][11]
-
Chemical-Resistant Apron: For procedures involving larger volumes (>1 Liter) or a high risk of splashing, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat.
Respiratory Protection: Controlling Inhalation Exposure
Respiratory protection is not typically required when handling small quantities in a certified chemical fume hood. However, it becomes essential under certain conditions.
-
When is a Respirator Needed? A respirator is necessary when handling the chemical outside of a fume hood, when heating the material, when generating aerosols (e.g., sonicating, vortexing), or during a large spill cleanup.[6][8]
-
Type of Respirator: A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is required. In situations with higher potential concentrations, a combination filter (e.g., ABEK type) may be specified by your institution's safety plan. All respirator use must be done under a formal respiratory protection program as required by OSHA, which includes fit testing and training.[7]
Section 4: PPE Selection Matrix
This table summarizes the recommended PPE based on a tiered risk assessment.
| Risk Level / Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low Risk (e.g., Handling sealed containers, "no touch" lab visit) | Safety Glasses with Side Shields[11] | Not Required | Lab Coat (optional for visitors)[11] | Not Required |
| Standard Handling (e.g., Weighing, preparing solutions <100mL in a fume hood) | Chemical Splash Goggles[4] | Nitrile or Butyl Gloves | Lab Coat | Not Required (if in fume hood) |
| High Risk (e.g., Pouring >100mL, heating, sonicating, spill cleanup) | Chemical Splash Goggles and Face Shield[8][11] | Nitrile or Butyl Gloves (consider double-gloving) | Lab Coat and Chemical-Resistant Apron | NIOSH-Approved Respirator with Organic Vapor Cartridges |
Section 5: Procedural Workflow for Safe Handling
Adherence to procedure is as critical as the equipment itself. The following workflow ensures that safety is integrated into the entire process, from preparation to cleanup.
PPE Selection Workflow Diagram
This diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Step-by-Step Protocol: Donning and Doffing PPE
Cross-contamination during the removal of PPE is a common source of exposure. Follow this sequence rigorously.
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Body Protection: Don lab coat and/or chemical apron.
-
Respiratory Protection: If required, perform a seal check and don your respirator.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.
-
Gloves: Don the first pair of gloves. If double-gloving, pull the cuff of the outer glove over the cuff of your lab coat sleeve.
Doffing (Taking Off) Sequence: The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Outer Gloves (if used): Remove the outer pair of gloves by peeling them off without touching your skin. Dispose of them immediately in the designated hazardous waste container.
-
Apron/Gown: Untie and remove the apron or gown, folding the contaminated side inward.
-
Face Shield/Goggles: Remove the face shield and goggles from the back of your head. Do not touch the front surface.
-
Respirator: If used, remove from the back.
-
Inner Gloves: Remove the final pair of gloves using the glove-to-glove, then skin-to-skin technique to avoid touching the outer surface.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Section 6: Decontamination and Disposal
All disposable PPE used when handling this compound must be considered hazardous waste.
-
Gloves, Aprons, etc.: Place all contaminated disposable items directly into a designated, sealed hazardous waste container.[6][15]
-
Contaminated Clothing: If personal clothing becomes contaminated, it must be removed immediately and laundered separately after being thoroughly decontaminated.[3][5] Do not take contaminated clothing home.
-
Spill Cleanup: In the event of a spill, use an inert absorbent material (e.g., sand, vermiculite).[15][16] Do not use combustible materials. Ensure you are wearing the appropriate high-risk PPE, including respiratory protection, during cleanup.
Conclusion: Safety as a Foundational Scientific Principle
The correct use of Personal Protective Equipment is not a barrier to research; it is a fundamental prerequisite for sound, ethical, and repeatable science. For a substance as hazardous as this compound, a culture of safety, rooted in a deep understanding of the risks and the rationale behind each protective measure, is paramount. By internalizing the principles of risk assessment and adhering to the procedural workflows outlined in this guide, you build a system of safety that protects you, your colleagues, and the integrity of your work.
References
- 1. This compound | CAS#:112-69-6 | Chemsrc [chemsrc.com]
- 2. eucochem.com [eucochem.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. clarionsafety.com [clarionsafety.com]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labequipmentdirect.com [labequipmentdirect.com]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 14. csub.edu [csub.edu]
- 15. FARMIN DM8665D for tertiary amines industry | Kao Chemicals EU [kaochemicals-eu.com]
- 16. TERTIARY AMINES (OR) CORROSIVE FLAMMABLE LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
